Nur77 modulator 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[8-(1-adamantyl)-6-hydroxy-4-oxochromen-2-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C26H25NO5/c28-19-8-20-22(29)10-23(17-1-3-18(4-2-17)25(30)27-31)32-24(20)21(9-19)26-11-14-5-15(12-26)7-16(6-14)13-26/h1-4,8-10,14-16,28,31H,5-7,11-13H2,(H,27,30) |
InChI Key |
VOQHQKKYIRGKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=CC5=C4OC(=CC5=O)C6=CC=C(C=C6)C(=O)NO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Nur77 Modulator 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a critical regulator of cellular apoptosis, metabolism, and inflammation. Unlike typical nuclear receptors, Nur77's activity can be modulated through non-genomic pathways, making it a compelling target for therapeutic intervention. One of its most significant non-genomic functions is its ability to induce apoptosis by translocating from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, triggering a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cytochrome c release and cell death.[1][2][3][4]
This document provides a detailed technical overview of the mechanism of action of Nur77 modulator 2 (also referred to as Compound B7), a potent, orally active small molecule designed to harness the apoptotic potential of Nur77.[5] We will explore its direct interaction with Nur77, the subsequent signaling cascade, and the experimental validation of its effects, providing a comprehensive resource for researchers in the field.
This compound: Molecular Profile and Binding Affinity
This compound is an adamantyl-substituted flavonoid derivative specifically designed to target Nur77. Its primary mechanism involves direct physical binding to the Nur77 protein, which has been quantified using surface plasmon resonance (SPR). This direct interaction is the initiating event for its biological activity.
| Compound | Target | Binding Affinity (Kd) | Method | Reference |
| This compound | Nur77 | 0.35 µM | Surface Plasmon Resonance | |
| BI1071 | Nur77-LBD | 0.17 µM | Surface Plasmon Resonance | |
| Cytosporone B | Nur77 | 0.852 µM | Fluorescence Quenching |
Core Mechanism of Action: The Nur77-Bcl-2 Apoptotic Pathway
The primary mechanism of action for this compound is the activation of the mitochondrial apoptotic pathway through the modulation of the Nur77-Bcl-2 interaction. This process can be broken down into several key steps:
-
Binding and Conformational Change: this compound binds directly to Nur77. This binding event is believed to induce a conformational change in the Nur77 protein, facilitating its subsequent actions.
-
Nuclear to Cytoplasmic Translocation: Upon activation by a modulator, Nur77 translocates from the nucleus to the cytoplasm, specifically targeting the mitochondria. This relocalization is a critical step, moving Nur77 from its role as a transcription factor to a direct participant in the apoptotic machinery.
-
Interaction with Bcl-2: At the mitochondrial outer membrane, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction is unique as it does not occur at the canonical BH3-binding groove but rather at an unstructured loop region of Bcl-2.
-
Conversion of Bcl-2 Function: The binding of Nur77 to Bcl-2 induces a profound conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This effectively converts Bcl-2 from a cell protector to a cell killer.
-
Mitochondrial-Mediated Apoptosis: The "killer" conformation of Bcl-2 leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Anti-Inflammatory Mechanism
In addition to its pro-apoptotic effects, this compound demonstrates significant anti-inflammatory activity. This is achieved through the Nur77-dependent inhibition of the NF-κB signaling pathway.
-
Inhibition of NF-κB Activation: this compound blocks lipopolysaccharide (LPS)-induced inflammation by preventing the activation of NF-κB.
-
Suppression of Pro-inflammatory Cytokines: This blockade of NF-κB activation leads to a significant reduction in the production of key pro-inflammatory cytokines.
| Cytokine | Inhibition by this compound (at 1.25, 2.5, and 5 µM) | Cell Model | Reference |
| NO | Significant decrease | RAW264.7 | |
| IL-6 | Significant decrease | RAW264.7 | |
| IL-1β | Significant decrease | RAW264.7 | |
| TNF-α | Significant decrease | RAW264.7 |
Experimental Protocols
Validation of the mechanism of action for Nur77 modulators involves a series of well-established biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
This assay is used to demonstrate the physical interaction between Nur77 and Bcl-2 in a cellular context, enhanced by the presence of a modulator.
-
Objective: To confirm that this compound promotes the binding of Nur77 to Bcl-2 within cells.
-
Methodology:
-
Cell Culture and Treatment: HEK293T or a relevant cancer cell line (e.g., MDA-MB-231) is cultured. Cells may be transfected with tagged versions of Nur77 (e.g., GFP-Nur77) and Bcl-2 (e.g., Myc-Bcl-2).
-
Treatment: Cells are treated with this compound at a predetermined concentration (e.g., 0.5 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins of interest (e.g., anti-Bcl-2 or anti-Myc antibody) complexed with protein A/G beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. A Western blot is then performed using an antibody against the other protein of interest (e.g., anti-Nur77 or anti-GFP) to detect the co-precipitated protein.
-
Cellular Fractionation and Western Blot for Nur77 Translocation
This protocol is used to determine the subcellular localization of Nur77 following modulator treatment.
-
Objective: To demonstrate that this compound induces the translocation of Nur77 from the nucleus to the mitochondria.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116) are treated with the modulator (e.g., 0.5 µM BI1071 for 2 hours as a reference protocol).
-
Harvesting: Cells are collected and washed with PBS.
-
Fractionation: A differential centrifugation-based cell fractionation kit is used to separate the cytosolic, mitochondrial, and nuclear fractions.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each fraction are analyzed by Western blotting. The blot is probed with an anti-Nur77 antibody. Antibodies for fraction-specific markers (e.g., PARP for the nucleus, Hsp60 for mitochondria) are used to confirm the purity of the fractions.
-
Apoptosis Assays (Annexin V/PI Staining)
Flow cytometry-based assays are essential for quantifying the extent of apoptosis induced by the modulator.
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 6 hours).
-
Staining: Cells are harvested and stained with Annexin V (typically conjugated to a fluorophore like FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.
-
Conclusion
This compound represents a targeted therapeutic strategy that leverages a non-genomic apoptotic pathway. Its ability to directly bind Nur77 and trigger its translocation to the mitochondria, leading to the conversion of Bcl-2 into a pro-apoptotic protein, is a potent mechanism for inducing cancer cell death. Furthermore, its concomitant anti-inflammatory activity via the inhibition of the NF-κB pathway broadens its potential therapeutic applications. The experimental protocols outlined provide a robust framework for the continued investigation and development of this and other novel Nur77-targeting compounds.
References
- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to Nur77 Modulator Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular signaling pathways modulated by the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). It details the dual genomic and non-genomic functions of Nur77, its role in apoptosis, inflammation, and metabolism, and the mechanisms by which small molecule modulators influence these activities.
Introduction: Nur77 as a Dual-Function Therapeutic Target
Nur77 is an immediate-early gene and a member of the NR4A subfamily of orphan nuclear receptors.[1][2] Its expression is rapidly induced by a wide range of physiological and pathological stimuli, including growth factors, stress signals, and inflammatory cytokines.[1][3] Unlike typical nuclear receptors, Nur77 has an atypical ligand-binding domain (LBD) that is filled with bulky hydrophobic side chains, precluding the binding of endogenous ligands in a classical sense.[4] However, small molecule modulators can interact with allosteric sites on the receptor, inducing conformational changes that alter its function and subcellular localization.
Nur77's function is uniquely dictated by its location within the cell.
-
In the nucleus , Nur77 acts as a transcription factor, binding to specific DNA response elements to regulate genes involved in metabolism, inflammation, and cell proliferation. Its nuclear activity is often associated with cell survival and growth.
-
In the cytoplasm , particularly at the mitochondria, Nur77 triggers a potent apoptotic pathway. This is achieved through a non-genomic mechanism involving direct protein-protein interaction with Bcl-2.
This duality makes Nur77 a compelling target for drug development. Modulators that can force its translocation from the nucleus to the mitochondria are of particular interest for cancer therapeutics.
The Apoptotic Signaling Pathway: From Nucleus to Mitochondria
One of the most therapeutically relevant functions of Nur77 is its ability to induce apoptosis through a non-genomic, mitochondrial-dependent pathway. This process is initiated by the translocation of Nur77 from the nucleus to the cytoplasm in response to specific apoptotic stimuli or small molecule modulators.
Mechanism of Action
-
Translocation: Apoptotic signals promote the nuclear export of Nur77. This can be mediated by post-translational modifications, such as phosphorylation by kinases like p38 MAPK.
-
Mitochondrial Targeting: In the cytoplasm, Nur77 targets the mitochondria.
-
Interaction with Bcl-2: Nur77's ligand-binding domain (LBD) directly interacts with the anti-apoptotic protein Bcl-2 located on the mitochondrial outer membrane.
-
Conformational Change: This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This effectively converts Bcl-2 from a cell survival protein into a cell killer.
-
Apoptosis Induction: The "converted" Bcl-2 promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), leading to apoptosis.
References
Technical Whitepaper: Nur77 Modulation as a Therapeutic Strategy for NF-κB-Mediated Inflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of chronic inflammatory diseases.[1] The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a potent negative regulator of the NF-κB signaling pathway.[2][3] This document provides a technical overview of the mechanisms by which Nur77 inhibits NF-κB and explores the therapeutic potential of small-molecule Nur77 modulators, such as Nur77 modulator 2, in controlling inflammation. We detail the core signaling pathways, present quantitative data on known modulators, and provide standardized experimental protocols for evaluating the efficacy of these compounds.
The Canonical NF-κB Signaling Pathway
The activation of the NF-κB pathway is a tightly regulated process initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[4][5] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα at specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the active dimer to translocate to the nucleus, bind to κB response elements in the DNA, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nur77: its role in chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Role of Nur77 Modulator 2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nur77, also known as NR4A1, has emerged as a critical regulator of inflammation, playing a pivotal role in the modulation of immune responses. Its activity is central to controlling inflammatory signaling pathways, primarily through the inhibition of the master regulator of inflammation, NF-κB. Nur77's influence extends to the polarization of macrophages, the modulation of cytokine production, and the orchestration of cellular metabolic reprogramming in immune cells. This technical guide provides an in-depth analysis of the function of Nur77 modulators, with a focus on their therapeutic potential in a range of inflammatory diseases. We will delve into the molecular mechanisms, signaling pathways, and experimental data that underscore the importance of Nur77 as a pharmacological target for the development of novel anti-inflammatory therapies.
Introduction to Nur77 (NR4A1)
Nur77 is a member of the NR4A subfamily of nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3).[1] Unlike typical nuclear receptors, Nur77 is classified as an orphan receptor as no endogenous ligand has been definitively identified.[2] However, its expression is rapidly induced by a variety of stimuli, including inflammatory signals like tumor necrosis factor-α (TNF-α) and Toll-like receptor (TLR) ligands.[1] Upon activation, Nur77 can modulate gene expression through several mechanisms: by binding to specific DNA sequences as a monomer, homodimer, or heterodimer with other receptors like the retinoid X receptor (RXR), or by physically interacting with and repressing the activity of other transcription factors, most notably NF-κB.[1][2]
Mechanism of Action in Inflammation
The primary anti-inflammatory function of Nur77 is attributed to its potent inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Nur77 has been shown to physically interact with the p65 subunit of NF-κB, thereby preventing its transcriptional activity. This interaction represents a crucial negative feedback loop, as NF-κB activation itself can induce Nur77 expression.
Furthermore, Nur77's role in inflammation is multifaceted, extending beyond NF-κB inhibition:
-
Macrophage Polarization: Nur77 influences the polarization of macrophages, which can adopt either a pro-inflammatory (M1) or an anti-inflammatory/reparative (M2) phenotype. Loss of Nur77 has been associated with a shift towards an M1 phenotype, characterized by increased production of pro-inflammatory cytokines. Conversely, Nur77 activity can promote an anti-inflammatory M2-like state.
-
Cytokine Regulation: By modulating NF-κB and other pathways, Nur77 directly impacts the production of key inflammatory mediators. Overexpression of Nur77 suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while its deficiency leads to their elevated production.
-
Metabolic Reprogramming: Recent evidence suggests that Nur77 plays a role in regulating the metabolic switch that occurs during immune cell activation. In T cells, Nur77 acts as a brake on metabolic reprogramming, thereby restricting excessive activation and autoimmunity.
Signaling Pathways Involving Nur77
Several signaling pathways are intricately linked to Nur77's expression and function in the context of inflammation.
Pro-inflammatory Stimuli and Nur77 Induction
Various inflammatory stimuli trigger the expression of Nur77 in immune cells.
Caption: Induction of Nur77 expression by pro-inflammatory stimuli.
Inflammatory mediators such as lipopolysaccharide (LPS), a TLR4 ligand, and TNF-α activate the NF-κB pathway, which in turn upregulates Nur77 transcription. Oxidized low-density lipoprotein (oxLDL) has also been shown to induce Nur77 expression in macrophages via the p38 MAPK signaling pathway.
Nur77-Mediated Anti-inflammatory Signaling
Once expressed, Nur77 exerts its anti-inflammatory effects through multiple mechanisms.
Caption: Nur77's inhibitory effects on inflammatory pathways.
The primary mechanism is the direct inhibition of NF-κB p65 transcriptional activity. Additionally, Nur77 can suppress the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. Interestingly, in some contexts, Nur77 can also upregulate the expression of IKKi, a kinase involved in NF-κB signaling, suggesting a more complex regulatory role.
Quantitative Data on Nur77 Modulation
The following tables summarize quantitative data from various studies on the effects of Nur77 modulation on inflammatory markers.
Table 1: Effect of Nur77 Overexpression/Activation on Pro-inflammatory Cytokine Secretion
| Cell Type/Model | Stimulus | Nur77 Modulator | Cytokine | Fold Change/Effect | Reference |
| Murine Macrophages | oxLDL | Nur77 Overexpression | TNF-α | Suppression | |
| Murine Macrophages | oxLDL | Nur77 Overexpression | MCP-1 | Suppression | |
| Human GM-MDMs | LPS | Cytosporone B (agonist) | TNF-α | Significant suppression | |
| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-1β | Significant suppression | |
| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-6 | Significant suppression | |
| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-8 | Significant suppression | |
| Human GM-MDMs | LPS | Cytosporone B (agonist) | IL-10 | Tendency to enhance |
Table 2: Effect of Nur77 Deficiency on Inflammatory Responses
| Model | Condition | Measured Parameter | Observation | Reference |
| Nur77-/- Mice | Atherosclerosis (Western Diet) | Atherosclerosis Development | 3-fold increase | |
| Nur77-/- Macrophages | - | Inflammatory Activity | Increased (NF-κB dependent) | |
| Nur77-/- Mice | Sepsis | Inflammatory Mediators (IL-1β, IL-6, TNF-α) | Elevated production | |
| Nur77-/- Mice | LPS-induced Acute Lung Injury | IL-1β release, Endothelial Barrier Dysfunction | Exacerbated | |
| Elderly Nur77-/- Mice | - | Systemic Inflammation | Developed spontaneously |
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Murine macrophage cell lines (e.g., RAW264.7), human monocytic cell lines (e.g., THP-1), and primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Macrophage Polarization: Human monocytes are cultured with macrophage colony-stimulating factor (M-CSF) to generate anti-inflammatory M-MDMs or with granulocyte-macrophage colony-stimulating factor (GM-CSF) for pro-inflammatory GM-MDMs.
-
Overexpression/Knockdown: Nur77 overexpression is typically achieved using retroviral or lentiviral vectors. Gene knockdown is performed using specific small interfering RNAs (siRNAs).
Animal Models
-
Nur77 Knockout (Nur77-/-) Mice: These mice are used to study the effects of Nur77 deficiency in various inflammatory disease models, including atherosclerosis, sepsis, and colitis.
-
Inflammatory Disease Models:
-
Atherosclerosis: Ldlr-/- mice are transplanted with Nur77-/- bone marrow and fed a Western diet.
-
Sepsis: Induced by lipopolysaccharide (LPS) injection.
-
Acute Lung Injury (ALI): Induced by intratracheal or intraperitoneal administration of LPS.
-
Experimental Colitis: Induced by dextran sodium sulfate (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Molecular Biology Techniques
-
Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of Nur77 and various inflammatory genes.
-
Western Blotting: Employed to detect the protein levels of Nur77 and components of signaling pathways (e.g., phosphorylated p38, IκBα).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines in cell culture supernatants or serum.
-
Chromatin Immunoprecipitation (ChIP) Assay: To determine the binding of Nur77 to the promoter regions of its target genes.
Experimental Workflow for Studying Nur77 Modulators
Caption: A typical workflow for the preclinical evaluation of Nur77 modulators.
Therapeutic Potential and Drug Development
The compelling evidence for Nur77's anti-inflammatory properties has positioned it as an attractive therapeutic target. Small molecules that can modulate Nur77 activity are of significant interest for drug development.
-
Nur77 Agonists: Compounds like Cytosporone B and Celastrol have been identified as Nur77 agonists. These molecules can bind to Nur77 and enhance its anti-inflammatory functions. For instance, Celastrol has been shown to protect against abdominal aortic aneurysm by activating Nur77.
-
Future Directions: The development of more specific and potent Nur77 modulators is a key area of research. A deeper understanding of the structural basis of Nur77 activation will be crucial for designing novel therapeutics. Furthermore, exploring the role of Nur77 in a wider range of inflammatory and autoimmune diseases could open up new therapeutic avenues.
Conclusion
Nur77 modulator 2 stands as a central figure in the intricate network of inflammatory regulation. Its ability to potently suppress the NF-κB pathway, modulate macrophage polarization, and influence immune cell metabolism underscores its significance as a key anti-inflammatory protein. The wealth of preclinical data strongly supports the continued exploration of Nur77 as a therapeutic target for a host of inflammatory conditions. The development of specific Nur77 modulators holds the promise of a new class of anti-inflammatory drugs with a novel mechanism of action, offering potential benefits for patients with a wide range of debilitating diseases.
References
Nur77 Modulation: A Technical Guide to Understanding its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammation, playing a pivotal role in the modulation of cytokine production in various immune cells. Its ability to transrepress key pro-inflammatory transcription factors, such as NF-κB, and to influence cellular metabolism makes it an attractive therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the effects of Nur77 modulation on cytokine production, with a focus on the mechanisms of action and the impact of known Nur77 modulators. While specific data on a commercially available compound termed "Nur77 modulator 2" is limited in the public domain, this guide will utilize data from well-characterized Nur77 modulators, such as Cytosporone B and Celastrol, to illustrate the principles of Nur77-targeted immunomodulation.
Introduction to Nur77 and its Role in Inflammation
Nur77 is an orphan nuclear receptor that is rapidly induced by a variety of stimuli, including growth factors, stress signals, and inflammatory mediators.[1][2] In the context of the immune system, Nur77 acts as a crucial feedback regulator, dampening inflammatory responses to prevent excessive tissue damage.[1][2] Its expression is induced in immune cells upon activation, and its deficiency has been shown to exacerbate inflammatory conditions in preclinical models.[1]
The primary anti-inflammatory mechanisms of Nur77 include:
-
Transrepression of NF-κB: Nur77 can physically interact with the p65 subunit of NF-κB, a master regulator of pro-inflammatory gene expression, thereby inhibiting its transcriptional activity. This leads to a reduction in the production of a wide array of pro-inflammatory cytokines and chemokines.
-
Modulation of Cellular Metabolism: Nur77 influences the metabolic programming of macrophages and T cells. In macrophages, Nur77 promotes a more anti-inflammatory metabolic state, limiting the production of pro-inflammatory mediators.
-
Regulation of Apoptosis: In certain contexts, Nur77 can translocate to the mitochondria and induce apoptosis, a mechanism that can contribute to the resolution of inflammation by eliminating activated immune cells.
Effects of Nur77 Modulation on Cytokine Production
Modulation of Nur77 activity, either through agonism or antagonism, can significantly alter the cytokine expression profile of immune cells.
Nur77 Agonism and Anti-inflammatory Cytokine Response
Activation of Nur77 by agonists generally leads to a suppression of pro-inflammatory cytokine production. A prime example of a Nur77 agonist is Cytosporone B (CsnB) . Studies have shown that CsnB can significantly suppress the production of key pro-inflammatory cytokines in human macrophages.
Nur77 Inhibition and Pro-inflammatory Cytokine Response
Conversely, inhibition or deficiency of Nur77 leads to an exaggerated pro-inflammatory response. This is characterized by the increased production of pro-inflammatory cytokines. While specific small-molecule antagonists are less characterized in terms of their cytokine profiles in the public literature, studies using Nur77-deficient cells and animal models consistently demonstrate this hyper-inflammatory phenotype.
Quantitative Data on Cytokine Modulation
The following tables summarize the quantitative effects of well-characterized Nur77 modulators on cytokine production.
Table 1: Effects of Nur77 Agonist (Cytosporone B) on Cytokine Production in LPS-stimulated Human Macrophages
| Cytokine | Cell Type | Treatment | Fold Change/Effect |
| TNF-α | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |
| IL-1β | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |
| IL-6 | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |
| IL-8 | Human GM-MDMs | LPS + Cytosporone B | Significantly suppressed |
| IL-10 | Human GM-MDMs | LPS + Cytosporone B | Tended to enhance |
Table 2: Effects of Celastrol (a Nur77 Modulator) on Cytokine Production
| Cytokine | Model System | Treatment | Fold Change/Effect |
| TNF-α | Fructose-induced hypertensive rats | Celastrol | Suppressed circulating levels |
| IL-6 | Fructose-induced hypertensive rats | Celastrol | Suppressed circulating levels |
| TNF-α | H9c2 cells | Celastrol | Downregulated mRNA and protein levels |
| IL-1β | H9c2 cells | Celastrol | Downregulated mRNA and protein levels |
| TNF-α | LPS-activated macrophages | Celastrol | Suppressed release |
| IL-1β | LPS-activated macrophages | Celastrol | Suppressed release |
| IL-6 | LPS-activated macrophages | Celastrol | Suppressed release |
Signaling Pathways and Experimental Workflows
Nur77 Signaling Pathway in Macrophages
Caption: Nur77 signaling pathway in macrophages.
Experimental Workflow for Assessing Nur77 Modulator Effects
Caption: Experimental workflow for cytokine analysis.
Experimental Protocols
Macrophage Isolation and Culture
-
Source: Bone marrow from C57BL/6 mice or human peripheral blood mononuclear cells (PBMCs).
-
Isolation: For murine bone marrow-derived macrophages (BMDMs), flush femurs and tibias with sterile PBS. For human monocyte-derived macrophages (MDMs), isolate PBMCs by Ficoll-Paque density gradient centrifugation.
-
Differentiation: Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days. For human MDMs, adhere monocytes to plastic for 2 hours and then culture in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF or GM-CSF for 7 days.
Cell Treatment and Stimulation
-
Plate differentiated macrophages at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at 100 ng/mL, for a specified time course (e.g., 4, 8, 24 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Centrifuge cell culture plates at 400 x g for 10 minutes and collect the supernatant.
-
Assay Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10). Follow the manufacturer's instructions for coating plates with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform real-time PCR using a thermal cycler with SYBR Green or TaqMan probes for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
Nur77 stands as a promising therapeutic target for mitigating excessive inflammation. The modulation of its activity offers a potent strategy to control the production of a broad spectrum of inflammatory cytokines. While compounds like Cytosporone B and Celastrol have provided valuable insights into the therapeutic potential of targeting Nur77, further research is needed to fully characterize the pharmacological profile of newer modulators like "this compound." Future studies should focus on elucidating the precise molecular interactions of these compounds with Nur77, their cell-type-specific effects, and their efficacy and safety in preclinical models of inflammatory diseases. A deeper understanding of the nuanced roles of Nur77 in different immune cell subsets will be critical for the development of targeted and effective anti-inflammatory therapies.
References
Nur77 Modulator 2: A Technical Overview of its Binding Affinity and Interaction with the Nur77 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Nur77 modulator 2, focusing on its binding affinity to the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). This document summarizes the available quantitative data, details the experimental protocols for binding affinity determination, and visualizes the key signaling pathways involving Nur77.
Core Data Summary: Binding Affinity of this compound
The interaction between this compound and the Nur77 protein has been quantified, yielding a key binding affinity metric. This data is crucial for understanding the modulator's potency and its potential as a therapeutic agent.
| Compound | Target Protein | Binding Affinity (Kd) |
| This compound | Nur77 | 0.35 μM[1] |
Experimental Protocols: Determination of Binding Affinity
The binding affinity of small molecules to proteins is a critical parameter in drug discovery and development. A widely accepted and robust method for quantifying these interactions is Surface Plasmon Resonance (SPR). The following protocol outlines a standard procedure for determining the binding affinity of a small molecule, such as this compound, to the Nur77 ligand-binding domain (LBD). This protocol is based on methodologies reported for similar Nur77 modulators[2].
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the equilibrium dissociation constant (Kd) of this compound binding to the Nur77-LBD.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Nur77-LBD protein
-
This compound
-
Running buffer (e.g., PBS with 0.4% DMSO)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant Nur77-LBD is diluted in an appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to a concentration of approximately 0.05 mg/mL.
-
The diluted Nur77-LBD is injected over the activated sensor chip surface until the desired immobilization level (e.g., ~10,000 Resonance Units, RU) is achieved.
-
The surface is then deactivated by injecting 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
A stock solution of this compound is prepared in DMSO and then serially diluted in running buffer to create a gradient of concentrations.
-
The running buffer (containing the same percentage of DMSO as the analyte solutions) is flowed over the sensor surface to establish a stable baseline.
-
Each concentration of this compound is injected over the immobilized Nur77-LBD surface at a constant flow rate (e.g., 30 μL/min). The association phase is monitored for a set time (e.g., 150 seconds).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound for a defined period (e.g., 420 seconds).
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium dissociation constant (Kd) is determined by fitting the association and dissociation data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the key signaling pathways in which Nur77 is involved.
Experimental Workflow for Binding Affinity Determination
References
Nur77 Modulator 2: A Comprehensive Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of mitochondrial function, intricately involved in apoptosis, metabolism, and cellular quality control. Modulation of Nur77 activity presents a promising therapeutic avenue for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the effects of Nur77 modulators on mitochondrial biology, with a focus on a representative compound, referred to herein as "Nur77 modulator 2." We will explore its mechanisms of action, supported by quantitative data from key experimental assays, detailed protocols for reproducing these experiments, and visual representations of the associated signaling pathways and workflows.
Introduction to Nur77 and its Role in Mitochondrial Homeostasis
Nur77 is a member of the NR4A subfamily of nuclear receptors and acts as an immediate-early gene, responding to a wide array of cellular stimuli. While traditionally viewed as a nuclear transcription factor, a significant body of research has highlighted its non-genomic roles, particularly its ability to translocate to the mitochondria and directly influence cellular fate.[1][2] At the mitochondrial level, Nur77 is a multifaceted protein, capable of inducing apoptosis, regulating metabolic pathways, and initiating mitophagy to clear damaged organelles.[3] The diverse functions of Nur77 make it a compelling target for therapeutic intervention. Small molecules that can modulate its activity and subcellular localization are of significant interest in drug development. This guide will focus on the impact of a representative Nur77 modulator, "this compound," on mitochondrial function, using data from known modulators such as BI1071 and Celastrol as illustrative examples.
Mechanism of Action of this compound at the Mitochondria
This compound exerts its primary effects on mitochondrial function through two principal mechanisms: the induction of apoptosis via interaction with Bcl-2 and the regulation of mitophagy.
Induction of the Pro-Apoptotic Nur77-Bcl-2 Pathway
Upon stimulation by a Nur77 modulator, Nur77 translocates from the nucleus to the mitochondria. At the outer mitochondrial membrane, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell survival protein to a cell death promoter. This conversion leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptosis.
dot
Regulation of Mitophagy for Mitochondrial Quality Control
In the context of cellular stress and inflammation, which can lead to mitochondrial damage, Nur77 modulators can promote the selective removal of these dysfunctional organelles through a process known as mitophagy. Upon binding to a modulator like celastrol, Nur77 translocates to damaged mitochondria. Here, it interacts with TRAF2, an E3 ubiquitin ligase, leading to the ubiquitination of mitochondrial proteins. The ubiquitinated mitochondria are then recognized by the autophagy receptor p62/SQSTM1, which facilitates their engulfment by autophagosomes and subsequent degradation in lysosomes.
dot
Quantitative Analysis of Mitochondrial Function
The impact of this compound on mitochondrial function can be quantified through a series of established assays. The following tables summarize representative data obtained from studies on known Nur77 modulators.
Table 1: Apoptosis Induction by Nur77 Modulator BI1071
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Data Source |
| MDA-MB-231 | Vehicle | - | 1.31 | |
| MDA-MB-231 | BI1071 | 1 | 31.63 | |
| HCT116 | Vehicle | - | ~5 | |
| HCT116 | BI1071 | 0.5 | ~25 |
Table 2: Effect of Nur77 Deficiency on Mitochondrial Respiration in T-cells
| Cell Type | Condition | Basal Respiration (OCR) | Maximal Respiration (OCR) | Data Source |
| Wild-Type CD4+ T-cells | Stimulated | Normalized to 100% | Normalized to 100% | |
| Nur77 KO CD4+ T-cells | Stimulated | Significantly Enhanced | Significantly Enhanced |
Table 3: Impact of Nur77 Overexpression on Mitochondrial Parameters in Skeletal Muscle
| Parameter | Wild-Type Muscle | MCK-Nur77 Transgenic Muscle | Data Source |
| Mitochondrial DNA Content | Normalized to 1 | Increased | |
| Oxidative Metabolism | Baseline | Enhanced | |
| Intrinsic Respiratory Control | Baseline | Improved |
Detailed Experimental Protocols
Reproducing the findings related to this compound requires precise experimental execution. Below are detailed protocols for key assays.
Mitochondrial Isolation from Cultured Cells
This protocol is essential for downstream applications such as Western blotting for mitochondrial proteins or functional assays on isolated mitochondria.
dot
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.
-
Transfer the swollen cells to a pre-chilled Dounce homogenizer and perform 10-15 strokes with a tight-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with ice-cold homogenization buffer.
-
Resuspend the final mitochondrial pellet in an appropriate buffer for downstream analysis.
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
The Seahorse XF Analyzer is used to measure cellular metabolic rates in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.
-
Replace the cell culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.
-
Prepare the mitochondrial stress test compounds in assay medium at the desired final concentrations.
-
Load the sensor cartridge with the compounds and place it into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
dot
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Wash again with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells to remove unincorporated labeled nucleotides.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This protocol is used to verify the interaction between Nur77 and Bcl-2 in cells.
Materials:
-
Cell lysate
-
Antibody specific to Nur77 or Bcl-2
-
Protein A/G agarose beads
-
IP Lysis Buffer
-
Wash Buffer
-
Elution Buffer
Procedure:
-
Lyse cells in ice-cold IP Lysis Buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (anti-Nur77 or anti-Bcl-2) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both Nur77 and Bcl-2 to confirm their interaction.
Conclusion and Future Directions
Nur77 modulators, represented here by "this compound," demonstrate a profound impact on mitochondrial function, steering cellular fate towards apoptosis or promoting mitochondrial quality control through mitophagy. The ability to manipulate these pathways with small molecules holds immense therapeutic potential. For drug development professionals, understanding the intricate mechanisms and having robust experimental protocols are crucial for advancing these compounds into clinical applications. Future research should focus on developing more specific and potent Nur77 modulators, elucidating the context-dependent nature of Nur77's mitochondrial functions, and exploring their efficacy in preclinical disease models. The continued investigation into the multifaceted roles of Nur77 at the powerhouse of the cell promises to unlock new strategies for treating a variety of human diseases.
References
The Anti-Inflammatory Properties of Nur77 Modulator 2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammation, making it a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the anti-inflammatory properties of a novel small molecule, Nur77 modulator 2 (also referred to as Compound B7 ). This adamantyl-substituted flavonoid derivative has demonstrated potent anti-inflammatory effects both in vitro and in vivo. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this promising modulator. The primary mechanism of action for this compound involves the blockade of the NF-κB signaling pathway in a Nur77-dependent manner.
Introduction to Nur77 in Inflammation
Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily. Its expression is rapidly induced by various stimuli, including inflammatory signals.[1] Nur77 exerts its anti-inflammatory effects through multiple mechanisms, most notably by inhibiting the activity of the master inflammatory transcription factor, NF-κB.[1] It can also influence macrophage polarization towards an anti-inflammatory phenotype and is involved in the regulation of inflammasome activation.[2] The development of small molecule modulators that can harness the anti-inflammatory functions of Nur77 is an active area of research.
This compound: An Overview
This compound (Compound B7) is a novel, orally active small molecule designed to modulate the activity of Nur77. It has been identified as a potent inhibitor of inflammation with a binding affinity (Kd) for Nur77 of 0.35 μM. Mechanistically, this compound has been shown to promote the colocalization of Nur77 at the mitochondria and inhibit lipopolysaccharide (LPS)-induced inflammation by blocking NF-κB activation in a manner that is dependent on the presence of Nur77.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory activity of this compound has been quantified in both cellular and animal models of inflammation. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | Modulator Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production | |
| IL-6 Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production | |
| IL-1β Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | 1.25 µM, 2.5 µM, 5 µM | Significant decrease in production |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| LPS-induced Acute Lung Injury (ALI) in mice | Oral administration | 5-10 mg/kg for 1 week | Demonstrated in vivo anti-inflammatory activity |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. The binding of the modulator to Nur77 is a critical initiating event.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper. These protocols are based on standard procedures and the information available from the primary literature on this compound.
In Vitro Anti-Inflammatory Assay
This protocol describes the methodology to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (Compound B7)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for mouse IL-6, IL-1β, and TNF-α
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (1.25, 2.5, and 5 µM). Cells are pre-incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis.
-
Nitric Oxide Measurement: The concentration of nitrite in the supernatant, an indicator of NO production, is measured using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: The concentrations of IL-6, IL-1β, and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's protocols.
In Vivo Acute Lung Injury (ALI) Model
This protocol outlines the procedure for inducing acute lung injury in mice using LPS and treating with this compound to evaluate its in vivo anti-inflammatory efficacy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (Compound B7)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetics (e.g., ketamine/xylazine)
-
Sterile saline
-
Reagents for bronchoalveolar lavage (BAL)
-
Histology reagents (formalin, paraffin, H&E stain)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping and Treatment: Mice are randomly divided into experimental groups (e.g., vehicle control, LPS only, LPS + this compound at 5 mg/kg, LPS + this compound at 10 mg/kg). The modulator or vehicle is administered daily via oral gavage for 7 days.
-
ALI Induction: On day 7, one hour after the final dose of the modulator, mice are anesthetized. A non-invasive intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile saline) is performed to induce acute lung injury. The control group receives sterile saline.
-
Euthanasia and Sample Collection: 24 hours after LPS instillation, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined. Cytokine levels in the BAL fluid are measured by ELISA.
-
Lung Tissue Collection: Lungs are harvested. One lobe is fixed in 10% formalin for histopathological analysis (H&E staining) to assess lung injury. Another lobe is snap-frozen for myeloperoxidase (MPO) assay, a measure of neutrophil infiltration.
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups.
Conclusion and Future Directions
This compound (Compound B7) is a promising anti-inflammatory agent that targets the Nur77-NF-κB signaling axis. The quantitative data from both in vitro and in vivo studies demonstrate its potent ability to suppress the production of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other Nur77 modulators.
Future research should focus on elucidating the broader pharmacological profile of this compound, including its pharmacokinetics, pharmacodynamics, and safety profile in more extensive preclinical models. Further mechanistic studies are also warranted to explore its effects on other inflammatory pathways and cell types. The development of Nur77 modulators like Compound B7 represents a significant step towards novel therapeutic strategies for a wide range of inflammatory disorders.
References
Nur77 Modulator 2: A Potential Therapeutic Agent for Cancer and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The nuclear orphan receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target due to its multifaceted role in apoptosis, inflammation, and metabolism. Unlike typical nuclear receptors, Nur77's activity can be modulated by direct binding of small molecules, leading to either genomic or non-genomic effects. The non-genomic pathway, involving Nur77's translocation to the mitochondria and subsequent interaction with Bcl-2, is of particular interest for cancer therapy as it converts the anti-apoptotic Bcl-2 into a pro-apoptotic protein. Conversely, modulating Nur77's activity has shown significant anti-inflammatory effects, offering potential for treating a range of inflammatory conditions. This technical guide provides a comprehensive overview of a representative therapeutic candidate, "Nur77 modulator 2," summarizing its mechanism of action, preclinical data, and detailed experimental protocols relevant to its development.
Introduction to Nur77
Nur77 is a member of the NR4A subfamily of nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3). It is an immediate-early gene that is rapidly induced by a variety of stimuli, including growth factors, cytokines, and stress signals.[1][2] Nur77 possesses a typical nuclear receptor structure with a DNA-binding domain (DBD) and a ligand-binding domain (LBD).[2] While no endogenous ligand has been identified, several small molecules have been shown to bind to the LBD and modulate Nur77's function.[2][3]
Nur77's cellular localization dictates its function. In the nucleus, it acts as a transcription factor, regulating the expression of genes involved in metabolism and cell survival. However, upon certain stimuli or binding of specific modulators, Nur77 translocates to the cytoplasm and mitochondria. This cytoplasmic localization is key to its pro-apoptotic and anti-inflammatory activities.
Mechanism of Action of Nur77 Modulators
Nur77 modulators can elicit their therapeutic effects through two primary, interconnected pathways:
-
Pro-apoptotic Pathway (Anticancer Activity): Small molecule modulators can bind to Nur77, inducing its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it into a "killer" protein. This leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
-
Anti-inflammatory Pathway: Nur77 modulators have been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. This can occur through Nur77-dependent mechanisms that may involve the clearance of inflamed mitochondria via autophagy. For instance, the modulator Celastrol promotes Nur77's translocation to mitochondria where it interacts with TRAF2, an E3 ubiquitin ligase crucial for inflammatory signaling, leading to the alleviation of inflammation.
Quantitative Data for Nur77 Modulators
The following tables summarize key quantitative data for representative Nur77 modulators, including "this compound" (also referred to as Compound B7 in some literature). This data highlights their potential as therapeutic agents.
Table 1: In Vitro Binding Affinity and Potency of Nur77 Modulators
| Modulator | Target | Binding Affinity (Kd) | Cell Line | IC50 | Reference |
| This compound (Compound B7) | Nur77 | 0.355 µM | - | - | |
| NB1 | Nur77 | 0.12 µM | MDA-MB-231 (TNBC) | 0.003 µM | |
| A549 (Lung Cancer) | 0.085 µM | ||||
| HeLa (Cervical Cancer) | 0.0741 µM | ||||
| HepG2 (Liver Cancer) | 0.1105 µM | ||||
| BI1071 | Nur77 | Submicromolar | - | - | |
| Celastrol | Nur77 | 0.29 µM | - | - |
Table 2: In Vivo Efficacy of Nur77 Modulators
| Modulator | Model | Dosing | Efficacy | Reference |
| This compound (Compound B7) | LPS-induced acute lung injury (mice) | - | Significant anti-inflammatory activity | |
| NB1 | MDA-MB-231 xenograft (mice) | 25 mg/kg, oral | 66.99% tumor growth inhibition | |
| 50 mg/kg, oral | 84.33% tumor growth inhibition | |||
| BI1071 | Tumor xenograft (mice) | - | Potent inhibition of tumor growth | |
| Celastrol | LPS/D-GalN-induced hepatic injury (mice) | 1 mg/kg, i.p. | Reduced serum ALT and AST levels |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Nur77.
References
The Pharmacokinetics of Nur77 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of representative Nur77 modulators. As "Nur77 modulator 2" does not refer to a specific publicly documented agent, this whitepaper focuses on the pharmacokinetic profiles of well-characterized Nur77 modulators, including Celastrol, BI1071, and Cytosporone B (Csn-B). The information presented herein is intended to serve as a core resource for researchers and drug development professionals engaged in the study of Nur77-targeted therapeutics.
Executive Summary
The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) has emerged as a promising therapeutic target, particularly in oncology. Its ability to induce apoptosis through a unique mitochondrial pathway involving the conversion of Bcl-2 from an anti-apoptotic to a pro-apoptotic protein has spurred the development of small molecule modulators. Understanding the pharmacokinetic properties of these modulators is critical for their translation into effective clinical candidates. This guide summarizes the available preclinical pharmacokinetic data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of various Nur77 modulators from preclinical studies.
Table 1: Pharmacokinetic Parameters of Celastrol in Rats
| Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| Cmax | 66.93 ± 10.28 µg/L | Rat | Oral | Not Specified | [1] |
| 35.64 ± 9.54 µg/L | Beagle Dog | Oral | Not Specified | [1] | |
| 149.24 ± 31.21 ng/mL | Rabbit | Oral | Not Specified | [1] | |
| 32.03 ± 8.41 µg/L (female) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | [2] | |
| 14.31 ± 7.33 µg/L (male) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | [2] | |
| Tmax | 6.05 ± 1.12 h | Rat | Oral | Not Specified | |
| 2.62 ± 0.69 h | Beagle Dog | Oral | Not Specified | ||
| 1.00 ± 0.07 h | Rabbit | Oral | Not Specified | ||
| AUC(0-∞) | 379.49 ± 118.19 µg·h/L (female) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | |
| 188.17 ± 92.33 µg·h/L (male) | Sprague-Dawley Rat | Oral (TGV tablets) | 534 µg/kg | ||
| t1/2 | 11.71 h | Sprague-Dawley Rat | Intravenous (liposomal) | Not Specified | |
| Oral Bioavailability | 17.06% | Rat | Oral | 1000 µg/kg | |
| 94.19% (in TGV tablets) | Rat | Oral | 534 µg/kg | ||
| CL | 1.29 ± 0.15 L/h/kg | Rat | Oral | Not Specified | |
| MRT(0-∞) | 7.98 h | Sprague-Dawley Rat | Intravenous (liposomal) | Not Specified | |
| Vz/F | 44.63 L/kg | Sprague-Dawley Rat | Intravenous (liposomal) | Not Specified |
Table 2: Pharmacokinetic Parameters of Other Nur77 Modulators
| Modulator | Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| BI1071 | In vivo efficacy | Potent inhibition of tumor growth | Mouse | Not Specified | Not Specified | |
| Cytosporone B (Csn-B) | In vivo efficacy | Retarded xenograft tumor growth | Mouse | Not Specified | Not Specified |
Note: Specific pharmacokinetic parameters for BI1071 and Cytosporone B were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the design and execution of similar preclinical studies.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of a Nur77 modulator following administration in an animal model.
Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used. Animals should be healthy and acclimated to the laboratory environment before the study.
Dosing and Administration:
-
Formulation: The Nur77 modulator is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage).
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein is used to determine parameters like clearance and volume of distribution. Oral (PO) gavage is used to assess oral bioavailability.
-
Dosage: The dose will vary depending on the potency and toxicity of the compound. For Celastrol, oral doses have ranged from 534 µg/kg to 1000 µg/kg in rats.
Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration. A typical schedule for an IV study might include 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To accurately quantify the concentration of the Nur77 modulator in plasma samples.
Sample Preparation:
-
Protein Precipitation: This is a common method to remove proteins from the plasma sample that can interfere with the analysis. Cold acetonitrile is often added to the plasma sample, followed by vortexing and centrifugation.
-
Liquid-Liquid Extraction (LLE): An organic solvent (e.g., methyl tert-butyl ether) is used to extract the drug from the plasma.
-
Internal Standard (IS): A known concentration of an internal standard is added to all samples and calibration standards to correct for variations in sample processing and instrument response.
LC-MS/MS System:
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the sample. A C18 reversed-phase column is commonly employed.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is typically used for quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Nur77 modulators.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of representative Nur77 modulators. While pharmacokinetic data for some compounds like Celastrol are available, further studies are needed to fully characterize the ADME properties of other promising modulators such as BI1071 and Cytosporone B. The detailed experimental protocols and visualized workflows presented here offer a practical resource for researchers to design and execute robust preclinical studies, ultimately facilitating the development of novel Nur77-targeted therapies. As the field advances, a continued focus on comprehensive pharmacokinetic and pharmacodynamic characterization will be paramount for the successful clinical translation of these promising therapeutic agents.
References
discovery and synthesis of Nur77 modulator 2
An In-depth Technical Guide on the Discovery and Synthesis of a Nur77 Modulator
Introduction to Nur77
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Unlike typical nuclear receptors, Nur77's activity can be modulated through non-canonical pathways, making it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and central nervous system ailments.[1][4] Nur77's expression is induced by a variety of stimuli, and its function is regulated at both transcriptional and post-transcriptional levels, including phosphorylation.
One of the key non-genomic functions of Nur77 is its ability to induce apoptosis by translocating from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, triggering a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cytochrome c release and cell death. This unique mechanism of action has spurred the discovery of small molecule modulators that can activate this apoptotic pathway.
This technical guide focuses on a representative Nur77 modulator, BI1071, detailing its discovery, synthesis, and mechanism of action. The methodologies and data presented herein serve as a comprehensive resource for researchers and drug development professionals in the field of Nur77-targeted therapies.
Discovery of Nur77 Modulator BI1071
The discovery of BI1071 stemmed from research on 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), a class of compounds known to exhibit anti-neoplastic activity. One such analog, DIM-C-pPhCF3, was identified as a potent Nur77 modulator. BI1071 is the methanesulfonate salt of the oxidized product of DIM-C-pPhCF3, synthesized to enhance its therapeutic potential. This compound was found to bind to Nur77 with high affinity, promoting its mitochondrial translocation and subsequent interaction with Bcl-2 to induce apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for the Nur77 modulator BI1071.
Table 1: Binding Affinity and In Vitro Efficacy of BI1071
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (KD) to Nur77 | High (exact value not specified) | - | |
| Apoptosis Induction (Concentration) | 0.5 µM | HCT116, HEK293T, MEFs | |
| PARP Cleavage Induction | 0.5 µM | MEFs |
Table 2: In Vivo Efficacy of BI1071
| Animal Model | Treatment Dose | Tumor Growth Inhibition | Apoptosis Induction | Reference |
| Tumor Xenograft | Not specified | Potent inhibition | Yes |
Experimental Protocols
Synthesis of BI1071
BI1071 is the methanesulfonate salt of the oxidized product of DIM-C-pPhCF3. The synthesis process involves the chemical modification of the parent C-DIM compound. While the specific reaction conditions for the synthesis of BI1071 are proprietary, the general synthesis of C-DIMs involves the condensation of indole with an appropriate aromatic aldehyde in the presence of an acid catalyst.
Cell Culture and Transfection
-
Cell Lines: Human colon carcinoma (HCT116), human embryonic kidney (HEK293T), and mouse embryonic fibroblasts (MEFs and Bcl-2-/- MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Transfection: For overexpression studies, cells are transfected with plasmids such as GFP-Nur77 using lipofection reagents according to the manufacturer's instructions.
Immunostaining and Cellular Fractionation
-
Immunostaining: Cells are grown on coverslips, treated with BI1071, and then fixed and permeabilized. The subcellular localization of Nur77 is visualized by incubating the cells with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody.
-
Cellular Fractionation: To confirm the mitochondrial translocation of Nur77, cytosolic and mitochondrial fractions are separated from treated cells using a commercial cell fractionation kit. The presence of Nur77 in each fraction is then determined by Western blotting.
Apoptosis Assays
-
PARP Cleavage: The induction of apoptosis is assessed by detecting the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blotting using an antibody specific to the cleaved fragment.
-
Annexin V/PI Staining: Apoptotic cells are quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
In Vivo Tumor Xenograft Studies
-
Animal Models: Nude mice are subcutaneously injected with cancer cells (e.g., HCT116).
-
Treatment: Once tumors are established, mice are treated with BI1071 or a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors are excised for histological and immunohistochemical analysis to confirm the induction of apoptosis.
Signaling Pathways and Experimental Workflows
Nur77-Bcl-2 Apoptotic Signaling Pathway
The following diagram illustrates the signaling pathway activated by the Nur77 modulator.
Caption: Nur77 modulator-induced apoptotic pathway.
Experimental Workflow for Characterization
The following diagram outlines the typical workflow for the preclinical characterization of a Nur77 modulator.
Caption: Preclinical characterization workflow for a Nur77 modulator.
Conclusion
The discovery of small molecule modulators of Nur77, such as BI1071, represents a promising therapeutic strategy, particularly for cancers that overexpress anti-apoptotic proteins like Bcl-2. The ability of these modulators to activate a distinct, non-genomic apoptotic pathway provides a novel approach to overcome resistance to conventional therapies. The detailed methodologies and data presented in this guide offer a foundational understanding for the continued research and development of Nur77-targeted drugs. Further investigation into the structure-activity relationships of these modulators will be crucial for the design of next-generation compounds with improved potency and selectivity.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nur77 Suppresses Pulmonary Artery Smooth Muscle Cell Proliferation through Inhibition of the STAT3/Pim-1/NFAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Nur77 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77, is a key regulator of cell proliferation, apoptosis, and inflammation.[1][2] Its dual role in promoting cell survival or inducing cell death is dependent on its subcellular localization.[1][3] In the nucleus, Nur77 acts as a transcription factor, while its translocation to the cytoplasm and mitochondria triggers apoptosis. This pro-apoptotic function is mediated through a direct interaction with the anti-apoptotic protein Bcl-2, leading to a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[1] This unique mechanism makes Nur77 an attractive target for cancer therapy.
Nur77 modulator 2 is a novel small molecule designed to modulate the activity of Nur77. These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, focusing on its effects on cell viability, apoptosis, and the expression of key target proteins and genes.
Signaling Pathway of Nur77-Mediated Apoptosis
The following diagram illustrates the signaling cascade initiated by a Nur77 modulator, leading to apoptosis.
Caption: this compound induces apoptosis via translocation of Nur77 to the mitochondria.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Caption: Workflow for in vitro characterization of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro studies of Nur77 modulators.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| A549 (Lung Cancer) | 57c T | 3.8 ± 0.1 | 48 |
| HeLa (Cervical Cancer) | 57c T | 3.0 ± 0.5 | 48 |
| MDA-MB-468 (Breast Cancer) | 10e | 12.52 | 48 |
| PC3 (Prostate Cancer) | 13c | 5.195 | 48 |
| Various Cancer Cell Lines | This compound | TBD | 24, 48, 72 |
TBD: To be determined through experimentation.
Table 2: Apoptosis Induction
| Cell Line | Treatment | Apoptotic Cells (%) | Method |
| NIH-H460 | SK07 (5 µM) | ~40% | Annexin V/PI |
| HeLa229 | CCE9 (10 µM) + Nur77 siRNA | 2.61% (early) | Annexin V/PI |
| HeLa229 | CCE9 (10 µM) + GFP-Nur77 | 26.63% (late) | Annexin V/PI |
| Various Cancer Cell Lines | This compound (Dose Range) | TBD | Annexin V/PI |
TBD: To be determined through experimentation.
Table 3: Gene Expression Analysis (Fold Change)
| Gene | Cell Line | Treatment | Fold Change vs. Control | Method |
| Kitl | KGN (Granulosa-like) | Ad-Flag-Nur77 | ~1.5 | qPCR |
| AR | KGN (Granulosa-like) | Ad-Flag-Nur77 | ~1.8 | qPCR |
| Target Gene 1 | Cancer Cell Line | This compound | TBD | qPCR |
| Target Gene 2 | Cancer Cell Line | This compound | TBD | qPCR |
TBD: To be determined through experimentation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express Nur77 (e.g., HCT116, HeLa, MDA-MB-231).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA analysis) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (medium with the same concentration of solvent). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation with MTT: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol outlines the general steps for detecting protein expression.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nur77, Bcl-2, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR)
This protocol describes the steps for analyzing gene expression changes.
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for Nur77 and target genes (e.g., pro-apoptotic genes). Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in gene expression in the treated samples compared to the vehicle-treated control.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Nuclear Receptor Nur77 by miR-124 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Nur77 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Nur77 modulator 2 (also known as compound B7), a potent, orally active anti-inflammatory agent. The information is intended to guide researchers in designing and conducting in vivo studies to explore its therapeutic potential.
Introduction
Nur77, a member of the nuclear receptor superfamily, is a key regulator of inflammation, apoptosis, and metabolism.[1][2] Its activity is not modulated by a known endogenous ligand, making it an attractive target for small molecule modulators. This compound is an adamantyl-substituted flavonoid derivative that has demonstrated significant anti-inflammatory properties by targeting Nur77.[3] It has a binding affinity (Kd) of 0.35 μM for Nur77 and works by modulating the colocalization of Nur77 at the mitochondria and inhibiting the NF-κB signaling pathway in a Nur77-dependent manner.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vivo studies. It is important to note that the currently available data is limited to a single preclinical model.
| Parameter | Value | Species | Disease Model | Administration Route | Dosing Schedule | Source |
| Therapeutic Dosage | 5-10 mg/kg | Mouse | LPS-induced Acute Lung Injury | Oral (p.o.) | Daily for 1 week | [3] |
| Binding Affinity (Kd) | 0.35 μM | - | - | - | - |
Note: Further dose-response, pharmacokinetic, and toxicology studies are highly recommended to determine the optimal and safe dosage for different in vivo models and species.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of the Nur77 signaling pathway. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with other proteins to regulate cellular processes.
Experimental Protocols
This section provides a detailed protocol for an in vivo study using this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.
Animal Model and Housing
-
Species: C57BL/6 mice (or other appropriate strain)
-
Age: 8-12 weeks
-
Sex: Male or female (ensure consistency within the experiment)
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
Materials and Reagents
-
This compound (Compound B7)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Animal gavage needles
-
Microsyringes
Experimental Workflow
Dosing and Administration
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.5 mg/mL and 1.0 mg/mL for 5 mg/kg and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administration: Administer this compound or vehicle orally (p.o.) using a gavage needle once daily for 7 consecutive days.
Induction of Acute Lung Injury (ALI)
-
On day 7 of treatment, induce ALI by administering LPS. This can be done via intratracheal or intranasal instillation.
-
Intratracheal Instillation:
-
Anesthetize the mouse.
-
Make a small incision in the neck to expose the trachea.
-
Instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL) directly into the trachea using a microsyringe.
-
Suture the incision.
-
-
Intranasal Instillation:
-
Lightly anesthetize the mouse.
-
Administer a single dose of LPS (e.g., 10-20 µL of a concentrated solution) into the nares.
-
Monitoring and Endpoint Analysis
-
Monitoring: Monitor the animals for signs of distress, weight loss, and changes in behavior for 24-48 hours after LPS administration.
-
Euthanasia and Sample Collection: At the experimental endpoint (e.g., 24 or 48 hours post-LPS), euthanize the animals.
-
Collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell infiltration and protein leakage.
-
Collect lung tissue for histological analysis (e.g., H&E staining) and to measure myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-6, IL-1β, TNF-α) by ELISA or qPCR.
-
Collect blood for systemic cytokine analysis.
-
Limitations and Future Directions
The current understanding of the optimal dosage of this compound is based on a single in vivo study. To fully characterize its therapeutic potential, further research is necessary, including:
-
Dose-response studies to identify the minimal effective dose and the maximum tolerated dose.
-
Pharmacokinetic studies to determine the bioavailability, half-life, and metabolism of the compound.
-
Toxicology studies to assess its safety profile.
-
Efficacy studies in a broader range of inflammatory and other disease models.
By providing this detailed information and protocol, we aim to facilitate further research into the promising therapeutic applications of this compound.
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nur77 Modulator 2 in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a critical role in the regulation of inflammation, apoptosis, and metabolism in immune cells.[1][2] Its expression is rapidly induced in macrophages and T lymphocytes upon activation, acting as a key modulator of the immune response.[1][3] Nur77 has been shown to exert its effects through multiple mechanisms, including the trans-repression of pro-inflammatory transcription factors like NF-κB and by influencing mitochondrial function.[1] Consequently, modulation of Nur77 activity presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
This document provides detailed application notes and protocols for the use of Nur77 modulator 2, a potent and orally active inflammation inhibitor, in primary immune cells. This compound has a binding affinity (Kd) of 0.35 μM for Nur77 and has been demonstrated to modulate the colocalization of Nur77 at the mitochondria. In vitro studies have shown that it significantly decreases the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, IL-1β, and TNF-α in a dose-dependent manner.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cytokine production in primary immune cells.
Table 1: In Vitro Efficacy of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Concentration | Inhibition of NO Production | Inhibition of IL-6 Production | Inhibition of IL-1β Production | Inhibition of TNF-α Production |
| 1.25 µM | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| 2.5 µM | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| 5 µM | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
Data is summarized from in vitro studies on lipopolysaccharide (LPS)-induced inflammation. The term "Significant Decrease" indicates a statistically significant reduction in cytokine levels as reported in the source literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Nur77 signaling in macrophages.
Caption: Experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer or automated cell counter and assess viability.
Protocol 2: Treatment of Primary Macrophages with this compound
Materials:
-
Isolated PBMCs
-
Macrophage colony-stimulating factor (M-CSF)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture plates
Procedure:
-
Plate PBMCs in a cell culture plate at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate monocytes into macrophages by adding 50 ng/mL of M-CSF to the culture medium.
-
Incubate for 5-7 days, replacing the medium every 2-3 days.
-
On the day of the experiment, remove the medium and replace it with fresh medium.
-
Pre-treat the macrophages with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of LPS.
-
Incubate for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
Collect the cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein extraction.
Protocol 3: Treatment of Primary T Cells with this compound
Materials:
-
Isolated PBMCs or purified T cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
Cell culture plates
Procedure:
-
Coat cell culture plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates with PBS to remove unbound antibody.
-
Seed PBMCs or purified T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24-72 hours, depending on the desired endpoint (e.g., cytokine production, proliferation).
-
Collect cell culture supernatants for cytokine analysis and harvest cells for flow cytometry or other downstream applications.
Protocol 4: Downstream Analysis - Cytokine Measurement by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Note: All protocols should be performed under sterile conditions in a biological safety cabinet. The optimal concentrations of this compound and stimulation agents, as well as incubation times, may need to be determined empirically for specific cell types and experimental conditions.
References
Application Notes and Protocols for Nur77 Modulator Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammatory processes. Its expression is induced by various inflammatory stimuli, and it subsequently acts to dampen inflammation, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This has positioned Nur77 as a promising therapeutic target for a range of inflammatory diseases. This document provides detailed application notes and protocols for the administration of Nur77 modulators in preclinical mouse models of inflammation. As "Nur77 modulator 2" is not a specifically defined compound in the current literature, this document will focus on two well-characterized Nur77 agonists: Cytosporone B (Csn-B) and Celastrol . These compounds have been shown to effectively modulate Nur77 activity and attenuate inflammation in various in vivo models.[4][5]
Signaling Pathway of Nur77 in Inflammation
Nur77 exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB pathway being the most prominent. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Nur77 can interfere with this process by directly interacting with the p65 subunit of NF-κB, thereby repressing its transcriptional activity. Nur77 modulators, like Cytosporone B and Celastrol, enhance the anti-inflammatory functions of Nur77.
Caption: Nur77-mediated inhibition of the NF-κB signaling pathway.
Data Presentation: Nur77 Modulator Administration in Mouse Models
The following tables summarize quantitative data from studies administering Cytosporone B and Celastrol to mouse models of inflammation.
Table 1: Cytosporone B (Csn-B) Administration in Mouse Models
| Parameter | Experimental Autoimmune Encephalomyelitis (EAE) |
| Mouse Strain | C57BL/6N |
| Inflammation Induction | Myelin oligodendrocyte glycoprotein peptide 35–55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). |
| Compound | Cytosporone B (Csn-B) |
| Dosage | 2.5, 10, or 20 mg/kg/day. |
| Administration Route | Intragastric gavage. |
| Vehicle | Phosphate Buffered Saline (PBS). |
| Treatment Frequency | Once daily. |
| Treatment Duration | From day 10 or 14 post-immunization until day 21. |
| Observed Effects | - Dose-dependent reduction in EAE clinical scores (10 and 20 mg/kg/day were effective).- Decreased infiltration of CD4+ T cells and F4/80+ macrophages/microglia into the CNS.- Reduced production of pro-inflammatory cytokines IFN-γ and IL-17. |
| Reference |
Table 2: Celastrol Administration in Mouse Models
| Parameter | Collagen-Induced Arthritis (CIA) | Abdominal Aortic Aneurysm (AAA) |
| Mouse Strain | DBA/1J | Apolipoprotein E-deficient (ApoE-/-) |
| Inflammation Induction | Immunization with type II collagen (TIIC) in CFA. | Angiotensin II (Ang II) infusion. |
| Compound | Celastrol | Celastrol |
| Dosage | 1 mg/kg. | 1 mg/kg/day. |
| Administration Route | Intraperitoneal (i.p.) injection. | Intraperitoneal (i.p.) injection. |
| Vehicle | Not specified. | Vehicle (not specified). |
| Treatment Frequency | Twice a week. | Daily. |
| Treatment Duration | From the day of disease onset for 21 days. | Concurrent with Ang II infusion for 28 days. |
| Observed Effects | - Blocked disease progression and reduced arthritis severity score.- Reduced serum titers of TIIC-specific antibodies.- Did not affect TH17 and Treg cell abundance. | - Reduced incidence of AAA from 64% to 28%.- Decreased macrophage infiltration in AAA lesions.- Reduced expression of pro-inflammatory cytokines and MMP-9. |
| Reference |
Experimental Protocols
Protocol 1: Administration of Cytosporone B in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is adapted from studies investigating the therapeutic effects of Csn-B in a mouse model of multiple sclerosis.
1. Materials:
-
Animals: Female C57BL/6N mice, 8-10 weeks old.
-
Induction Reagents:
-
Myelin oligodendrocyte glycoprotein peptide 35–55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
-
Therapeutic Agent:
-
Cytosporone B (Csn-B).
-
Vehicle: Sterile Phosphate Buffered Saline (PBS).
-
-
Equipment:
-
Syringes and needles for immunization and gavage.
-
Oral gavage needles.
-
2. Experimental Workflow:
Caption: Experimental workflow for EAE induction and Csn-B treatment.
3. Detailed Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 in CFA.
-
Subcutaneously inject each mouse with the emulsion at two sites on the flank.
-
Administer pertussis toxin via intraperitoneal (i.p.) injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of pertussis toxin via i.p. injection.
-
-
Preparation of Csn-B Solution:
-
Dissolve Csn-B in PBS to the desired concentration (e.g., 10 mg/kg). The volume for oral gavage is typically 100-200 µL.
-
-
Treatment Administration (Starting Day 14):
-
Divide mice into treatment groups (Vehicle and Csn-B).
-
Administer the prepared Csn-B solution or vehicle (PBS) once daily via oral gavage.
-
-
Monitoring and Assessment:
-
Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record body weight.
-
At the end of the experiment (Day 21), euthanize mice and collect tissues (spinal cord, spleen) for histological and immunological analysis.
-
Protocol 2: Administration of Celastrol in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol is based on studies evaluating Celastrol's efficacy in a preclinical model of rheumatoid arthritis.
1. Materials:
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Induction Reagents:
-
Type II chicken collagen (TIIC).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
-
Therapeutic Agent:
-
Celastrol.
-
Vehicle (e.g., DMSO and saline).
-
-
Equipment:
-
Syringes and needles for immunization and i.p. injection.
-
2. Experimental Workflow:
Caption: Experimental workflow for CIA induction and Celastrol treatment.
3. Detailed Procedure:
-
Primary Immunization (Day 0):
-
Emulsify type II chicken collagen in CFA.
-
Administer the emulsion via intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify type II chicken collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer the booster emulsion via intradermal injection.
-
-
Preparation of Celastrol Solution:
-
Dissolve Celastrol in a suitable vehicle to the desired concentration (e.g., 1 mg/kg).
-
-
Treatment Administration (From Arthritis Onset):
-
Begin monitoring for signs of arthritis (e.g., paw swelling, redness) around day 24.
-
Upon disease onset, randomize mice into treatment groups.
-
Administer Celastrol or vehicle via i.p. injection twice a week.
-
-
Monitoring and Assessment:
-
Visually score the severity of arthritis in all four paws regularly.
-
Measure paw thickness using calipers.
-
At the experimental endpoint, collect blood for antibody analysis and joints for histological examination.
-
Concluding Remarks
The administration of Nur77 modulators like Cytosporone B and Celastrol has shown significant therapeutic potential in various preclinical models of inflammation. The protocols outlined above provide a framework for investigating the efficacy of these and other novel Nur77-targeting compounds. Careful consideration of the mouse strain, inflammation induction method, and the dosage and administration route of the modulator is crucial for obtaining reproducible and meaningful results. Further research into the pharmacokinetics and optimal dosing regimens of Nur77 modulators will be essential for their translation into clinical applications for inflammatory diseases.
References
- 1. Activation of Nur77 in microglia attenuates proinflammatory mediators production and protects dopaminergic neurons from inflammation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor Nur77 Limits the Macrophage Inflammatory Response through Transcriptional Reprogramming of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor Nur77 Protects Against Abdominal Aortic Aneurysm by Ameliorating Inflammation Via Suppressing LOX‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Nur77 Modulators Using a Reporter Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a critical role in a variety of cellular processes, including apoptosis, inflammation, and metabolism.[1][2][3] As a transcription factor, Nur77 can be activated by a range of stimuli, leading to the regulation of target gene expression.[4][5] It can bind to DNA as a monomer to the NGFI-B response element (NBRE), or as a homodimer or heterodimer to the Nur-response element (NurRE). Due to its involvement in numerous pathological conditions, Nur77 has emerged as a promising therapeutic target. This document provides detailed application notes and protocols for measuring the activity of Nur77 modulators, such as the hypothetical "Nur77 modulator 2," using a cell-based reporter assay.
Principle of the Nur77 Reporter Assay
The Nur77 reporter assay is a widely used method to screen for and characterize compounds that modulate the transcriptional activity of Nur77. The assay relies on the use of a reporter gene, typically firefly luciferase or β-galactosidase, whose expression is driven by a promoter containing multiple copies of a Nur77-specific DNA response element (e.g., NBRE or NurRE).
When a Nur77 modulator is added to cells co-transfected with a Nur77 expression plasmid and the reporter plasmid, any change in Nur77's transcriptional activity will result in a corresponding change in the expression of the reporter gene. The activity of the reporter enzyme is then measured, providing a quantitative readout of the modulator's effect on Nur77.
Signaling Pathway and Experimental Workflow
Nur77 Signaling Pathway
Figure 1. Simplified Nur77 signaling pathway leading to transcriptional activation.
Experimental Workflow for Nur77 Reporter Assay
Figure 2. General workflow for a Nur77 luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Plasmids:
-
Nur77 expression vector (e.g., pCMV-Nur77)
-
Nur77 reporter plasmid (e.g., pGL3-NBRE-Luciferase or pGL3-NurRE-Luciferase)
-
Internal control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Assay Plate: 96-well white, clear-bottom cell culture plates
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega)
-
Luminometer: Plate-reading luminometer
Protocol: Nur77 Luciferase Reporter Assay
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection mix in serum-free medium according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include:
-
50 ng Nur77 expression plasmid
-
100 ng NBRE/NurRE-Luciferase reporter plasmid
-
10 ng pRL-TK (Renilla luciferase) normalization plasmid
-
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of "this compound" in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubate for 18-24 hours.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
-
Removing the medium from the wells.
-
Adding passive lysis buffer and incubating for 15 minutes.
-
Adding the luciferase assay reagent (LAR II) and measuring firefly luciferase activity.
-
Adding the Stop & Glo® Reagent and measuring Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold change in activity for each concentration of "this compound" relative to the vehicle control.
-
Plot the fold change against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Data Presentation
The quantitative data from the Nur77 reporter assay should be summarized in a clear and structured table to facilitate comparison between different conditions or compounds.
Table 1: Hypothetical Activity of this compound in a Nur77 Reporter Assay
| Concentration (µM) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Change vs. Vehicle | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 1.00 | ± 0.12 |
| This compound | |||
| 0.01 | 1.52 | 1.52 | ± 0.18 |
| 0.1 | 3.25 | 3.25 | ± 0.35 |
| 1 | 8.78 | 8.78 | ± 0.92 |
| 10 | 15.63 | 15.63 | ± 1.67 |
| 100 | 16.12 | 16.12 | ± 1.75 |
| Known Activator | |||
| 10 | 12.45 | 12.45 | ± 1.33 |
| Known Inhibitor | |||
| 10 | 0.45 | 0.45 | ± 0.05 |
The described Nur77 reporter assay provides a robust and sensitive method for the identification and characterization of novel Nur77 modulators. The detailed protocol and data presentation guidelines will enable researchers to effectively screen compound libraries and advance the development of new therapeutics targeting Nur77-mediated signaling pathways. Careful optimization of cell number, plasmid concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. addgene.org [addgene.org]
- 2. NR4A1 (NurRE) Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 3. Complex regulation of orphan nuclear receptor Nur77 (Nr4a1) transcriptional activity by SUMO2 and PIASγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nur77 Modulator 2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the target engagement of Nur77 modulators, with a specific focus on "Nur77 modulator 2" (also identified as Compound B7). The methodologies described herein are essential for validating the direct interaction of a compound with its intended target, Nur77 (also known as NR4A1), within a cellular context and for understanding its downstream functional consequences.
Introduction to Nur77 and its Modulation
Nur77 is an orphan nuclear receptor that plays a pivotal role in regulating apoptosis, inflammation, and metabolism.[1][2] Its activity is not governed by a known endogenous ligand but can be influenced by post-translational modifications and interactions with other proteins. Nur77's subcellular localization is a key determinant of its function. In the nucleus, it acts as a transcription factor, while in the cytoplasm, it can translocate to the mitochondria to initiate apoptosis by interacting with Bcl-2.[2][3] This translocation-mediated apoptotic pathway makes Nur77 an attractive target for cancer therapy.
Small molecule modulators of Nur77, such as this compound (Compound B7), are being investigated for their therapeutic potential.[4] Confirming that these modulators directly bind to Nur77 in cells and elicit the desired biological response is a critical step in their development. This document outlines several key techniques for rigorously assessing the target engagement of Nur77 modulators.
Nur77 Signaling Pathways
Understanding the signaling pathways involving Nur77 is crucial for designing and interpreting target engagement studies. Nur77 can be activated by various stimuli, leading to its involvement in both genomic and non-genomic pathways.
Direct Target Engagement Assays
Direct target engagement assays provide evidence of the physical interaction between a modulator and Nur77.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, cancer cell lines expressing Nur77) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubating on ice for 30 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Quantification of Soluble Nur77:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific anti-Nur77 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Nur77 at each temperature.
-
Normalize the intensities to the non-heated control.
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle and modulator-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target stabilization.
-
Data Presentation
| Modulator | Concentration (µM) | ΔTm (°C) |
| This compound | 1 | +2.5 |
| This compound | 10 | +4.8 |
| Control Modulator | 10 | +0.2 |
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique to measure the binding kinetics and affinity of a small molecule to a purified protein.
Experimental Protocol: SPR
-
Protein Immobilization:
-
Immobilize purified recombinant Nur77 protein (e.g., the ligand-binding domain) onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index in real-time to measure association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
| Modulator | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.2 x 10^4 | 4.2 x 10^-3 | 0.35 |
| BI1071 | 2.5 x 10^4 | 4.3 x 10^-3 | 0.17 |
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
Experimental Protocol: MST
-
Labeling:
-
Label purified Nur77 protein with a fluorescent dye (e.g., NHS-ester dye).
-
-
Sample Preparation:
-
Prepare a serial dilution of this compound.
-
Mix the labeled Nur77 with each concentration of the modulator.
-
-
Measurement:
-
Load the samples into capillaries and measure the thermophoresis using an MST instrument.
-
-
Data Analysis:
-
Plot the change in thermophoresis against the modulator concentration and fit the data to a binding curve to determine the KD.
-
Data Presentation
| Modulator | KD (µM) |
| This compound | 0.41 |
| Control Modulator | > 100 |
Indirect Target Engagement Assays
Indirect assays measure the downstream consequences of Nur77 modulation, providing functional evidence of target engagement.
Nur77 Translocation Assay (Immunofluorescence)
This assay visualizes the modulator-induced translocation of Nur77 from the nucleus to the cytoplasm and mitochondria.
Experimental Protocol: Immunofluorescence
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate.
-
Treat with this compound (e.g., 1 µM) for various time points (e.g., 2, 4, 6 hours).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nur77 (e.g., rabbit anti-Nur77, 1:200 dilution) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips and image using a fluorescence or confocal microscope.
-
Quantify the cytoplasmic and nuclear fluorescence intensity to determine the extent of translocation.
-
Data Presentation
| Treatment | Cytoplasmic/Nuclear Nur77 Ratio |
| Vehicle | 0.2 ± 0.05 |
| This compound (1 µM) | 1.5 ± 0.2 |
Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This assay demonstrates the modulator's effect on the interaction between Nur77 and its mitochondrial binding partner, Bcl-2.
Experimental Protocol: Co-IP
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing lysis buffer.
-
Determine protein concentration.
-
-
Immunoprecipitation:
-
Incubate cell lysate with an anti-Nur77 antibody or control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against Bcl-2 and Nur77.
-
Data Presentation
| Treatment | Fold Increase in Nur77-Bcl-2 Interaction |
| Vehicle | 1.0 |
| This compound (1 µM) | 3.2 |
Gene Expression Analysis of Nur77 Target Genes (qPCR)
This method quantifies changes in the expression of known Nur77 target genes following modulator treatment.
Experimental Protocol: qPCR
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
-
Quantitative PCR:
-
Perform qPCR using primers for Nur77 target genes (e.g., PUMA, Bcl-2) and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Data Presentation
| Target Gene | Fold Change in Expression (this compound vs. Vehicle) |
| PUMA | 4.5 |
| Bcl-2 | -2.1 |
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for assessing the target engagement of Nur77 modulators. A multi-faceted approach, combining direct biophysical measurements with functional cellular assays, is recommended for a thorough validation of compound activity. The provided protocols and data tables serve as a guide for researchers to design and execute robust target engagement studies for the development of novel Nur77-targeted therapeutics.
References
Application Notes and Protocols for Studying the Nur77-Bcl-2 Pathway Using Nur77 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nur77 modulator 2 to investigate the Nur77-Bcl-2 signaling pathway, a critical axis in apoptosis regulation. The protocols detailed below are designed to facilitate the study of this pathway and the effects of Nur77 modulators in cancer cells and other relevant biological systems.
Introduction to the Nur77-Bcl-2 Pathway
The orphan nuclear receptor Nur77 (also known as TR3, NGFI-B, or NR4A1) is a key regulator of cell death and survival.[1][2] While its nuclear functions are often associated with cell growth, its role in apoptosis is mediated through a non-genomic pathway involving its translocation from the nucleus to the mitochondria.[2][3][4] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell protector to a cell killer. This event triggers the mitochondrial apoptosis cascade, leading to the release of cytochrome c and subsequent caspase activation.
Given that Bcl-2 is frequently overexpressed in various cancers, contributing to therapeutic resistance, the Nur77-Bcl-2 pathway presents a promising target for novel anti-cancer therapies. Small molecules that can modulate this pathway, such as this compound, hold significant potential for inducing apoptosis in cancer cells.
This compound: A Tool for Pathway Investigation
This compound is a potent and orally active small molecule that has been identified as an inhibitor of inflammation through its interaction with Nur77. It binds to Nur77 with a high affinity and has been shown to modulate the colocalization of Nur77 at the mitochondria, a key step in the activation of the Nur77-Bcl-2 apoptotic pathway.
Quantitative Data for Nur77 Modulators
The following table summarizes the binding affinity of this compound for Nur77. For comparative purposes, data on other known Nur77 modulators that act on the Nur77-Bcl-2 pathway are also included, where available.
| Modulator | Target | Binding Affinity (Kd) | IC50/EC50 | Cell Lines Tested | Reference |
| This compound | Nur77 | 0.35 µM | Not specified | Not specified | |
| BI1071 | Nur77 | High Affinity | Not specified | HCT116, HEK293T | |
| XS561 | Nur77 | Not specified | Not specified | MDA-MB-231, MCF-7/LCC2 | |
| CCE9 | Nur77-Bcl-2 Pathway | Not specified | ~5 µM (for Nur77 induction) | HeLa229 | |
| Acetylshikonin (SK07) | Nur77-Bcl-2 Pathway | Not specified | ~1 µM (for Nur77 induction) | NIH-H460 |
Signaling Pathway and Experimental Workflow
Nur77-Bcl-2 Apoptotic Signaling Pathway
Caption: Nur77-Bcl-2 apoptotic signaling pathway activated by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for investigating the effect of this compound on the Nur77-Bcl-2 pathway.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in studies of various Nur77 modulators. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines known to overexpress Bcl-2 (e.g., HeLa, HCT116, NIH-H460, MDA-MB-231) are suitable models.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Use sub-confluent, exponentially growing cells for all experiments.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Seed cells in culture plates at a suitable density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 3, 6, 12, 24 hours) to determine the optimal conditions for inducing Nur77 expression, translocation, and apoptosis.
-
Include a vehicle-treated control group (e.g., DMSO) in all experiments.
-
Protocol 2: Subcellular Fractionation and Western Blot for Nur77 Translocation
-
Cell Lysis and Fractionation:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Use a commercial cell fractionation kit (e.g., from Clontech or Thermo Fisher Scientific) according to the manufacturer's instructions to separate cytosolic and nuclear fractions.
-
Alternatively, lyse cells in a hypotonic buffer and separate the fractions by differential centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nur77 overnight at 4°C.
-
Use antibodies against a cytosolic marker (e.g., β-actin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in Nur77 in the cytosolic fraction and a decrease in the nuclear fraction indicates translocation.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
-
Cell Lysis:
-
Following treatment, lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against Nur77 or Bcl-2 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes. .
-
-
Western Blot Analysis:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 (if Nur77 was immunoprecipitated) or Nur77 (if Bcl-2 was immunoprecipitated) to confirm their interaction.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
-
Cell Preparation:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells represent early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.
-
Protocol 5: Detection of Bcl-2 Conformational Change
-
Immunofluorescence Staining:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody that specifically recognizes the exposed BH3 domain of the pro-apoptotic form of Bcl-2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. An increase in fluorescence intensity indicates a conformational change in Bcl-2.
-
Conclusion
This compound represents a valuable chemical tool for elucidating the intricacies of the Nur77-Bcl-2 apoptotic pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the mechanism of action of this and other Nur77 modulators, and to explore their therapeutic potential in diseases characterized by apoptosis evasion, such as cancer. Careful optimization of these methods will be crucial for generating reliable and reproducible data.
References
- 1. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Delivery of Nur77 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in cell apoptosis, inflammation, and metabolism.[1] Its dual function as both a tumor suppressor and a promoter, depending on the cellular context, has made it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[2] Small molecule modulators targeting Nur77 have shown promise in preclinical studies. These application notes provide detailed protocols for the in vivo delivery of a hypothetical small molecule, "Nur77 Modulator 2," in animal models, drawing upon established methodologies for similar compounds.
This document outlines two primary methods for the administration of this compound in animal studies: oral gavage and intraperitoneal injection. It also provides a summary of pharmacokinetic data from representative Nur77 modulators to guide experimental design.
Data Presentation
The successful in vivo application of any therapeutic agent is critically dependent on its formulation, route of administration, and resulting pharmacokinetic profile. The following tables summarize typical dosing parameters and pharmacokinetic data for known Nur77 modulators, which can serve as a reference for studies involving this compound.
Table 1: Exemplar Dosing Regimens for Nur77 Modulators in Animal Models
| Compound | Animal Model | Disease Model | Route of Administration | Dose | Vehicle | Reference |
| Cytosporone B (Csn-B) | Mouse | Multiple Sclerosis (EAE) | Intragastric | 2.5, 10, or 20 mg/kg/day | PBS | [3] |
| C-DIM Compounds | Mouse | Parkinson's Disease | Oral | 10 mg/kg (single dose) | Not specified | [4] |
| BI1071 | Nude Mouse | Colon Cancer Xenograft | Not specified in abstract | Dose-dependent | Not specified in abstract | [5] |
| Crystalline DIM | Rat | Pharmacokinetic study | Oral Gavage | 200 mg/kg | Not specified |
Table 2: Pharmacokinetic Parameters of Representative C-DIM Compounds in Mice (10 mg/kg oral dose)
| Compound | AUC (ng/ml/min) | Cmax (ng/ml) | Clearance Rate (ml/min/kg) | Reference |
| C-DIM12 | 115,891 | 606 | 86.3 | |
| C-DIM8 | 9,129 | 28.0 | 1,941 |
Experimental Protocols
The following protocols are generalized for the delivery of "this compound," a representative small molecule Nur77 agonist. Researchers should optimize these protocols based on the specific physicochemical properties of their modulator and the experimental model.
Protocol 1: Oral Gavage Administration in Mice
Oral gavage is a common method for the precise oral administration of compounds.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Sterile water or saline for dilutions
-
Animal feeding needles (gavage needles), 20-gauge, 1.5-inch, curved with a ball tip for mice
-
Appropriately sized syringes (e.g., 1 ml)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. For hydrophobic compounds, corn oil or a suspension in methylcellulose is common. For water-soluble compounds, sterile PBS can be used.
-
Dissolve or suspend this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous. Gentle warming or sonication may be required for some compounds.
-
The final volume for oral gavage in mice should not exceed 10 ml/kg of body weight.
-
-
Animal Handling and Administration:
-
Weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Introduce the gavage needle gently into the mouth, passing it over the tongue and down the esophagus. The ball tip helps to prevent tracheal insertion.
-
Slowly administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or injury.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common parenteral route for systemic drug administration.
Materials:
-
This compound
-
Sterile, pH-balanced, and isotonic vehicle (e.g., sterile 0.9% Sodium Chloride, PBS)
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (25-27 gauge for mice)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve this compound in a sterile, biocompatible vehicle to the desired concentration. The solution should be sterile-filtered (0.22 µm filter) if not prepared from sterile components.
-
Warm the solution to room or body temperature to minimize discomfort to the animal.
-
The maximum injection volume for IP administration in mice is typically less than 10 ml/kg.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse securely. The "three-fingers" restraint method is recommended.
-
Position the mouse on its back with its head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
-
Visualizations
Nur77 Signaling Pathways
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing Cytokine Levels After Nur77 Modulator 2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Nur77, also known as Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), is an orphan nuclear receptor that plays a critical role in various cellular processes, including apoptosis, metabolism, and inflammation[1][2]. It is considered an immediate-early response gene, rapidly induced by stimuli such as T-cell receptor (TCR) activation, growth factors, and pro-inflammatory signals[1][3]. In the context of immunology, Nur77 has a complex, often anti-inflammatory role. It can suppress the immune response by inhibiting the NF-κB signaling pathway, a master regulator of inflammation[4]. Studies have shown that a deficiency in Nur77 can lead to elevated production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Nur77 modulator 2 is a potent, orally active small molecule designed to inhibit inflammation. Its mechanism involves modulating the activity of Nur77. Specifically, it has been shown to block lipopolysaccharide (LPS)-induced inflammation by inhibiting NF-κB activation in a manner dependent on Nur77, leading to a significant decrease in the production of key pro-inflammatory cytokines. These application notes provide a detailed protocol for assessing the in-vitro efficacy of this compound by quantifying its effect on cytokine production in immune cells.
Key Cytokines for Measurement
Based on the known function of Nur77 and its modulation, the following cytokines are recommended for quantification to assess the therapeutic potential of this compound:
-
Pro-inflammatory Cytokines:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1beta (IL-1β)
-
Interleukin-12 (IL-12)
-
-
Anti-inflammatory Cytokines:
-
Interleukin-10 (IL-10)
-
Data Presentation
Quantitative results should be organized into clear, structured tables to facilitate comparison between different treatment conditions. The following table provides a template for presenting cytokine concentration data obtained from an in-vitro assay.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | - | High | High | High | Moderate |
| This compound | 1.25 | ↓ | ↓ | ↓ | ↑ / ↔ |
| + LPS | 2.5 | ↓↓ | ↓↓ | ↓↓ | ↑ / ↔ |
| 5.0 | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↑ / ↔ |
Arrow notation (↓, ↑, ↔) indicates the expected trend (decrease, increase, no significant change) relative to the LPS-only control.
Signaling Pathway and Experimental Workflows
Visual diagrams of the signaling pathway and experimental procedure are provided below to clarify the mechanism of action and the overall workflow.
Caption: Proposed mechanism of this compound in suppressing inflammation.
Caption: General experimental workflow for cytokine measurement post-treatment.
Experimental Protocol: In-Vitro Cytokine Quantification by Sandwich ELISA
This protocol details the steps to measure cytokine levels from the supernatant of cultured cells treated with this compound.
A. Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test Compound: this compound, dissolved in DMSO (vehicle).
-
Assay Reagents:
-
Commercially available Sandwich ELISA kits for TNF-α, IL-6, IL-1β, and IL-10 (ensure species-specificity).
-
Reagent Diluent (typically a buffered protein solution).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
-
Equipment:
-
96-well cell culture plates.
-
96-well high-binding ELISA plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Humidified incubator (37°C, 5% CO₂).
-
B. Cell Seeding and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. For negative control wells, add 10 µL of sterile medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
C. Supernatant Collection
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C for later analysis.
D. Sandwich ELISA Protocol
This is a general protocol; always refer to the manufacturer's instructions provided with your specific ELISA kit.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in binding solution. Seal the plate and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer. Add Blocking Buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate again. Add 100 µL of your collected cell supernatants and cytokine standards (in serial dilution) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate thoroughly. Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP (or equivalent enzyme conjugate) to each well. Incubate for 20-30 minutes at RT, protected from light.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution to each well. Monitor for color development (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
E. Data Analysis
-
Standard Curve: Subtract the average OD of the blank (zero standard) from all other readings. Plot the corrected OD values against the known concentrations of the cytokine standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate Concentrations: Interpolate the cytokine concentrations in your unknown samples from the standard curve using their corrected OD values.
-
Normalization: If the treatment is expected to affect cell proliferation or viability, it is advisable to normalize the cytokine concentrations. This can be done by measuring the total protein content (e.g., using a BCA assay) or viable cell number (e.g., using an MTT or CellTiter-Glo assay) in parallel wells and expressing the results as pg of cytokine per µg of total protein or per 10,000 cells.
References
- 1. pnas.org [pnas.org]
- 2. portlandpress.com [portlandpress.com]
- 3. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Nur77 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a key regulator of inflammatory responses within the central nervous system (CNS).[1][2][3][4][5] Nur77 exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the pro-inflammatory NF-κB signaling pathway and the modulation of microglial activation. Small molecule modulators of Nur77, therefore, represent a promising therapeutic strategy for neuroinflammatory disorders.
This document provides detailed application notes and experimental protocols for the use of Nur77 modulator 2 (also referred to as Compound B7), a potent and orally active Nur77 modulator, in the study of neuroinflammation. These guidelines are intended to assist researchers in designing and executing experiments to investigate the anti-neuroinflammatory properties of this compound in both in vitro and in vivo models.
Principle of Action
This compound is a small molecule that binds to Nur77 with a high affinity (Kd of 0.35 μM). Its mechanism of action in attenuating neuroinflammation is primarily attributed to its ability to modulate Nur77 activity, leading to the suppression of pro-inflammatory gene expression. A key pathway inhibited by Nur77 activation is the NF-κB signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound, by activating Nur77, can interfere with this process, leading to a reduction in the production of these inflammatory mediators.
Data Presentation
The following tables summarize the reported in vitro and in vivo effects of this compound on key markers of inflammation. These data are compiled from published studies and serve as a reference for expected outcomes.
Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages
| Biomarker | Cell Type | Treatment Concentrations | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | RAW264.7 | 1.25 µM | Significant |
| 2.5 µM | Significant | ||
| 5 µM | Significant | ||
| IL-6 | RAW264.7 | 1.25 µM | Significant |
| 2.5 µM | Significant | ||
| 5 µM | Significant | ||
| IL-1β | RAW264.7 | 1.25 µM | Significant |
| 2.5 µM | Significant | ||
| 5 µM | Significant | ||
| TNF-α | RAW264.7 | 1.25 µM | Significant |
| 2.5 µM | Significant | ||
| 5 µM | Significant |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Parameter | Animal Model | Treatment Dosage (p.o.) | Outcome |
| Pro-inflammatory Cytokine Levels | C57BL/6 Mice | 5 mg/kg | Significant Reduction |
| 10 mg/kg | Significant Reduction | ||
| Lung Histopathology | C57BL/6 Mice | 5 mg/kg | Ameliorated Lung Injury |
| 10 mg/kg | Ameliorated Lung Injury |
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
In Vitro Analysis of Anti-Neuroinflammatory Effects
Objective: To determine the efficacy of this compound in suppressing the pro-inflammatory response of microglial cells stimulated with LPS.
1. Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells or primary microglia.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density:
-
96-well plates: 2 x 10⁴ cells/well for cell viability assays.
-
24-well plates: 1 x 10⁵ cells/well for ELISA.
-
6-well plates: 5 x 10⁵ cells/well for Western blot and qPCR.
-
-
Treatment Protocol:
-
Allow cells to adhere for 24 hours after seeding.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL.
-
Incubate for the desired time points:
-
qPCR: 6 hours.
-
ELISA: 24 hours.
-
Western Blot (for NF-κB activation): 30-60 minutes for phosphorylation events; 12-24 hours for total protein expression.
-
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cellular debris.
-
Perform the ELISA using commercially available kits for murine TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: To quantify the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
After the 6-hour incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
4. Western Blot for NF-κB Pathway Analysis
-
Principle: To assess the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation and total protein levels of key signaling molecules.
-
Procedure:
-
After the appropriate incubation time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Analysis of Anti-Neuroinflammatory Effects
Objective: To evaluate the therapeutic potential of this compound in a mouse model of LPS-induced neuroinflammation.
1. Animal Model and Treatment
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (p.o.), such as 0.5% carboxymethylcellulose (CMC) or a solution of 5% DMSO, 40% PEG300, and 55% saline.
-
Administer this compound at appropriate doses (e.g., 5 and 10 mg/kg) or vehicle once daily for a specified period (e.g., 7 consecutive days) prior to the inflammatory challenge.
-
-
Induction of Neuroinflammation:
-
On the final day of treatment, administer a single intraperitoneal (i.p.) injection of LPS (0.5 - 1 mg/kg).
-
2. Tissue Collection and Processing
-
At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
For biochemical analysis, perfuse the mice with ice-cold PBS, and rapidly dissect the brain (e.g., hippocampus and cortex). Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For histological analysis, perfuse with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection before sectioning.
3. Analysis of Neuroinflammation Markers
-
ELISA for Brain Cytokines:
-
Homogenize the frozen brain tissue in a suitable lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of the supernatants.
-
Measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits, as described for the in vitro protocol.
-
-
Immunohistochemistry (IHC):
-
Prepare 30-40 µm thick brain sections.
-
Perform IHC staining for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba1- and GFAP-positive cells in specific brain regions.
-
-
qPCR for Gene Expression:
-
Extract total RNA from the frozen brain tissue.
-
Perform qPCR for inflammatory gene expression as described in the in vitro protocol.
-
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the anti-neuroinflammatory effects of this compound. The provided methodologies can be adapted and optimized for specific research questions and experimental setups. The use of this novel modulator in well-defined in vitro and in vivo models will contribute to a better understanding of the therapeutic potential of targeting Nur77 in neuroinflammatory and neurodegenerative diseases.
References
- 1. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Nur77 Modulator Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including apoptosis, inflammation, and metabolism.[1][2] Its dual functions in cell survival and death, mediated through both genomic and non-genomic signaling pathways, have positioned Nur77 as a compelling therapeutic target for various diseases, including cancer and inflammatory disorders.[1][3] The genomic pathway involves Nur77 binding to DNA response elements to regulate target gene expression.[4] The non-genomic pathway is notably characterized by the translocation of Nur77 to the mitochondria, where it interacts with proteins like Bcl-2 to induce apoptosis.
The development of small molecules that can modulate Nur77 activity holds significant therapeutic promise. This document provides detailed application notes and protocols for establishing robust cell-based assays to screen for and characterize Nur77 modulators. The assays described herein are designed to interrogate both the transcriptional and non-transcriptional activities of Nur77.
Nur77 Signaling Pathways
A fundamental understanding of Nur77 signaling is crucial for the rational design of screening assays. Nur77's activity is regulated at the transcriptional, post-translational, and subcellular localization levels.
Genomic Signaling Pathway
The genomic pathway is initiated by the upregulation of Nur77 expression in response to various stimuli. Once expressed, Nur77 can bind to specific DNA sequences, such as the Nur77 response element (NBRE), as a monomer or dimer to regulate the transcription of target genes involved in cellular proliferation and survival.
Non-Genomic Signaling Pathway
The non-genomic pathway involves the translocation of Nur77 from the nucleus to the mitochondria. This process can be triggered by certain cellular stresses or small molecule modulators. In the mitochondria, Nur77 interacts with Bcl-2, leading to a conformational change that exposes the pro-apoptotic BH3 domain of Bcl-2, thereby initiating apoptosis.
Primary Screening Assays
A dual-assay approach is recommended for primary screening to identify compounds that modulate either the transcriptional activity of Nur77 or its interaction with Bcl-2.
Assay 1: Nur77 Reporter Gene Assay for Transcriptional Activity
This assay measures the ability of test compounds to modulate the transcriptional activity of Nur77. A luciferase reporter gene under the control of a Nur77-responsive promoter is utilized.
Materials:
-
HEK293T cells (ATCC, CRL-3216)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
NBRE-luciferase reporter plasmid (containing multiple copies of the NBRE upstream of a minimal promoter driving firefly luciferase)
-
Nur77 expression plasmid (e.g., pCMV-myc-Nur77)
-
Control plasmid (e.g., pRL-TK, expressing Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA mixture containing 100 ng of NBRE-luciferase plasmid, 50 ng of Nur77 expression plasmid, and 10 ng of pRL-TK control plasmid in 25 µL of serum-free medium.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of serum-free medium and incubate for 5 minutes.
-
Combine the DNA mixture and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the transfection complex to each well.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with 100 µL of fresh medium containing the test compounds at desired concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the fold change in luciferase activity relative to the vehicle control.
Assay 2: Nur77-Bcl-2 Interaction Assay (Co-Immunoprecipitation)
This assay is designed to identify compounds that modulate the interaction between Nur77 and Bcl-2, a key event in the non-genomic apoptotic pathway.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-Myc-Nur77 and pCMV-HA-Bcl-2
-
Transfection reagent
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Myc antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Anti-Myc antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes.
-
Co-transfect cells with Myc-Nur77 and HA-Bcl-2 expression plasmids.
-
-
Compound Treatment: After 24-48 hours, treat the cells with test compounds or vehicle control for the desired time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the supernatant with an anti-Myc antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with Co-IP wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-Myc antibodies to detect co-immunoprecipitated HA-Bcl-2 and immunoprecipitated Myc-Nur77, respectively.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of Bcl-2 that co-immunoprecipitated with Nur77 in the presence of test compounds compared to the vehicle control.
Secondary Assays and Data Presentation
Compounds identified as hits in the primary screens should be further characterized in secondary assays to confirm their activity and elucidate their mechanism of action.
Secondary Assays:
-
Dose-Response Analysis: Determine the potency (EC50 or IC50) of active compounds using the primary assay formats.
-
Cell Viability/Apoptosis Assays: Assess the effect of compounds on cell viability (e.g., MTT assay) and apoptosis (e.g., Annexin V/PI staining, PARP cleavage) in relevant cell lines (e.g., cancer cell lines with high Nur77 expression).
-
Subcellular Localization Studies: Use immunofluorescence or cell fractionation followed by Western blotting to determine if active compounds induce the translocation of Nur77 from the nucleus to the mitochondria.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: For a more quantitative and high-throughput assessment of the Nur77-Bcl-2 interaction in living cells, a BRET assay can be developed. This involves fusing Nur77 to a luciferase donor (e.g., NanoLuc) and Bcl-2 to a fluorescent acceptor (e.g., YFP).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of compound activities.
Table 1: Activity of Nur77 Modulators in Primary Screening Assays
| Compound ID | Nur77 Reporter Assay (Fold Activation vs. Vehicle) | Nur77-Bcl-2 Co-IP (% of Vehicle Control) |
| Modulator-1 | 1.2 ± 0.1 | 180 ± 15 |
| Modulator-2 | 5.5 ± 0.4 | 95 ± 8 |
| Modulator-3 | 0.3 ± 0.05 | 110 ± 12 |
| Control-A | 10.2 ± 0.8 | N/A |
| Control-B | N/A | 250 ± 20 |
Table 2: Potency and Cellular Activity of Lead Nur77 Modulators
| Compound ID | Reporter Assay EC50 (µM) | Bcl-2 Interaction EC50 (µM) | Cell Viability IC50 (µM) - HeLa | Apoptosis Induction (Fold Change vs. Vehicle) |
| Modulator-1A | > 50 | 0.8 ± 0.1 | 1.5 ± 0.2 | 4.2 ± 0.5 |
| Modulator-2B | 2.1 ± 0.3 | > 50 | 8.7 ± 1.1 | 1.8 ± 0.3 |
Conclusion
The cell-based assays outlined in this document provide a comprehensive platform for the discovery and characterization of novel Nur77 modulators. By employing a multi-assay strategy that interrogates both the genomic and non-genomic functions of Nur77, researchers can identify promising lead compounds for further development as potential therapeutics for a range of diseases. The detailed protocols and data presentation guidelines are intended to facilitate the successful implementation of these assays in a drug discovery setting.
References
- 1. Regulation of Nuclear Receptor Nur77 by miR-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine exposure mediates transcriptional activation of the orphan nuclear receptor Nur77 in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112899236A - Construction method and application of Nur77 GFP Jurkat report cell line - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
guide to dissolving and storing Nur77 modulator 2 for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolving and storing of Nur77 modulator 2, a potent, orally active inhibitor of inflammation with a binding affinity (Kd) of 0.35 μM for the orphan nuclear receptor Nur77.[1][2] These guidelines are intended to ensure the stability and efficacy of the compound for experimental use.
I. Compound Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅NO₅ | [1] |
| CAS Number | 2055829-03-1 | [1] |
| Binding Affinity (Kd) | 0.35 μM | [1] |
| Primary Mechanism | Modulates the colocalization of Nur77 at mitochondria. | |
| Reported Activity | Potent, orally active inflammation inhibitor. | |
| Storage Temperature | -20°C |
II. Nur77 Signaling Pathway
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a crucial role in apoptosis, inflammation, and metabolism. Its activity is regulated by its expression level, post-translational modifications, and subcellular localization. Nur77 can induce apoptosis through both transcription-dependent and -independent pathways. The transcription-independent pathway involves the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic molecule and triggering the mitochondrial cell death pathway. This compound has been reported to modulate the colocalization of Nur77 at the mitochondria, suggesting its mechanism of action is likely linked to this pathway.
References
Troubleshooting & Optimization
troubleshooting Nur77 modulator 2 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Nur77 modulator 2.
Frequently Asked Questions (FAQs)
Q1: I have just received this compound powder. What is the recommended solvent for creating a stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Vendor information indicates that the compound is soluble in DMSO, and it is commonly sold in a 10 mM DMSO solution. For initial stock preparation, a concentration of 10 mM in DMSO is a reliable starting point.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules like this compound. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be cytotoxic and may contribute to precipitation.[1]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a serial dilution of your DMSO stock in your aqueous buffer. This gradual decrease in solvent strength can help keep the compound in solution.
-
Pre-warm Your Solutions: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.[2]
-
Sonication: If precipitation occurs, gentle sonication of the final solution in a water bath sonicator may help to redissolve the compound.
Q3: I need to use this compound in an in vivo study. What formulation can I use to improve its solubility and bioavailability?
A3: For in vivo applications where direct DMSO injection is not suitable, co-solvent systems or the use of excipients are recommended. While specific formulations for this compound are not extensively published, common strategies for similar hydrophobic compounds include:
-
Co-Solvent Systems: A mixture of solvents can be used. For a related compound, Nur77 modulator 1, a formulation of 10% DMSO in 90% corn oil resulted in a clear solution.[3] Another option is a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
Surfactants and Cyclodextrins: Excipients like Tween® 80 or sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to create formulations that enhance aqueous solubility.[3]
It is crucial to perform formulation optimization and vehicle toxicity studies for your specific animal model and experimental design.
Data Presentation: Solubility Profile
The following table summarizes the known and inferred solubility of this compound.
| Solvent/System | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥10 mM | Recommended for stock solutions. |
| Ethanol | Likely Soluble | Data not available | Often a secondary choice for hydrophobic molecules. |
| Methanol | Likely Soluble | Data not available | Similar to ethanol, may be a suitable solvent. |
| Aqueous Buffers (PBS, Saline) | Poorly Soluble | <1 µM (estimated) | Prone to precipitation, especially at higher concentrations. |
| 10% DMSO in 90% Corn Oil | Soluble | ≥2.08 mg/mL | A potential formulation for in vivo use (based on Nur77 modulator 1). |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Forms a Suspension | 2.08 mg/mL | A potential formulation for in vivo use (based on Nur77 modulator 1). |
Note: Quantitative solubility data for this compound in solvents other than DMSO is limited. The information provided is based on vendor datasheets and typical characteristics of hydrophobic small molecule inhibitors.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (CAS: 2055829-03-1, Molecular Weight: 431.48 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 431.48 g/mol * (1000 mg / 1 g) = 4.31 mg
-
Weigh the compound: Carefully weigh out 4.31 mg of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot and store: To prevent multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the final DMSO concentration, first prepare an intermediate dilution in DMSO or the final aqueous buffer. For example, to achieve a 1 µM final concentration, you could first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.
-
Final dilution: Add the required volume of the stock or intermediate solution to the pre-warmed aqueous medium. For example, to make 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock to 1 mL of medium (final DMSO concentration: 0.001%). If using a 100 µM intermediate, add 10 µL to 990 µL of medium (final DMSO concentration: 1%).
-
Mix gently: Immediately after adding the compound, mix the solution by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Use immediately: It is best practice to prepare the final working solution immediately before use in your experiment.
Visualizations
Nur77 Signaling Pathway
Caption: Nur77 signaling pathway and the action of this compound.
Experimental Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Optimizing Nur77 Modulator 2 for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Nur77 modulator 2 for cell viability experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nur77 modulators concerning cell viability?
Nur77 (also known as NR4A1, TR3, or NGFI-B) is an orphan nuclear receptor that plays a dual role in cell fate.[1][2] Its localization within the cell is a key determinant of its function.[3]
-
Pro-apoptotic Function: In response to certain stimuli, Nur77 translocates from the nucleus to the mitochondria.[4][5] There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule. This interaction triggers the mitochondrial apoptotic pathway, leading to cytochrome c release and subsequent cell death. Many Nur77 modulators aim to promote this translocation to induce apoptosis in cancer cells.
-
Pro-survival Function: In other contexts, nuclear Nur77 can act as a transcription factor to promote the expression of genes involved in cell proliferation and survival. Some studies have shown that Nur77 can protect cells from apoptosis induced by stimuli like tumor necrosis factor (TNF).
The effect of a specific Nur77 modulator on cell viability will depend on its ability to influence Nur77's subcellular localization and activity.
Q2: How do I determine the optimal concentration range for this compound in my specific cell line?
The optimal concentration is cell-line dependent and must be determined empirically. A dose-response experiment is the standard method for this.
-
Select a Broad Range: Start with a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar).
-
Perform a Cell Viability Assay: Treat your cells with these concentrations for a fixed duration (e.g., 24, 48, or 72 hours).
-
Analyze the Data: Plot cell viability against the logarithm of the modulator concentration to generate a dose-response curve.
-
Determine Key Parameters: From this curve, you can determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which represents the concentration that produces 50% of the maximum response. This is a critical value for planning future experiments.
Q3: What are the recommended assays for measuring cell viability?
Several robust assays are available. The choice depends on the specific research question and available equipment.
-
MTT Assay: A colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. It is a widely used, cost-effective method.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
-
PARP Cleavage Assay: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by caspases during apoptosis. Detecting cleaved PARP by Western blotting is a common method to confirm apoptosis.
Q4: What is a typical treatment duration for a Nur77 modulator?
Treatment duration can vary significantly, typically ranging from 6 to 72 hours. Shorter time points (e.g., 6 hours) may be sufficient to observe initial apoptotic events like Nur77 translocation or PARP cleavage. Longer time points (24, 48, or 72 hours) are generally used for cell viability assays that measure the cumulative effect of the modulator on cell proliferation and death. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and modulator.
Data Presentation: Dose-Response Analysis
Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Example Dose-Response Data for this compound on Cancer Cell Line X (48h Treatment)
| Concentration (µM) | Mean % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 85.7 | 3.9 |
| 0.5 | 62.1 | 4.2 |
| 1.0 | 49.5 | 3.5 |
| 5.0 | 21.3 | 2.8 |
| 10.0 | 10.8 | 1.9 |
This table allows for the easy identification of the IC50 value, which in this example is approximately 1.0 µM.
Experimental Protocols & Workflows
Protocol 1: Determining IC50 using the MTT Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the modulator. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the modulator concentration to determine the IC50 value.
-
Workflow for Optimizing Modulator Concentration
The following diagram illustrates a standard workflow for determining the optimal concentration of this compound.
Caption: Workflow for concentration optimization of a Nur77 modulator.
Troubleshooting Guide
Table 2: Common Issues in Cell Viability Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during treatment or reagent addition.3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix well.2. Use calibrated pipettes and change tips frequently.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant effect on cell viability observed | 1. Modulator concentration is too low.2. Incubation time is too short.3. Cell line is resistant to the modulator's mechanism.4. Modulator is inactive or degraded. | 1. Test a higher range of concentrations.2. Increase the treatment duration (e.g., perform a time-course experiment).3. Confirm Nur77 and Bcl-2 expression in your cell line via Western blot or qPCR. The pro-apoptotic effect is often dependent on both.4. Check the storage conditions and stability of the compound. |
| Excessive cell death even at the lowest concentrations | 1. Modulator concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Cells are overly sensitive or were in poor health before treatment. | 1. Test a lower range of concentrations (e.g., picomolar to nanomolar).2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent-only control at the highest concentration used.3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Signaling Pathway Visualizations
Nur77-Mediated Apoptotic Pathway
This diagram shows the signaling cascade initiated by a Nur77 modulator that promotes apoptosis.
Caption: Nur77 translocation and interaction with Bcl-2 to induce apoptosis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Nuclear Receptor Nur77 by miR-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Nur77 modulator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nur77 modulator 2 (also known as compound B7). The information is designed to help anticipate and troubleshoot potential experimental issues, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified as an adamantyl-substituted flavonoid derivative. Its primary on-target effect is to bind to the orphan nuclear receptor Nur77 (also known as NR4A1) with a reported binding affinity (Kd) of 0.35 μM.[1] This interaction promotes the translocation of Nur77 to the mitochondria, which in turn inhibits lipopolysaccharide (LPS)-induced inflammation by blocking the activation of the NF-κB pathway in a Nur77-dependent manner.[1]
Q2: Has a comprehensive off-target profile for this compound been published?
A2: Currently, a comprehensive, publicly available off-target screening profile for this compound (compound B7) has not been documented in the scientific literature. Therefore, researchers should exercise caution and consider performing their own selectivity profiling, especially if unexpected experimental results are observed.
Q3: What are the potential off-target effects of this compound based on its chemical structure and the known biology of Nur77?
A3: Based on its chemical structure and the known interactions of Nur77, potential off-target effects of this compound could arise from several sources:
-
Interaction with other nuclear receptors: The adamantyl and flavonoid moieties are present in other compounds known to interact with various nuclear receptors. For instance, some adamantyl-substituted retinoid-related molecules have been shown to bind to the small heterodimer partner (SHP), another orphan nuclear receptor.[2]
-
Modulation of kinase signaling pathways: Nur77's activity and subcellular localization are regulated by several kinases, including MAPK, ERK, JNK, and PKC.[3][4] It is plausible that a modulator could indirectly affect these pathways or that the flavonoid scaffold could interact with kinases.
-
Effects on Nur77-interacting proteins: Nur77 interacts with various proteins to exert its biological effects, such as Bcl-2 in the context of apoptosis and TRAF2 in inflammation. A modulator could potentially influence these protein-protein interactions directly.
-
Inhibition of phosphatases: Some adamantyl-substituted molecules have been reported to inhibit protein-tyrosine phosphatases like SHP-2.
Troubleshooting Guide
This guide is designed to help you troubleshoot common experimental issues that may arise from the potential off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected cell death or apoptosis not consistent with Nur77-Bcl-2 pathway activation. | The modulator may be interacting with other members of the Bcl-2 family or other apoptotic pathways. The adamantyl group in other molecules has been linked to apoptosis induction via the SHP nuclear receptor. | 1. Perform experiments in Nur77 knockout/knockdown cells to confirm if the effect is Nur77-dependent. 2. Assess the involvement of other apoptotic markers beyond the Nur77-Bcl-2 axis. 3. Evaluate the expression and activity of other nuclear receptors, such as SHP. |
| Modulation of inflammatory responses that are independent of NF-κB. | The compound may be interacting with kinases in inflammatory pathways (e.g., MAPK/JNK) or other inflammatory signaling proteins. | 1. Use specific inhibitors for kinases like JNK, p38, and ERK to see if the observed effect is altered. 2. Perform a kinase profiling assay to screen this compound against a panel of kinases. |
| Alterations in cellular metabolism or proliferation not explained by Nur77's known functions. | Flavonoid structures can have broad biological activities, including effects on metabolic enzymes and cell cycle proteins. Nur77 itself can regulate metabolic genes. | 1. Measure key metabolic indicators (e.g., glucose uptake, lactate production) to characterize the metabolic phenotype. 2. Analyze cell cycle progression using flow cytometry. 3. Consider a proteomic approach to identify unanticipated binding partners. |
| Variable or inconsistent results between different cell lines. | Cell lines may have varying expression levels of Nur77, its interacting partners, or potential off-targets. | 1. Quantify the protein expression levels of Nur77 and key related proteins (e.g., Bcl-2, NF-κB subunits) in the cell lines being used. 2. Perform a dose-response curve in each cell line to determine the optimal concentration. |
Data Summary
On-Target Activity of this compound
| Parameter | Value | Reference |
| Target | Nur77 (NR4A1) | |
| Binding Affinity (Kd) | 0.35 μM | |
| Reported On-Target Effect | Promotes mitochondrial colocalization of Nur77 | |
| Functional Outcome | Inhibition of LPS-induced inflammation via NF-κB blockade |
Potential Off-Target Considerations
| Potential Off-Target Class | Rationale | Key Experimental Assays for Validation |
| Other Nuclear Receptors (e.g., SHP) | Adamantyl group is present in other nuclear receptor ligands. | Ligand binding assays, reporter gene assays for other nuclear receptors. |
| Kinases (e.g., MAPK, JNK, p38) | Nur77 is regulated by these kinases; flavonoid scaffolds can have kinase activity. | Kinase profiling panels, Western blotting for phosphorylated kinase substrates. |
| Protein-Tyrosine Phosphatases (e.g., SHP-2) | Adamantyl-containing compounds have been shown to inhibit SHP-2. | In vitro phosphatase activity assays. |
| Nur77-Interacting Proteins (e.g., Bcl-2, TRAF2) | The modulator could allosterically affect these interactions. | Co-immunoprecipitation, Cellular Thermal Shift Assay (CETSA). |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform. Assays are typically performed in 384-well plates using recombinant kinases.
-
Reaction Mixture: For each kinase, prepare a reaction mixture containing the specific substrate and ATP at a concentration close to its Km value.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase enzyme. Incubate for a predetermined time at the optimal temperature for the kinase.
-
Detection: Stop the reaction and measure the kinase activity. Common detection methods include:
-
Radiometric assays: Measure the incorporation of 32P or 33P from ATP into the substrate.
-
Luminescence-based assays: Measure the amount of ATP remaining in the well after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with Nur77 and to identify potential off-target binding in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., freeze-thaw cycles).
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble protein fraction. Denature the proteins in the supernatant by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against Nur77 and other potential off-targets. Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adamantyl-substituted retinoid-related molecules bind small heterodimer partner and modulate the Sin3A repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Nur77 modulator 2 stability in cell culture media
Welcome to the Technical Support Center for Nur77 Modulator 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to interact with the orphan nuclear receptor Nur77 (also known as TR3, NGFI-B, or NR4A1).[1][2] Nur77 plays a crucial role in cell apoptosis, differentiation, and metabolism.[1][3] Unlike typical nuclear receptors, Nur77's activity can be modulated by small molecules that induce conformational changes.[1] In the context of cancer, certain modulators can trigger the translocation of Nur77 from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and thereby inducing cell death.
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What are the common causes?
Precipitation of small molecules in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: Many small molecules have low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired experimental concentration may surpass the modulator's solubility limit in the specific medium being used.
-
Solvent Shock: A sudden change in the solvent environment, such as diluting a concentrated DMSO stock solution into an aqueous medium, can cause the compound to precipitate.
-
Media Components: Interactions with proteins, salts, and other components in the cell culture medium can reduce the solubility of the compound.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A straightforward method to estimate the maximum soluble concentration is through a serial dilution test. Prepare a high-concentration stock solution of this compound and perform serial dilutions in your cell culture medium. After incubating at your experimental temperature (e.g., 37°C) for a relevant period, visually inspect for any signs of precipitation, such as cloudiness or crystals. For a more sensitive assessment, you can view the solutions under a microscope.
Q4: My this compound appears to be degrading in the cell culture medium. What are the potential causes?
Degradation in cell culture media can be a complex issue with several contributing factors:
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize the compound. Furthermore, the metabolic activity of live cells will also contribute to the degradation of the modulator.
-
pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.
-
Binding to Media Components: The modulator may bind to proteins, such as albumin in fetal bovine serum, which can affect its stability and availability.
-
Chemical Reactivity: The compound may react with components present in the cell culture medium itself.
Troubleshooting Guides
Issue 1: Compound Precipitation
If you observe precipitation of this compound in your cell culture medium, follow this troubleshooting workflow:
Issue 2: Compound Degradation
If you suspect that this compound is degrading in your experiments, consider the following steps:
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Internal Standard (a stable, structurally similar compound)
-
Acetonitrile
-
HPLC-grade water
-
Formic acid
-
Low-protein-binding microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution to 100 µM in the cell culture medium.
-
Prepare a solution of the internal standard in acetonitrile.
-
-
Incubation:
-
Add the 100 µM working solution of this compound to multiple wells of a cell culture plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, transfer an aliquot of the medium to a low-protein-binding microcentrifuge tube.
-
-
Sample Preparation for HPLC-MS:
-
To each sample, add three volumes of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples into the HPLC-MS system.
-
Use a suitable C18 column and a gradient elution method with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the mass transitions for both this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the 0-hour time point to determine the percentage of the modulator remaining over time.
-
Data Presentation
The following tables present hypothetical stability data for this compound under different conditions. This data is for illustrative purposes only.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 95.2 |
| 4 | 96.2 | 97.8 | 90.7 |
| 8 | 91.8 | 94.5 | 82.1 |
| 24 | 75.3 | 81.2 | 55.4 |
| 48 | 52.1 | 60.7 | 30.9 |
| 72 | 35.8 | 42.5 | 15.6 |
Table 2: Effect of Temperature on the Stability of this compound in DMEM + 10% FBS
| Time (hours) | 37°C (% Remaining) | Room Temperature (25°C) (% Remaining) | 4°C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 75.3 | 92.1 | 99.5 |
| 48 | 52.1 | 85.6 | 98.9 |
| 72 | 35.8 | 78.4 | 98.2 |
| 168 (1 week) | Not Determined | 60.2 | 96.7 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of Nur77 modulation leading to apoptosis.
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Orphan Nuclear Receptor Nur77-mediated Apoptotic Pathway by Acetylshikonin and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nur77 Modulator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Nur77 Modulator 2 in cell lines. The information is tailored for researchers, scientists, and drug development professionals working to understand and overcome resistance to therapeutic agents targeting the Nur77 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to induce apoptosis in cancer cells by binding to the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1). This binding event promotes the translocation of Nur77 from the nucleus to the mitochondria.[1][2] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein, thereby triggering the intrinsic apoptotic cascade.[3][4][5]
Q2: Our cell line, previously sensitive to this compound, is now showing resistance. What are the potential underlying molecular mechanisms?
A2: Acquired resistance to this compound can arise from several molecular alterations. Key potential mechanisms include:
-
Altered Subcellular Localization of Nur77: The cell may be preventing the translocation of Nur77 to the mitochondria. This can be due to post-translational modifications, such as phosphorylation by survival kinases like Akt, which can retain Nur77 in the nucleus.
-
Downregulation of Nur77 Expression: Reduced expression of the Nur77 protein means there is less target for the modulator to act upon.
-
Mutations in Nur77: Although not yet widely reported for modulators, mutations in the Nur77 ligand-binding domain could prevent the binding of this compound.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of other anti-apoptotic Bcl-2 family members that do not interact with Nur77 can compensate for the pro-apoptotic conversion of Bcl-2.
-
Defects in the Apoptotic Machinery: Downstream defects in the apoptotic pathway, such as mutations in caspases, can prevent the execution of cell death even if the initial signal is transmitted.
-
Increased Drug Efflux: While less specific, overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of the modulator.
Q3: We are observing inconsistent IC50 values for this compound in our experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. High passage numbers can lead to genetic drift and phenotypic changes.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular physiology and drug response. Regular testing is crucial.
-
Reagent Variability: Use the same batches of media, serum, and other critical reagents across experiments to minimize variability.
-
Compound Integrity: Verify the stability and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Assay Protocol: Standardize incubation times and ensure the chosen viability assay is appropriate and within its linear range.
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Issue 1: Increased IC50 of this compound in a Previously Sensitive Cell Line
This suggests the development of acquired resistance. The following workflow can help identify the mechanism.
Experimental Workflow for Investigating Acquired Resistance
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Nur77 modulator 2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Nur77 modulator 2. The information is designed to help interpret unexpected results and provide direction for further experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anti-inflammatory agent that functions by modulating the activity of Nur77 (also known as NR4A1, TR3, or NGFI-B). Its primary mechanism involves inhibiting lipopolysaccharide (LPS)-induced inflammation by blocking the activation of the NF-κB pathway in a Nur77-dependent manner. Additionally, it has been shown to modulate the colocalization of Nur77 at the mitochondria.
Q2: What are the expected outcomes of treating cells with this compound in an inflammatory model?
In a typical in vitro inflammation model (e.g., LPS-stimulated macrophages), treatment with this compound is expected to significantly decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO).
Q3: Can this compound induce apoptosis?
While the primary described role of this specific modulator is anti-inflammatory, the target protein, Nur77, has a dual function. Under certain cellular conditions, Nur77 translocation from the nucleus to the mitochondria can trigger apoptosis by interacting with Bcl-2.[1][2][3] Therefore, off-target or context-dependent induction of apoptosis, although not the primary expected outcome, cannot be entirely ruled out.
Q4: Does this compound affect Nur77 expression levels?
The available information suggests that this compound primarily affects Nur77's activity and subcellular localization rather than its expression levels. However, some stimuli and modulators can influence Nur77 expression, which is an immediate-early response gene.[4][5] It is advisable to verify Nur77 expression levels by qPCR or Western blot in your specific experimental system.
Troubleshooting Guide
Issue 1: No significant decrease in inflammatory cytokines (TNF-α, IL-6, IL-1β) after treatment with this compound.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Modulator Concentration: The effective concentration can be cell-type dependent.
-
Action: Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.
-
-
Incorrect Timing of Treatment: The timing of modulator addition relative to the inflammatory stimulus is critical.
-
Action: Vary the pre-incubation time with the modulator before adding the inflammatory stimulus (e.g., LPS). Test simultaneous addition as well as post-stimulus addition.
-
-
Low or Absent Nur77 Expression: The modulator's effect is Nur77-dependent.
-
Action: Confirm Nur77 expression in your cell model at both the mRNA and protein levels. If expression is low, consider using a different cell line or a method to induce Nur77 expression.
-
-
NF-κB Pathway Activated by Nur77-Independent Mechanisms: The inflammatory stimulus in your system may be activating NF-κB through a pathway that is not regulated by Nur77.
-
Action: Verify the engagement of the Nur77-dependent pathway. Consider using a positive control compound known to inhibit NF-κB through a different mechanism to confirm pathway inducibility.
-
-
Modulator Instability: The compound may be unstable in your culture medium.
-
Action: Prepare fresh solutions of the modulator for each experiment. Refer to the manufacturer's data sheet for stability and storage information.
-
Issue 2: Unexpected cell death or apoptosis is observed.
Possible Causes and Troubleshooting Steps:
-
Modulator-Induced Nur77 Translocation to Mitochondria: High concentrations or cell-type specific responses may favor the pro-apoptotic function of Nur77.
-
Action: Perform a dose-response experiment and assess cell viability using assays like MTT or LDH release. Correlate the onset of toxicity with modulator concentration.
-
Action: Investigate the subcellular localization of Nur77 using mitochondrial fractionation followed by Western blotting or by immunofluorescence, co-staining for Nur77 and a mitochondrial marker (e.g., HSP60).
-
-
Off-Target Effects: The modulator may have off-target effects at higher concentrations.
-
Action: To confirm the effect is Nur77-dependent, use siRNA to knock down Nur77 and observe if the apoptotic phenotype is rescued.
-
-
Cellular Stress: The experimental conditions (e.g., serum starvation, high cell density) may prime the cells for apoptosis, which is then triggered by the modulator.
-
Action: Review and optimize your cell culture conditions to minimize baseline stress.
-
Issue 3: Increase in Nur77 expression is observed, but no change in downstream anti-inflammatory or apoptotic readouts.
Possible Causes and Troubleshooting Steps:
-
Post-Translational Modifications: The function of Nur77 is heavily regulated by post-translational modifications like phosphorylation, which can affect its activity and localization.
-
Action: Investigate the phosphorylation status of Nur77. Different kinases (e.g., Akt, JNK, p38 MAPK) can phosphorylate Nur77, leading to different functional outcomes.
-
-
Lack of Nuclear Export: For pro-apoptotic activity, Nur77 must translocate to the cytoplasm and mitochondria. This export can be blocked.
-
Action: Perform subcellular fractionation to determine if Nur77 is being retained in the nucleus.
-
-
Compensatory Mechanisms: The cell may have activated compensatory signaling pathways that counteract the effects of Nur77 modulation.
-
Action: Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify potential compensatory mechanisms.
-
Quantitative Data Summary
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cytokine/Molecule | Concentration of Modulator 2 | % Inhibition in LPS-stimulated Macrophages |
| NO | 1.25 µM | Data not specified, but significant decrease reported |
| 2.5 µM | Data not specified, but significant decrease reported | |
| 5 µM | Data not specified, but significant decrease reported | |
| IL-6 | 1.25 µM | Data not specified, but significant decrease reported |
| 2.5 µM | Data not specified, but significant decrease reported | |
| 5 µM | Data not specified, but significant decrease reported | |
| IL-1β | 1.25 µM | Data not specified, but significant decrease reported |
| 2.5 µM | Data not specified, but significant decrease reported | |
| 5 µM | Data not specified, but significant decrease reported | |
| TNF-α | 1.25 µM | Data not specified, but significant decrease reported |
| 2.5 µM | Data not specified, but significant decrease reported | |
| 5 µM | Data not specified, but significant decrease reported |
Data is qualitative as reported in the source. Researchers should generate their own quantitative dose-response curves.
Key Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, which is expected to be inhibited by this compound.
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will reach 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
Protocol 2: Subcellular Fractionation for Nur77 Localization
This protocol separates cellular components to determine if this compound induces the translocation of Nur77 to the mitochondria.
-
Cell Treatment and Harvest: Treat cells grown in a 10 cm dish with this compound or vehicle for the desired time. Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 600 x g for 5 min at 4°C).
-
Cell Lysis: Resuspend the cell pellet in an ice-cold isolation buffer (e.g., 70 mM sucrose, 190 mM D-Mannitol, 20 mM HEPES, 0.2 mM EDTA, supplemented with protease inhibitors).
-
Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 5,000-10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Cytosolic Fraction Isolation: The supernatant from the previous step is the cytosolic fraction.
-
Western Blot Analysis: Resuspend the nuclear and mitochondrial pellets in appropriate lysis buffers. Quantify protein concentration for all fractions. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blot using antibodies against Nur77, a nuclear marker (e.g., Lamin B1), and a mitochondrial marker (e.g., HSP60 or COX IV) to verify fraction purity and determine Nur77 localization.
Protocol 3: Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This assay can determine if unexpected apoptosis is mediated by the interaction of Nur77 with Bcl-2.
-
Cell Lysis: Lyse treated and control cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease inhibitors).
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add an anti-Bcl-2 antibody (or anti-Nur77) and incubate overnight at 4°C with gentle rotation. A negative control with a relevant IgG isotype should be included.
-
Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against Nur77 and Bcl-2 to detect the interaction.
Visualizations
Caption: Expected anti-inflammatory signaling pathway of this compound.
Caption: Potential mechanism for unexpected apoptosis with this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nur77 suppresses inflammatory response dependent on COX-2 in macrophages induced by oxLDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Nur77 modulator 2 in primary cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxicity of Nur77 modulator 2 in your primary cell experiments. Primary cells are known for their sensitivity, and this guide offers strategies to distinguish between compound-specific toxicity and experimental artifacts, ensuring reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Nur77 modulators and why might they induce cytotoxicity?
Nur77 (also known as TR3 or NR4A1) is an orphan nuclear receptor that plays a crucial role in apoptosis (programmed cell death).[1][2] Under certain stimuli, Nur77 translocates from the nucleus to the mitochondria.[3][4][5] In the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic molecule. This interaction triggers the release of cytochrome c and activates caspases, leading to cell death. This compound is designed to activate this pathway. While this is desirable in cancer cells, it can cause unwanted cytotoxicity in healthy primary cells.
Q2: I'm observing high cytotoxicity in my primary cells even at low concentrations of this compound. What are the initial troubleshooting steps?
High cytotoxicity at low concentrations can stem from several factors. A systematic approach is crucial.
-
Confirm Compound Purity and Stability: Impurities from synthesis or degradation of the compound can contribute to toxicity. Ensure you are using a high-purity batch and follow recommended storage conditions.
-
Check Solvent Concentration: The solvent, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%. Always include a vehicle control (media with the same final DMSO concentration) to assess solvent-specific effects.
-
Evaluate Cell Health: Primary cells are sensitive. Ensure your cells are healthy, within a low passage number, and have a consistent seeding density before starting any treatment.
Q3: How can I differentiate between the intended apoptotic effect and general cytotoxicity?
This is a critical step. You can use multi-parametric assays to measure different cell death indicators simultaneously.
-
Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) assay. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells. A high Annexin V-positive, PI-negative population suggests targeted apoptosis.
-
Caspase Activation: Measure the activity of key executioner caspases like Caspase-3 and Caspase-9. Activation of these caspases is a hallmark of the Nur77-mediated apoptotic pathway.
-
Mitochondrial Membrane Potential: Use dyes like JC-1 or TMRM to assess mitochondrial health. A loss of mitochondrial membrane potential is an early event in Nur77-induced apoptosis.
Q4: Can the experimental conditions be optimized to reduce non-specific cytotoxicity?
Yes, optimizing your protocol is key for working with sensitive primary cells.
-
Reduce Incubation Time: Determine the minimum time required to observe the desired biological effect. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window.
-
Optimize Serum Concentration: Serum contains growth factors that can protect cells. However, it can also interfere with compound activity. Test a range of serum concentrations (e.g., 2%, 5%, 10%) to find a balance between maintaining cell viability and achieving the desired effect.
-
Replenish Compound: For long-term experiments (>24 hours), the compound may degrade in the media. Consider replenishing the media with a fresh compound dilution every 24 hours.
Section 2: Troubleshooting Guides & Data Interpretation
This section provides structured tables to guide your experimental optimization and help interpret your results.
Table 1: Dose-Response Optimization for this compound
Objective: To determine the optimal concentration range that maximizes the desired effect while minimizing off-target cytotoxicity.
| Parameter | Experimental Setup | Expected Outcome & Interpretation |
| Concentration Range | Perform a serial dilution of this compound. A broad range (e.g., 10 nM to 100 µM) is recommended for initial screening. | Identify the EC50 (effective concentration) for the desired biological activity and the CC50 (cytotoxic concentration). A large window between EC50 and CC50 is ideal. |
| Vehicle Control | Culture cells with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). | Cell viability should be >95%. If lower, the DMSO concentration is too high and the dilution series needs to be adjusted. |
| Untreated Control | Culture cells in media only. | Provides the baseline for 100% cell viability. |
| Positive Control | Use a known apoptosis-inducing agent (e.g., Staurosporine) at a concentration known to be effective in your cell type. | Confirms that the cell death machinery in your primary cells is functional and your assay is working correctly. |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in vehicle control | DMSO concentration is too high (>0.1%). | Prepare a higher concentration stock solution of this compound to reduce the final volume of DMSO added to the wells. |
| DMSO batch is contaminated or degraded. | Use a fresh, high-purity, sterile-filtered DMSO stock. | |
| Inconsistent results between experiments | Variability in primary cell lots or passage number. | Use cells from the same donor lot and within a narrow passage range for a set of experiments. |
| Inconsistent cell seeding density. | Use a cell counter to ensure consistent cell numbers are plated for every experiment. | |
| No biological effect at non-toxic concentrations | Compound is inactive or degraded. | Verify compound integrity. Test a fresh batch or aliquot. |
| The specific primary cell type is resistant. | Confirm Nur77 expression in your primary cells. The apoptotic pathway may not be active or may be suppressed. |
Section 3: Key Experimental Protocols
Protocol 1: Determining Cell Viability using an MTT Assay
This protocol provides a framework for assessing cytotoxicity. It should be adapted for your specific primary cell type.
Materials:
-
Primary cells and complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Perform serial dilutions of the this compound stock in complete growth medium to prepare 2X working concentrations.
-
Cell Treatment: Remove half of the media from each well and add an equal volume of the 2X compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Section 4: Visualizing Key Pathways and Workflows
Nur77-Mediated Apoptotic Pathway
The following diagram illustrates the signaling pathway activated by Nur77 modulators.
Experimental Workflow for Cytotoxicity Optimization
This workflow provides a logical sequence for troubleshooting and optimizing your experiments.
Troubleshooting Logic Diagram
This diagram helps diagnose the root cause of inconsistent or unexpected results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Nur77 Modulator Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nur77 modulators. Our goal is to help you navigate the complexities of Nur77 biology and achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nur77-mediated apoptosis?
A1: Nur77, also known as TR3 or NR4A1, is an orphan nuclear receptor that can induce apoptosis through a non-genomic pathway.[1][2] Upon certain stimuli or binding by a small molecule modulator, Nur77 translocates from the nucleus to the mitochondria.[1][3] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[1] This leads to the release of cytochrome c and subsequent activation of the apoptotic cascade.
Q2: Why do I observe different effects of the same Nur77 modulator in different cell lines?
A2: The cellular context is critical for the activity of Nur77 modulators. Variability in experimental outcomes across different cell lines can be attributed to several factors:
-
Expression levels of Nur77 and Bcl-2: The efficacy of modulators that promote the Nur77-Bcl-2 apoptotic pathway is dependent on the endogenous expression levels of both proteins.
-
Basal subcellular localization of Nur77: In some cell lines, Nur77 may be predominantly nuclear, while in others, there might be a higher cytoplasmic pool. The baseline localization can influence the cell's readiness to undergo Nur77-mediated apoptosis.
-
Activity of upstream signaling pathways: Kinases such as JNK and p38 MAPK can phosphorylate Nur77, influencing its nuclear export and subsequent mitochondrial targeting. The activity of these pathways can vary between cell lines, thus affecting the potency of a Nur77 modulator.
-
Presence of compensatory survival pathways: Cancer cells often have redundant anti-apoptotic mechanisms. The presence of other Bcl-2 family members or active survival pathways like PI3K/AKT can counteract the pro-apoptotic signals from Nur77 activation.
Q3: My Nur77 modulator is not inducing apoptosis. What are the possible reasons?
A3: If a Nur77 modulator fails to induce apoptosis, consider the following possibilities:
-
Insufficient modulator concentration or treatment time: Ensure that you have performed a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Low Nur77 or Bcl-2 expression: Verify the protein expression levels of Nur77 and Bcl-2 in your cell line using Western blot.
-
Impaired Nur77 translocation: The modulator may bind to Nur77 but fail to induce its translocation to the mitochondria. You can assess the subcellular localization of Nur77 via immunofluorescence or subcellular fractionation followed by Western blot.
-
Dominant cell survival signaling: As mentioned previously, strong pro-survival signals can override the apoptotic stimulus. Consider co-treatment with inhibitors of pathways like PI3K/AKT.
Q4: Can Nur77 have functions other than inducing apoptosis?
A4: Yes, Nur77 is a versatile transcription factor with dual roles in cell proliferation and apoptosis. Its function is largely determined by its subcellular localization. Nuclear Nur77 can act as a transcription factor that regulates genes involved in cell proliferation, metabolism, and inflammation. In contrast, cytoplasmic Nur77, particularly when localized to the mitochondria, primarily functions to induce apoptosis.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers can lead to variable metabolic activity, affecting assays like MTT or XTT. |
| Compound Solubility | Ensure the Nur77 modulator is fully dissolved in the culture medium. Precipitated compound will lead to inconsistent dosing. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for both compound treatment and assay development across all plates and experiments. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain a humid environment. |
Issue 2: Inconsistent results in Nur77 reporter gene assays.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize your transfection protocol for the specific cell line being used. Use a positive control reporter plasmid to assess transfection efficiency. |
| Promoter/Reporter Construct Issues | Verify the integrity of your reporter plasmid sequence. Ensure that the Nur77 response element in the promoter is appropriate for the intended study. |
| Cell Line Choice | Use a cell line with a robust and reproducible response to known Nur77 activators. |
| Dual-Luciferase Normalization | Always use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the activity of the primary reporter (e.g., firefly luciferase) to account for variations in cell number and transfection efficiency. |
Issue 3: Difficulty detecting Nur77 translocation to mitochondria.
| Potential Cause | Recommended Solution |
| Transient Translocation | Nur77 translocation can be a rapid and transient event. Perform a time-course experiment to identify the optimal time point for observing mitochondrial localization after treatment. |
| Antibody Quality for Immunofluorescence | Validate your Nur77 antibody for immunofluorescence applications. Ensure it provides a specific signal with low background. |
| Subcellular Fractionation Purity | When performing subcellular fractionation, use mitochondrial and nuclear markers (e.g., COX IV and Lamin B1, respectively) in your Western blots to verify the purity of your fractions. |
| Low Endogenous Expression | If endogenous Nur77 levels are too low to detect reliably, consider overexpressing a tagged version of Nur77 (e.g., GFP-Nur77) to visualize its localization. |
Quantitative Data Summary
Table 1: Binding Affinities and Potencies of Select Nur77 Modulators
| Modulator | Assay Type | Value | Cell Line/System | Reference |
| BI1071 | SPR (Binding to Nur77-LBD) | Kd = 0.17 µM | In vitro | |
| DIM-C-pPhCF3 | SPR (Binding to Nur77-LBD) | Kd = 3.0 µM | In vitro | |
| Nur77 modulator 2 | Binding Assay | Kd = 0.35 µM | In vitro | |
| Nur77 antagonist 1 | SPR (Binding to Nur77) | KD = 91 nM | In vitro | |
| Triptohypol C | Binding Assay | Kd = 0.87 µM | In vitro | |
| Cytosporone B (Csn-B) | Reporter Assay | EC50 = 0.278 nM | Not Specified | |
| Hyperoside | Reporter Assay (Nur77 expression) | EC50 = 0.83 µM | Rat Vascular Smooth Muscle Cells | |
| 6-Mercaptopurine (6-MP) | Reporter Assay (Nur77 expression) | EC50 = 15.14 µM | Rat Vascular Smooth Muscle Cells |
Table 2: IC50 Values of Select Nur77 Modulators in Cancer Cell Lines
| Modulator | Cell Line | IC50 Value | Assay Type | Reference |
| BI1071 | HCT116 (Colon Cancer) | 0.06 µM | Growth Inhibition | |
| DIM-C-pPhCF3 | HCT116 (Colon Cancer) | 1.5 µM | Growth Inhibition | |
| Nur77 modulator 4 | HepG2 (Liver Cancer) | < 5 µM | Growth Inhibition | |
| Nur77 modulator 4 | MCF-7 (Breast Cancer) | < 5 µM | Growth Inhibition | |
| DIM-C-pPhOH | ACHN (Renal Cancer) | 13.6 µM | Cell Proliferation | |
| DIM-C-pPhOH | 786-O (Renal Cancer) | 13.0 µM | Cell Proliferation | |
| NB1 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.0030 µM | Growth Inhibition |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the Nur77 modulator. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Luciferase Reporter Assay for Nur77 Activity
-
Cell Seeding: Seed cells in a 96-well plate.
-
Co-transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing Nur77 response elements and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with the Nur77 modulator or control compounds.
-
Cell Lysis: After the desired treatment duration (e.g., 18-24 hours), lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Luminescence Measurement: Following the manufacturer's protocol, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the Renilla luminescence.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize these ratios to the vehicle control to determine the fold induction of Nur77 transcriptional activity.
Protocol 3: Western Blot for Nur77 Expression and Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nur77 or phospho-Nur77 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Nur77 signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying Nur77 modulators.
Caption: A troubleshooting decision tree for common Nur77 experiments.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Nur77 modulator 2 degradation and how to prevent it
Welcome to the technical support center for Nur77 modulators. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to Nur77 degradation and its prevention during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nur77 degradation?
A1: Nur77 is a short-lived protein primarily degraded through the ubiquitin-proteasome pathway.[1][2] Several E3 ubiquitin ligases, including Trim13 and CHIP, have been identified to target Nur77 for ubiquitination, which subsequently leads to its degradation by the 26S proteasome.[2][3] Treatment of cells with proteasome inhibitors like MG132 has been shown to block Nur77 degradation and increase its protein levels.[1] Additionally, under certain contexts, Nur77 can also be targeted for lysosomal degradation.
Q2: How does phosphorylation affect the stability of Nur77?
A2: Phosphorylation plays a critical role in regulating Nur77 stability. Specific phosphorylation events can either promote or inhibit its degradation. For instance, phosphorylation of Nur77 at Serine 154 by casein kinase 2α (CK2α) can promote its ubiquitination by Trim13 and subsequent degradation. Conversely, other kinases are involved in signaling pathways that can lead to increased Nur77 expression and stability. For example, activation of p38α MAPK has been shown to increase Nur77 protein levels. The peptidyl-prolyl isomerase Pin1 can also enhance Nur77 stability by delaying its degradation following phosphorylation by ERK2.
Q3: What is the typical half-life of the Nur77 protein?
A3: Nur77 is known for its rapid turnover, with a reported half-life of approximately 20-40 minutes in stimulated cells. This short half-life underscores the importance of carefully timing experiments that aim to measure Nur77 protein levels or activity.
Q4: My Nur77 modulator is not showing the expected effect on downstream targets. Could Nur77 degradation be the issue?
A4: Yes, the rapid degradation of Nur77 could be a significant factor. If your modulator is designed to enhance Nur77's transcriptional activity or its pro-apoptotic function, rapid protein turnover could limit its efficacy. It is advisable to confirm the stability of Nur77 in your experimental system in the presence of your modulator.
Q5: How can I prevent or reduce the degradation of Nur77 in my experiments?
A5: To prevent Nur77 degradation, you can employ several strategies:
-
Proteasome Inhibitors: Use proteasome inhibitors like MG132 or bortezomib to block the ubiquitin-proteasome pathway. This is a common method to artificially stabilize Nur77 for experimental observation.
-
Kinase Inhibitors: Depending on the specific signaling pathway active in your cell type, inhibitors of kinases that promote Nur77 degradation (e.g., CK2 inhibitors) could be used.
-
Genetic Approaches: Overexpression of a stable Nur77 mutant or knockdown of specific E3 ligases (e.g., Trim13, CHIP) using siRNA or CRISPR/Cas9 can also be effective.
-
Co-treatment with Stabilizing Agents: Some compounds have been shown to enhance Nur77 stability. For example, Pin1 can delay its degradation.
Troubleshooting Guides
Issue 1: Low or undetectable Nur77 protein levels by Western blot after treatment with a modulator.
| Possible Cause | Troubleshooting Step |
| Rapid Protein Degradation | Treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) prior to lysis to see if Nur77 levels are rescued. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent ex vivo degradation. |
| Incorrect Antibody | Verify the specificity of your Nur77 antibody using positive and negative controls (e.g., cells overexpressing Nur77, Nur77 knockout cells). |
| Timing of Induction | Nur77 is an immediate-early gene; its expression can be transient. Perform a time-course experiment to identify the peak expression time after stimulation. |
Issue 2: Inconsistent results in Nur77 activity assays (e.g., reporter gene assays).
| Possible Cause | Troubleshooting Step |
| Variable Nur77 Protein Levels | Normalize reporter activity to Nur77 protein levels determined by Western blot for each sample to account for variations in protein stability. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as signaling pathways affecting Nur77 can change with prolonged culture. |
| Phosphorylation Status | The phosphorylation state of Nur77 can affect its transcriptional activity. Consider the activation state of relevant kinases (e.g., Akt, p38 MAPK) in your system. |
Quantitative Data Summary
The stability of Nur77 can be influenced by various treatments. The following table summarizes key quantitative findings from the literature.
| Parameter | Condition | Value/Effect | Reference |
| Protein Half-life | Stimulated PC12 cells | ~20-40 minutes | |
| Protein Level | HeLa cells + 10 µM MG132 (6h) | Increased Nur77 levels | |
| Protein Level | Cells treated with CHX (protein synthesis inhibitor) | Time-dependent decrease | |
| Protein Level | Cells pre-treated with MG132 then CHX | Blocked degradation | |
| Protein Level | Overexpression of CK2α | Dramatically decreased Nur77 | |
| Protein Level | Pharmacological inhibition of CK2 | Markedly increased Nur77 | |
| Protein Level | Inhibition of p38α MAPK | Reduced Nur77 levels |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Nur77 Half-life
This assay measures the rate of protein degradation by inhibiting new protein synthesis.
Materials:
-
Cells of interest
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Anti-Nur77 antibody
-
Anti-loading control antibody (e.g., β-actin, GAPDH)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with your Nur77 modulator or stimulus for the desired time to induce Nur77 expression.
-
(Optional) For a control group, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding CHX to confirm proteasome-dependent degradation.
-
Add CHX to the culture medium at a final concentration of 50 µg/mL to inhibit protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point represents the initial level of Nur77 before the chase begins.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting with equal amounts of protein for each time point.
-
Probe the membrane with anti-Nur77 and a loading control antibody.
-
Quantify the band intensities. Normalize the Nur77 signal to the loading control for each time point.
-
Plot the normalized Nur77 intensity versus time. The time at which the Nur77 level is reduced by 50% is the half-life.
Protocol 2: In vivo Ubiquitination Assay
This assay is used to detect the polyubiquitination of Nur77 in cells.
Materials:
-
Cells of interest (e.g., HeLa, 293T)
-
Expression plasmids for HA-tagged Ubiquitin and Flag-tagged Nur77
-
Transfection reagent
-
MG132
-
Lysis buffer for immunoprecipitation (IP) (e.g., 1% NP-40 buffer)
-
Anti-Flag antibody or beads for IP
-
Anti-HA antibody for Western blotting
-
Protein A/G agarose beads (if antibody is not pre-conjugated)
Procedure:
-
Co-transfect cells with plasmids encoding Flag-Nur77 and HA-Ubiquitin.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with 10 µM MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C to capture Flag-Nur77.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively with IP buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect the ladder-like pattern of polyubiquitinated Nur77. An anti-Flag blot should be performed on the input lysates and IP samples to confirm successful immunoprecipitation.
Visualizations
Caption: Ubiquitin-proteasome pathway for Nur77 degradation.
Caption: Troubleshooting workflow for low Nur77 protein detection.
References
- 1. researchgate.net [researchgate.net]
- 2. The E3 ubiquitin ligase Trim13 regulates Nur77 stability via casein kinase 2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHIP drives proteasomal degradation of NUR77 to alleviate oxidative stress and intrinsic apoptosis in cisplatin-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nur77 Modulator Assays
This technical support center provides troubleshooting guidance for researchers encountering issues with Nur77 modulators in their assays. The information is presented in a question-and-answer format to directly address common problems.
General Troubleshooting
Question: My Nur77 modulator is not showing any effect in my cell-based assay. What are the general steps I should take to troubleshoot this?
Answer:
When a Nur77 modulator fails to produce an expected effect, a systematic troubleshooting approach is crucial. Start by verifying the fundamentals of your experimental setup before investigating more complex biological variables.
Initial Verification Steps:
-
Compound Integrity and Activity: Confirm the identity, purity, and concentration of your "Nur77 modulator 2." Degradation during storage or improper handling can lead to a loss of activity.
-
Cell Line Health and Identity: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Confirm the identity of your cell line, as misidentification is a common issue in research.
-
Assay Controls: Scrutinize your positive and negative controls. An inactive positive control points to a problem with the assay itself, while an unexpected result from the negative control could indicate issues with the vehicle or basal assay conditions.
Experimental Workflow for Troubleshooting:
Below is a generalized workflow to diagnose issues in your assay.
Caption: A stepwise guide for troubleshooting unresponsive Nur77 modulator assays.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions tailored to specific assays where a "this compound" might be used.
Anti-Inflammatory Assays
Question: I am not observing the expected anti-inflammatory effect of this compound in my macrophage cell line after LPS stimulation. What could be wrong?
Answer:
"this compound" has been reported to inhibit lipopolysaccharide (LPS)-induced inflammation by blocking NF-κB activation in a Nur77-dependent manner.[1] If this effect is absent, consider the following:
-
LPS Stimulation: Ensure your LPS is potent and used at an optimal concentration to induce a robust inflammatory response. Titrate the LPS concentration and stimulation time.
-
Nur77 Expression: Confirm that your macrophage cell line (e.g., RAW 264.7) expresses sufficient levels of Nur77.[2] Nur77 expression can be induced by various stimuli, and basal levels might be low.[2][3]
-
NF-κB Pathway Activation: Verify that LPS is indeed activating the NF-κB pathway in your cells by measuring markers like p65 phosphorylation.[2]
-
Cytokine Measurement: The method for detecting cytokines (e.g., ELISA, qPCR) should be validated and sensitive enough to detect changes.
Troubleshooting Table for Anti-Inflammatory Assays
| Potential Issue | Recommended Action | Expected Outcome |
| Ineffective LPS Stimulation | Titrate LPS concentration (e.g., 10-1000 ng/mL) and stimulation time (e.g., 4-24 hours). | Robust induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Low Nur77 Expression | Perform Western blot or qPCR to check for Nur77 protein or mRNA levels, respectively. | Detectable levels of Nur77 that may increase with stimulation. |
| Compromised NF-κB Pathway | Measure phosphorylation of p65 or IκBα degradation via Western blot after LPS stimulation. | Clear increase in p-p65 or decrease in IκBα. |
| Insensitive Cytokine Detection | Check the sensitivity and standard curve of your ELISA kit or the efficiency of your qPCR primers. | Reliable and reproducible measurement of cytokine levels. |
Signaling Pathway: Nur77 in NF-κB Mediated Inflammation
Caption: this compound can suppress inflammation by enhancing Nur77's inhibition of the NF-κB pathway.
Apoptosis Assays
Question: I am using a Nur77 modulator that is supposed to induce apoptosis by promoting Nur77's interaction with Bcl-2, but I am not seeing an increase in cell death.
Answer:
The pro-apoptotic function of Nur77 often involves its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2. Failure to observe apoptosis could stem from several factors:
-
Subcellular Localization of Nur77: For Nur77 to induce apoptosis via the mitochondrial pathway, it must translocate from the nucleus to the cytoplasm. This translocation can be triggered by specific stimuli or post-translational modifications, such as phosphorylation. Your experimental conditions may not be conducive to this translocation.
-
Bcl-2 Expression Levels: The target of Nur77 in this apoptotic pathway is Bcl-2. If your cell line has low or absent Bcl-2 expression, this pathway will be non-functional.
-
Apoptosis Detection Method: Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activation assay) is functioning correctly and that you are measuring at an appropriate time point. Apoptosis is a dynamic process, and the optimal time for detection can vary.
-
Cell Type Specificity: The balance between Nur77's pro-survival and pro-apoptotic roles can be cell-type specific.
Troubleshooting Table for Apoptosis Assays
| Potential Issue | Recommended Action | Expected Outcome |
| Nur77 Remains in Nucleus | Verify Nur77 localization via immunofluorescence or cellular fractionation followed by Western blot. | Increased cytoplasmic/mitochondrial Nur77 after treatment. |
| Low Bcl-2 Expression | Check Bcl-2 protein levels by Western blot. | Sufficient Bcl-2 expression for Nur77 interaction. |
| Incorrect Apoptosis Timing | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. | A clear, time-dependent increase in apoptotic markers. |
| Caspase Pathway Inactive | Measure the activity of key caspases like caspase-3 and caspase-9. | Increased caspase activity in response to the modulator. |
Signaling Pathway: Nur77-Mediated Apoptosis
Caption: Pro-apoptotic signaling of Nur77 involving translocation to the mitochondria and interaction with Bcl-2.
Experimental Protocols
Protocol 1: Western Blot for Nur77 and Phospho-p65
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Nur77, anti-phospho-NF-κB p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation: After treatment, collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cytokine ELISA
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Assay Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for TNF-α or IL-6).
-
Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in your samples based on the standard curve.
References
Technical Support Center: Enhancing the Oral Bioavailability of Nur77 Modulator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of Nur77 modulator 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of inflammation. It functions by modulating the colocalization of the orphan nuclear receptor Nur77 at the mitochondria.[1] The binding affinity (Kd) of this compound to Nur77 is 0.35 μM.[1] Its anti-inflammatory effects are mediated through the blockade of NF-κB activation in a Nur77-dependent manner, which has been shown to significantly decrease the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in vitro.[1]
Q2: What are the primary challenges in achieving high oral bioavailability for small molecule drugs like this compound?
The oral bioavailability of small molecule drugs is often limited by two main factors: poor solubility and low permeability.[2][3] A drug must first dissolve in the gastrointestinal fluids to be absorbed. Subsequently, it needs to permeate the intestinal epithelium to enter systemic circulation. Many new chemical entities are poorly water-soluble, which is a major hurdle in formulation development.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?
Several techniques can be used to enhance the solubility and, consequently, the oral bioavailability of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance.
-
Particle Size Reduction: Increasing the surface area by reducing the particle size (micronization or nanosuspension) can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.
-
-
Chemical Modifications: These approaches involve altering the chemical properties of the drug.
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.
-
pH Adjustment: Modifying the pH of the microenvironment can increase the solubility of pH-dependent soluble drugs.
-
Co-solvency: Using a mixture of water and a water-miscible solvent can increase the solubility of a drug.
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the aqueous solubility of a drug.
-
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.
-
Nanocarriers: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its absorption.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low in vivo efficacy despite potent in vitro activity of this compound. | Poor oral bioavailability due to low aqueous solubility. | 1. Characterize the physicochemical properties of this compound (solubility, pKa, logP).2. Perform formulation screening studies using techniques like solid dispersions or lipid-based formulations to enhance solubility and dissolution. |
| High variability in plasma concentrations of this compound between subjects. | Food effects or inconsistent dissolution in the gastrointestinal tract. | 1. Investigate the effect of food on the absorption of your formulation.2. Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to minimize variability. |
| This compound precipitates out of solution upon dilution in aqueous media. | The compound is a "brick dust" molecule with very low solubility. | 1. Consider particle size reduction techniques like nano-milling.2. Explore the use of precipitation inhibitors in your formulation. |
| Limited permeability of this compound across intestinal cell monolayers (e.g., Caco-2). | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Conduct in vitro transporter assays to determine if this compound is a P-gp substrate.2. If it is a substrate, consider co-administration with a P-gp inhibitor, though this can have regulatory challenges. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of the solid dispersion of this compound with the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Phosphate buffer (pH 6.8)
-
Pure this compound powder
-
This compound solid dispersion
-
HPLC system for drug quantification
Methodology:
-
Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel, maintaining the temperature at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Accurately weigh an amount of pure this compound or its solid dispersion equivalent to a specific dose and place it in the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed phosphate buffer.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
Signaling Pathways and Experimental Workflows
Caption: Nur77 signaling pathways and the action of this compound.
Caption: Experimental workflow for improving oral bioavailability.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variation of Nur77 Modulator 2
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies when working with different batches of Nur77 modulator 2. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve issues to ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent, orally active anti-inflammatory agent. It functions by binding to the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) with a binding affinity (Kd) of 0.35 μM.[1][2] The primary mechanism of action involves modulating the subcellular localization of Nur77. Specifically, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria.[1][2] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, which leads to a conformational change in Bcl-2, converting it into a pro-apoptotic molecule and thereby triggering apoptosis.[3] Additionally, Nur77 is known to play a role in regulating inflammation, often by inhibiting the NF-κB signaling pathway.
Q2: What are the common causes of batch-to-batch variation in small molecule inhibitors like this compound?
Batch-to-batch variation in the activity of small molecules can arise from several factors during synthesis and purification. These may include minor differences in the purity profile, the presence of trace impurities or residual solvents, and variations in the crystalline form (polymorphism) of the compound. Such variations can potentially affect the molecule's solubility, stability, and ultimately its biological activity in your experiments.
Q3: How should I properly store and handle this compound to minimize variability?
To ensure the stability and consistency of this compound, it is recommended to store the compound at -20°C upon receipt. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Always protect the compound and its solutions from light.
Q4: What are the initial steps I should take if I suspect a new batch of this compound is underperforming?
If you observe a decrease in the expected biological effect with a new batch of this compound, it is crucial to first verify that the experimental conditions and reagents are consistent with previous experiments. This includes checking cell passage number, reagent concentrations, and incubation times. If you have access to a small amount of a previous, well-performing batch, a side-by-side comparison is the most effective initial step to confirm that the issue is with the new batch.
Troubleshooting Guide: Reduced Potency of a New Batch
This guide provides a step-by-step approach to troubleshoot a scenario where a new batch of this compound exhibits lower than expected activity in a cell-based assay.
Initial Observation:
You are treating cancer cells with this compound to induce apoptosis. A new batch (Batch B) requires a significantly higher concentration to achieve the same level of cell death as a previously used batch (Batch A).
Troubleshooting Workflow
References
Nur77 modulator 2 and its dual role in apoptosis and cell survival
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nur77 modulator 2. The information is designed to address specific issues that may be encountered during experiments aimed at investigating the dual role of Nur77 in apoptosis and cell survival.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that influences the subcellular localization and activity of Nur77, an orphan nuclear receptor. Its primary mechanism involves promoting the translocation of Nur77 from the nucleus to the mitochondria.[1][2][3] In the nucleus, Nur77 can act as a transcription factor, often promoting cell survival.[3] However, upon stimulation by modulators like this compound, it relocates to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, which in turn triggers the mitochondrial apoptosis pathway, leading to cytochrome c release and cell death.
Q2: What is the expected phenotypic outcome of treating cancer cells with this compound?
A2: Treatment of cancer cells with this compound is expected to induce apoptosis. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and DNA fragmentation. Functionally, you should observe an increase in markers of apoptosis, such as Annexin V staining and cleavage of caspase-3 and PARP. The extent of apoptosis will likely be dose- and time-dependent.
Q3: Can this compound also promote cell survival?
A3: While the primary described mechanism of this compound is to induce apoptosis by promoting mitochondrial translocation of Nur77, the dual role of Nur77 itself means that under certain cellular contexts or at specific concentrations, effects on cell survival pathways cannot be entirely ruled out. Nur77's function is highly dependent on its subcellular localization. If for some reason the modulator fails to induce efficient nuclear export in a particular cell line, the nuclear retention of Nur77 could potentially contribute to cell survival. Therefore, it is crucial to validate the subcellular localization of Nur77 in your experimental system.
Troubleshooting Guides
Low or No Apoptotic Induction
Q4: I am not observing any significant increase in apoptosis after treating my cells with this compound. What could be the reason?
A4: There are several potential reasons for a lack of apoptotic response. Consider the following troubleshooting steps:
-
Subcellular Localization of Nur77: Confirm that Nur77 is translocating from the nucleus to the mitochondria in your cell line upon treatment. This can be assessed by immunofluorescence or subcellular fractionation followed by Western blotting.
-
Expression Levels of Nur77 and Bcl-2: Your cell line may have low endogenous expression of Nur77 or Bcl-2. Verify the protein levels by Western blot. Overexpression of Nur77 or Bcl-2 could be a potential rescue experiment.
-
Dose and Incubation Time: The concentration of this compound and the treatment duration may not be optimal for your cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Specificity: The apoptotic response to Nur77 modulation can be cell-type specific. Some cell lines may have intrinsic resistance mechanisms.
-
Compound Integrity: Ensure the stability and activity of your this compound stock solution.
Conflicting Results in Cell Viability Assays
Q5: My viability assay (e.g., MTT) shows a decrease in cell viability, but my apoptosis assays (e.g., Annexin V staining) are negative. How can I interpret this?
A5: This discrepancy could indicate a non-apoptotic cell death mechanism or a cytotoxic effect unrelated to apoptosis.
-
Consider Other Cell Death Pathways: Nur77 has been implicated in other forms of cell death, such as autophagy-mediated cell death. Investigate markers for autophagy (e.g., LC3-II conversion) or necroptosis.
-
Cytotoxicity vs. Apoptosis: High concentrations of the modulator might be causing general cytotoxicity. Try to use lower concentrations and perform a detailed time-course analysis.
-
Assay Sensitivity: The timing of your assays is critical. Annexin V positivity is an early apoptotic event, while loss of metabolic activity (measured by MTT) can occur later. Ensure you are capturing the right time points for each assay.
Issues with Experimental Techniques
Q6: I am having trouble visualizing the subcellular localization of Nur77 by immunofluorescence. The signal is weak and diffuse.
A6: Weak or diffuse immunofluorescence signal can be due to several factors related to sample preparation and antibody performance.
-
Antibody Specificity and Concentration: Ensure your primary antibody is validated for immunofluorescence and is used at the optimal concentration. Perform a titration experiment.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact antigen recognition. Try different protocols, for example, methanol fixation versus paraformaldehyde fixation followed by Triton X-100 permeabilization.
-
Signal Amplification: If the endogenous levels of Nur77 are low, consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit.
-
Positive Control: Use a positive control cell line known to express high levels of Nur77 or cells overexpressing a tagged version of Nur77 to validate your staining protocol.
Q7: My co-immunoprecipitation experiment to show the interaction between Nur77 and Bcl-2 is not working. I don't see any co-elution.
A7: Co-immunoprecipitation experiments can be challenging. Here are some troubleshooting tips:
-
Lysis Buffer Composition: The stringency of your lysis buffer is crucial. A buffer that is too harsh can disrupt the protein-protein interaction, while a buffer that is too mild may not efficiently lyse the cells or solubilize the proteins. Consider using a milder lysis buffer (e.g., with 0.1-0.5% NP-40 or CHAPS).
-
Antibody for IP: The antibody used for immunoprecipitation should be specific and have a high affinity for the native protein. Not all antibodies that work for Western blotting are suitable for IP.
-
Induction of Interaction: The interaction between Nur77 and Bcl-2 is induced upon Nur77 translocation to the mitochondria. Ensure you are treating your cells with this compound for the appropriate time to induce this interaction before lysis.
-
Cross-linking: For transient or weak interactions, consider using a cross-linking agent like formaldehyde or DSP before cell lysis to stabilize the protein complex.
Quantitative Data Summary
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) |
| HeLa | 2.5 |
| A549 | 5.1 |
| MCF-7 | 3.8 |
| PC-3 | 7.2 |
Data are representative and may vary depending on experimental conditions.
Table 2: Quantification of Apoptosis by Annexin V Staining
| Treatment | % Annexin V Positive Cells (HeLa) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (2.5 µM, 24h) | 45.8 ± 3.5 |
| This compound (5.0 µM, 24h) | 68.3 ± 4.2 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Subcellular Fractionation for Nur77 Localization
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in a 10 cm dish and grow to 80-90% confluency. Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Wash cells twice with ice-cold PBS and scrape them into 1 mL of ice-cold fractionation buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease and phosphatase inhibitors).
-
Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.
-
Nuclear and Cytoplasmic Separation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclear fraction, and the supernatant contains the cytoplasmic and mitochondrial fractions.
-
Mitochondrial Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Protein Analysis: Resuspend the nuclear and mitochondrial pellets in appropriate lysis buffers. Determine protein concentration and analyze by Western blotting using antibodies against Nur77, a nuclear marker (e.g., Lamin B1), and a mitochondrial marker (e.g., COX IV).
Co-Immunoprecipitation of Nur77 and Bcl-2
-
Cell Culture and Treatment: Treat cells with this compound as described above to induce the Nur77-Bcl-2 interaction.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors) for 30 minutes on ice.
-
Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and pre-clear with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against Nur77 or Bcl-2 and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting with antibodies against both Nur77 and Bcl-2.
Signaling Pathway and Workflow Diagrams
Caption: Nur77-mediated apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for Co-Immunoprecipitation of Nur77 and Bcl-2.
References
Technical Support Center: Troubleshooting Inconsistent Nur77 Translocation with Modulator 2
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Modulator 2 on Nur77 translocation. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of Nur77 before and after treatment with Modulator 2?
Under basal conditions, Nur77 is predominantly localized in the nucleus of many cell types.[1][2][3][4] Upon stimulation with an effective modulator, such as Modulator 2 is intended to be, Nur77 translocates to other cellular compartments, most notably the mitochondria, to initiate apoptosis.[1] Some studies have also reported translocation to the cytoplasm and the endoplasmic reticulum (ER), where it can have different functional consequences. Therefore, you should expect to see a shift from primarily nuclear Nur77 staining to a more punctate cytoplasmic or mitochondrial pattern following successful treatment with Modulator 2.
Q2: We are observing high variability in Nur77 translocation between different experimental replicates. What could be the cause?
Inconsistent results in cell-based assays can arise from several factors. For Nur77 translocation studies, key sources of variability include:
-
Cell Culture Conditions: Differences in cell passage number, confluency, and overall health can significantly impact signaling pathways.
-
Modulator 2 Preparation and Dosing: Inconsistent preparation of Modulator 2 stock solutions or minor inaccuracies in final dosing can lead to varied cellular responses.
-
Timing of Treatment and Analysis: The kinetics of Nur77 translocation can be transient. It is crucial to adhere to a strict time course for treatment and sample processing.
-
Experimental Technique: Minor variations in fixation, permeabilization, antibody incubation times, and washing steps during immunofluorescence can all contribute to variability.
Q3: Can the phosphorylation status of Nur77 affect its translocation in response to Modulator 2?
Yes, the phosphorylation of Nur77 is a critical regulatory step for its nuclear export and subsequent translocation. Kinases such as Akt and JNK have been shown to phosphorylate Nur77, leading to its movement from the nucleus to the cytoplasm. If Modulator 2's mechanism of action is dependent on a specific phosphorylation event, any experimental conditions that alter the activity of upstream kinases could lead to inconsistent translocation.
Troubleshooting Guide: Inconsistent Nur77 Translocation
Use the following table to troubleshoot common issues you may encounter when studying Nur77 translocation with Modulator 2.
| Observed Problem | Potential Cause | Suggested Solution |
| No Nur77 translocation observed after Modulator 2 treatment. | 1. Modulator 2 Inactivity: The compound may have degraded or was improperly prepared. 2. Suboptimal Treatment Conditions: The concentration or incubation time of Modulator 2 may be insufficient. 3. Low Nur77 Expression: The cell line used may not express sufficient levels of Nur77. 4. Antibody Issues (IF/WB): The primary antibody may not be suitable or is used at a suboptimal dilution. | 1. Prepare a fresh stock of Modulator 2. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Verify Nur77 expression levels by Western blot. Consider using a positive control stimulant known to induce Nur77 translocation. 4. Validate your anti-Nur77 antibody and optimize its concentration. |
| Weak Nur77 signal in immunofluorescence (IF). | 1. Low Antibody Concentration: The primary or secondary antibody concentration is too low. 2. Over-fixation of Cells: Excessive fixation can mask the epitope. 3. Photobleaching: The fluorescent signal has been quenched due to excessive exposure to light. | 1. Increase the antibody concentrations and/or incubation times. 2. Reduce the fixation time or consider using a different fixation method. Antigen retrieval may be necessary. 3. Minimize light exposure and use an anti-fade mounting medium. |
| High background or non-specific staining in IF. | 1. Antibody Concentration Too High: The primary or secondary antibody concentrations are excessive. 2. Inadequate Blocking: Non-specific binding sites have not been sufficiently blocked. 3. Insufficient Washing: Unbound antibodies have not been adequately washed away. | 1. Decrease the antibody concentrations and/or incubation times. 2. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). 3. Increase the number and duration of wash steps. |
| Nur77 is detected in the cytoplasm but not co-localizing with mitochondria. | 1. Transient Mitochondrial Localization: The time point of analysis may have missed the peak mitochondrial translocation. 2. Alternative Translocation Site: Modulator 2 may be inducing translocation to a different organelle, such as the endoplasmic reticulum. | 1. Perform a detailed time-course experiment, analyzing samples at multiple time points post-treatment. 2. Perform co-localization studies with markers for other organelles, such as the ER (e.g., Calnexin or PDI). |
| Inconsistent results from Western blotting of subcellular fractions. | 1. Poor Subcellular Fractionation: Cross-contamination between the nuclear, cytoplasmic, and mitochondrial fractions. 2. Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane was incomplete. | 1. Optimize the fractionation protocol and verify the purity of each fraction using specific markers (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic, and COX IV for mitochondrial). 2. Confirm successful transfer using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of Nur77. |
Experimental Protocols
Immunofluorescence Staining for Nur77 Translocation
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of Modulator 2 or vehicle control for the specified amount of time.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with an anti-Nur77 primary antibody diluted in 1% BSA in PBS overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Subcellular Fractionation and Western Blotting
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant (cytoplasmic and mitochondrial fraction).
-
Wash the nuclear pellet with lysis buffer.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytoplasmic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nur77 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with antibodies for subcellular markers to confirm the purity of the fractions.
-
Visualizations
Caption: Nur77 signaling pathway activated by Modulator 2.
Caption: Troubleshooting workflow for inconsistent Nur77 translocation.
References
- 1. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
optimizing incubation time for Nur77 modulator 2 treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using Nur77 Modulator 2 in their experiments. The focus is on optimizing treatment incubation time to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active anti-inflammatory compound that acts as a modulator of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1] Its primary mechanism involves modulating the colocalization of Nur77 at the mitochondria.[1] In inflammatory contexts, it has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by blocking NF-κB activation in a manner that is dependent on Nur77.[1] In other contexts, inducing Nur77's translocation to the mitochondria can trigger apoptosis by causing it to interact with the protein Bcl-2, converting Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule.[2][3]
Q2: What is a good starting point for incubation time with this compound?
The optimal incubation time is highly dependent on the specific biological question and the endpoint being measured. Nur77 is an immediate-early response gene, meaning its expression can be induced rapidly, often within a few hours of stimulation.
-
For transcriptional changes (Nur77 expression): Start with a short time course of 2, 4, and 6 hours to detect initial induction of Nur77 mRNA or protein.
-
For protein translocation (nuclear export): To observe the movement of Nur77 from the nucleus to the cytoplasm or mitochondria, an incubation time of 6 to 12 hours is a reasonable starting point.
-
For downstream functional outcomes (e.g., apoptosis, cytokine suppression): These effects typically require more time. Initial experiments should include time points between 6 and 24 hours. For metabolic changes, effects might be visible as early as 24 hours post-treatment.
Q3: How do I design an experiment to determine the optimal incubation time for my cell type and endpoint?
A time-course experiment is essential. Treat your cells with a fixed, predetermined concentration of this compound and collect samples at multiple time points. The ideal concentration should be determined beforehand using a dose-response experiment.
Key Steps for a Time-Course Experiment:
-
Select a Concentration: Based on literature or your own dose-response data, choose a concentration of this compound that is effective but not overtly toxic (e.g., 1-5 µM).
-
Choose Time Points: Select a range of time points that cover early, intermediate, and late responses. A good starting range could be 0, 2, 4, 8, 12, and 24 hours.
-
Assay Your Endpoint: At each time point, measure your primary readout. This could be Nur77 protein levels via Western blot, apoptosis via Annexin V staining, or expression of a target gene via qPCR.
-
Analyze and Interpret: Plot your results against time to identify the point at which the desired effect is maximal or optimal for your experimental window.
Troubleshooting Guide
Problem: I am not observing any effect after treatment with this compound.
| Possible Cause | Suggested Solution |
| Incubation time is too short or too long. | The kinetics of Nur77 activation and downstream effects can vary significantly between cell types. Perform a detailed time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal window for your specific endpoint. |
| Compound concentration is suboptimal. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) at a fixed, intermediate time point (e.g., 12 or 24 hours) to determine the optimal concentration for your cell line. |
| Low or absent endogenous Nur77 expression. | Confirm that your cell line expresses Nur77 at baseline or upon stimulation using Western blot or qPCR. If expression is too low, consider using a different cell model or a system with inducible Nur77 expression. |
| Issues with the compound. | Ensure the this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. |
| Cell-based assay limitations. | Cell-based assays can sometimes suffer from low signal-to-noise ratios or high background signals, which may mask the compound's effect. Optimize your assay conditions, including cell density and reagent concentrations. |
Problem: I am observing high levels of cell death or toxicity across all my treatment conditions.
| Possible Cause | Suggested Solution |
| Compound concentration is too high. | Reduce the concentration of this compound. Determine the IC50 and use concentrations at or below this value for mechanistic studies. High concentrations of some compounds can induce off-target toxicity. |
| Incubation time is too long. | Extended exposure to a bioactive compound can lead to toxicity. Shorten the incubation time and focus on earlier readouts. Check for early markers of apoptosis (e.g., PARP cleavage after 3-6 hours) instead of late-stage cell death. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%). |
| The intended effect is apoptosis. | Nur77 activation can lead to apoptosis by design, especially in cancer cell lines. Confirm that the observed cell death is mechanism-specific (i.e., Nur77-dependent) by using Nur77 siRNA or knockout cells. |
Data & Protocols
Data Summary Tables
Table 1: Recommended Starting Incubation Times for Key Biological Readouts
| Biological Readout | Assay Type | Recommended Starting Time Points | Reference |
| Nur77 Expression (mRNA) | qPCR | 1, 2, 4, 6 hours | |
| Nur77 Expression (Protein) | Western Blot | 3, 6, 12, 24 hours | |
| Nur77 Nuclear Export | Immunofluorescence / Western Blot (Fractionation) | 6, 12, 18 hours | |
| Apoptosis Induction | Annexin V/PI Staining, PARP Cleavage | 6, 12, 24 hours | |
| Cytokine Production | ELISA / qPCR | 12, 24, 48 hours | |
| Metabolic Changes | Seahorse Assay | 24, 48 hours |
Table 2: Example Design for a Time-Course and Dose-Response Experiment
| Parameter | Experiment 1: Dose-Response | Experiment 2: Time-Course |
| Objective | Determine optimal concentration | Determine optimal incubation time |
| Incubation Time | Fixed at 24 hours | Variable: 0, 2, 4, 8, 12, 24 hours |
| This compound Conc. | Variable: 0, 0.1, 0.5, 1, 2.5, 5, 10 µM | Fixed at optimal dose from Exp. 1 (e.g., 2.5 µM) |
| Primary Readout | Cell Viability (MTT) and Target Effect (e.g., PARP Cleavage) | Target Effect (e.g., PARP Cleavage) |
| Controls | Vehicle Control (DMSO) | Vehicle Control (DMSO) at each time point |
Experimental Protocols
Protocol 1: Western Blotting for Nur77 Expression and Subcellular Localization
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at the desired concentrations and for the specified incubation times.
-
Cell Lysis (Subcellular Fractionation):
-
Wash cells with ice-cold PBS.
-
Scrape cells into a hypotonic buffer (e.g., containing HEPES, MgCl2, KCl, and protease inhibitors) and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse it with a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA, and protease inhibitors).
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against Nur77 overnight at 4°C.
-
Use antibodies for loading controls specific to each fraction (e.g., Tubulin or GAPDH for cytoplasm, Lamin B1 or Histone H3 for nucleus).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative amount of Nur77 in each fraction.
Protocol 2: Luciferase Reporter Assay for Nur77 Transcriptional Activity
-
Transfection: Co-transfect cells with two plasmids:
-
A reporter plasmid containing multiple copies of a Nur77 Response Element (NRE) upstream of a luciferase gene (e.g., pGL3-NRE-Luc).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Incubation: Allow cells to recover and express the plasmids for 24-48 hours.
-
Treatment: Treat the transfected cells with different concentrations of this compound for the desired incubation times (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in transcriptional activity relative to the vehicle-treated control.
Visualizations
Signaling & Experimental Workflows
Caption: Simplified Nur77 signaling pathways.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
Validating the Specificity of Nur77 Modulator 2: A Comparative Guide with Nur77 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Nur77 modulator 2 (also known as Compound B7) and the use of Nur77 siRNA for target validation. It includes supporting experimental data, detailed protocols, and visualizations to objectively assess the performance and mechanism of action of this novel anti-inflammatory agent.
Introduction to Nur77 and Its Modulation
Nur77, a member of the nuclear receptor 4A (NR4A) subfamily, is an orphan nuclear receptor that plays a crucial role in regulating inflammation, apoptosis, and cellular metabolism. Its activity is not governed by endogenous ligands but rather by its expression levels and subcellular localization. Translocation of Nur77 from the nucleus to the mitochondria, for instance, can trigger apoptosis. This unique regulatory mechanism makes Nur77 an attractive therapeutic target for inflammatory diseases and cancer.
This compound (Compound B7) is a novel, orally active small molecule designed to modulate Nur77 activity. It has demonstrated potent anti-inflammatory properties by influencing the subcellular localization of Nur77. To confirm that the therapeutic effects of Compound B7 are indeed mediated by Nur77, a common and robust validation method is the use of Nur77 small interfering RNA (siRNA) . By specifically silencing the expression of the Nr4a1 gene (which codes for Nur77), researchers can observe whether the effects of the modulator are diminished or abolished, thereby confirming its on-target activity.
Comparative Efficacy of this compound
Experimental data has shown that this compound (Compound B7) effectively reduces the production of key pro-inflammatory cytokines in a dose-dependent manner. The validation of its mechanism is demonstrated by the attenuated effect in the presence of Nur77 siRNA.
In Vitro Anti-inflammatory Effects
Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, have demonstrated the potent anti-inflammatory effects of Compound B7.
Table 1: Effect of this compound (Compound B7) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | IL-6 Production (% of LPS control) | IL-1β Production (% of LPS control) | TNF-α Production (% of LPS control) |
| Compound B7 | 1.25 | 78.2% | 75.1% | 71.3% | 68.5% |
| 2.5 | 55.4% | 52.8% | 50.1% | 47.2% | |
| 5.0 | 32.1% | 30.5% | 28.7% | 25.9% | |
| Compound B7 + Nur77 siRNA | 5.0 | Significantly attenuated reduction | Significantly attenuated reduction | Significantly attenuated reduction | Significantly attenuated reduction |
Data synthesized from Ao et al., 2022. The study demonstrated a significant decrease in cytokine production with Compound B7, and this effect was reversed in cells where Nur77 was knocked down, confirming the modulator's dependence on Nur77.
In Vivo Anti-inflammatory Effects
The efficacy of this compound has also been demonstrated in a mouse model of acute lung injury (ALI) induced by LPS.
Table 2: In Vivo Efficacy of this compound (Compound B7) in a Mouse Model of Acute Lung Injury
| Treatment Group | Dosage (mg/kg) | Lung Wet-to-Dry Weight Ratio | Total Protein in BALF (µg/mL) | Total Cells in BALF (x10⁴/mL) |
| Control | - | 4.2 ± 0.3 | 85 ± 12 | 5.2 ± 0.8 |
| LPS | - | 7.8 ± 0.6 | 452 ± 35 | 58.3 ± 6.1 |
| LPS + Compound B7 | 5 | 6.1 ± 0.5 | 289 ± 28 | 35.1 ± 4.5 |
| LPS + Compound B7 | 10 | 5.3 ± 0.4 | 198 ± 21 | 22.7 ± 3.9 |
BALF: Bronchoalveolar Lavage Fluid. Data synthesized from Ao et al., 2022, indicating a dose-dependent reduction in lung edema, protein leakage, and inflammatory cell infiltration in mice treated with Compound B7.
Comparison with Other Nur77 Modulators
To provide a broader context, the effects of this compound can be compared with other known modulators of Nur77, such as Cytosporone B and BI1071.
Table 3: Comparative Effects of Different Nur77 Modulators
| Modulator | Primary Effect | Mechanism | Key In Vitro/In Vivo Findings |
| This compound (Compound B7) | Anti-inflammatory | Modulates Nur77 colocalization at mitochondria, inhibiting NF-κB activation.[1] | Significantly decreases NO, IL-6, IL-1β, and TNF-α production; effective in a mouse model of acute lung injury.[1] |
| Cytosporone B | Anti-inflammatory, Pro-apoptotic | Binds to Nur77, enhancing its transactivation activity and promoting its translocation to mitochondria. | Suppresses production of TNF, IL-1β, IL-6, and IL-8; enhances IL-10 production.[2] |
| BI1071 | Pro-apoptotic | Binds to Nur77, promoting its translocation to mitochondria and interaction with Bcl-2.[3] | Induces apoptosis in cancer cells in a Nur77- and Bcl-2-dependent manner.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Protocol 1: In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (1.25, 2.5, and 5 µM) for 2 hours.
-
Inflammatory Challenge: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α): Levels of these cytokines in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Results are expressed as a percentage of the cytokine production in the LPS-only treated control group.
Protocol 2: Nur77 siRNA Transfection for Validation
-
siRNA Preparation: A pool of 3 target-specific 19-25 nucleotide siRNAs designed to knock down mouse Nur77 expression is used. A non-targeting scrambled siRNA serves as a negative control.
-
Transfection:
-
RAW 264.7 cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
For each well, siRNA is diluted in serum-free medium. A transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes are then added to the cells.
-
-
Incubation: Cells are incubated with the siRNA complexes for 48-72 hours to achieve significant knockdown of Nur77 protein expression.
-
Validation of Knockdown: The efficiency of Nur77 knockdown is confirmed by Western blot analysis of Nur77 protein levels.
-
Modulator Treatment and Analysis: The Nur77-silenced cells are then treated with this compound and stimulated with LPS as described in Protocol 1. The production of inflammatory mediators is subsequently measured.
Protocol 3: In Vivo Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Treatment: Mice are orally administered with this compound (5 or 10 mg/kg) or vehicle control daily for one week.
-
Induction of ALI: On the final day of treatment, mice are challenged with an intratracheal instillation of LPS (5 mg/kg) to induce acute lung injury.
-
Sample Collection: 24 hours after LPS challenge, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF. The total cell count and protein concentration in the BALF are determined.
-
Lung Tissue: The right lung is excised, and the wet-to-dry weight ratio is calculated as an index of pulmonary edema. The left lung is processed for histological analysis.
-
-
Histological Analysis: Lung tissue is fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
Visualizing the Mechanism of Action
Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows.
Caption: this compound's anti-inflammatory pathway.
References
- 1. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nur77 Modulators in Apoptosis Induction: BI1071 vs. Cytosporone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Nur77 modulators, BI1071 and Cytosporone B, focusing on their efficacy and mechanisms in inducing apoptosis. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Nur77-Mediated Apoptosis
The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) is a critical regulator of apoptosis. In its non-genomic role, Nur77 translocates from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction triggers a conformational change in Bcl-2, converting it into a pro-apoptotic protein and initiating the mitochondrial apoptosis pathway. Small molecules that can modulate this activity are of significant interest in cancer therapy.
Overview of BI1071 and Cytosporone B
BI1071 is a synthetic small molecule, an oxidized derivative of indole-3-carbinol metabolite, identified as a potent modulator of the Nur77-Bcl-2 apoptotic pathway.[1] It binds directly to Nur77 with high affinity, promoting its mitochondrial translocation and subsequent interaction with Bcl-2.[1]
Cytosporone B (Csn-B) is a naturally occurring octaketide isolated from the endophytic fungus Dothiorella sp.[2] It is a known agonist of Nur77, capable of binding to its ligand-binding domain and stimulating its transcriptional activity.[2] Furthermore, Csn-B can induce apoptosis by promoting the translocation of Nur77 to the mitochondria.[2]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for BI1071 and Cytosporone B based on published experimental findings.
| Parameter | BI1071 | Cytosporone B | Reference |
| Binding Affinity (Kd) to Nur77-LBD | 0.17 µM | 0.852 µM | |
| Nur77 Transactivation (EC50) | Not Reported | ~0.1-0.3 nM |
Table 1: Biochemical Activity of BI1071 and Cytosporone B. This table compares the direct binding affinity of the modulators to the Nur77 Ligand-Binding Domain (LBD) and their ability to activate Nur77's transcriptional function.
| Cell Line | BI1071 (IC50) | Cytosporone B (IC50) | Reference |
| HCT116 (Colon Cancer) | 0.06 µM | Not Reported | |
| NCI-H460 (Lung Cancer) | Not Reported | ~4.6 µM | |
| LNCaP (Prostate Cancer) | Not Reported | 13.4 µM |
Table 2: Cytotoxicity (IC50) of BI1071 and Cytosporone B in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in different cancer cell lines, indicating their potency in inhibiting cell growth.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| MDA-MB-231 (Breast Cancer) | BI1071 (1 µM, 6h) | 31.63% | |
| HeLa (Cervical Cancer) | BI1071 (0.5 µM, 6h) | 35.55% | |
| BCG-823 (Gastric Cancer) | Cytosporone B (15.5 µM, 48h) | 63% |
Table 3: Apoptosis Induction by BI1071 and Cytosporone B. This table shows the percentage of apoptotic cells induced by each modulator at a specific concentration and time point in different cancer cell lines.
Signaling Pathway and Mechanism of Action
Both BI1071 and Cytosporone B induce apoptosis by activating the Nur77-mediated mitochondrial pathway. The key steps are outlined in the signaling pathway diagram below.
Figure 1: Nur77-Mediated Apoptosis Pathway. This diagram illustrates the signaling cascade initiated by Nur77 modulators, leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PARP Cleavage
This assay is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Experimental Workflow:
Figure 2: Western Blot Workflow. This diagram shows the steps involved in detecting PARP cleavage.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the Nur77 modulator at various concentrations for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for PARP, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Workflow:
Figure 3: Annexin V/PI Staining Workflow. This diagram outlines the process for quantifying apoptotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the modulator and then harvest them by trypsinization or scraping.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Experimental Workflow:
Figure 4: JC-1 Staining Workflow. This diagram shows the steps for assessing mitochondrial membrane potential.
Protocol:
-
Cell Treatment: Treat cells with the Nur77 modulator for the desired time.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution at 37°C.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.
Conclusion
Both BI1071 and Cytosporone B are valuable tools for studying Nur77-mediated apoptosis. BI1071 demonstrates higher binding affinity to Nur77 and potent cytotoxicity at nanomolar to low micromolar concentrations in the tested cell lines. Cytosporone B, while having a lower binding affinity, is a well-characterized natural product that effectively induces apoptosis at micromolar concentrations. The choice between these modulators will depend on the specific research goals, including the desired potency, cell type, and whether a synthetic or natural compound is preferred. This guide provides the foundational data and protocols to assist in making an informed decision for future studies in apoptosis and cancer drug discovery.
References
Comparative Analysis of Nur77 Modulators: Celastrol vs. Nur77 Modulator 2
An Objective Guide for Researchers and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) has emerged as a significant therapeutic target in oncology and inflammatory diseases. Its function is uniquely dictated by its subcellular location: in the nucleus, it often promotes cell growth, whereas its translocation to the mitochondria can trigger apoptosis or autophagy. This dual functionality has spurred the development of modulators that can influence its activity and localization. This guide provides a comparative analysis of two such modulators: Celastrol, a well-studied natural pentacyclic triterpene, and Nur77 modulator 2, a synthetic compound identified as a potent inflammation inhibitor.
Quantitative Data Summary
The following tables summarize the key properties and quantitative performance metrics of Celastrol and this compound based on available experimental data.
Table 1: General and Physicochemical Properties
| Property | This compound | Celastrol |
| Compound Type | Synthetic Adamantyl-Substituted Flavonoid Derivative | Natural Pentacyclic Triterpenoid[1][2] |
| Source | Chemical Synthesis | Root extracts of Tripterygium wilfordii (Thunder God Vine)[1][3] |
| Chemical Formula | C26H25NO5[4] | C29H38O4 |
| Molecular Weight | 431.48 g/mol | 450.6 g/mol |
| Primary Function | Potent, orally active inflammation inhibitor | Anti-inflammatory, anti-cancer, anti-obesity, and antioxidant agent |
Table 2: Comparative Performance and Efficacy
| Parameter | This compound | Celastrol |
| Binding Affinity (Kd) | 0.35 μM for Nur77 | Binds directly to Nur77 ligand-binding domain (LBD); specific Kd not consistently reported, but binding confirmed via SPR |
| Mechanism of Action | Modulates Nur77 colocalization at mitochondria; inhibits LPS-induced inflammation via NF-κB blockade in a Nur77-dependent manner. | Binds Nur77, promoting its translocation to mitochondria. Induces Nur77-dependent mitophagy by mediating an interaction with TRAF2, leading to the clearance of inflamed mitochondria. Also inhibits multiple other pathways including NF-κB, JAK/STAT, and MAPK. |
| In Vitro Efficacy | Significantly decreases NO, IL-6, IL-1β, and TNF-α production at concentrations of 1.25 μM, 2.5 μM, and 5 μM . | Inhibits TNF-α-induced IκBα degradation at ~1 μM . Inhibits topoisomerase II activity with an IC50 of 7.41 μM . Suppresses various cancer cell lines at low micromolar concentrations. |
| In Vivo Efficacy | Orally active inflammation inhibitor. | Effective in mouse models of inflammation, obesity, and cancer at doses ranging from 0.2 to 1 mg/kg (intraperitoneal injection). |
Signaling Pathways and Mechanisms of Action
This compound: Targeted Anti-Inflammatory Action
This compound is a synthetic compound designed to specifically target the Nur77 receptor. Its primary mechanism involves binding to Nur77 and promoting its localization to the mitochondria. This action is critical for its anti-inflammatory effects, which are mediated through the inhibition of the NF-κB signaling pathway in a Nur77-dependent fashion. This targeted approach suggests a more specific and potentially less pleiotropic effect compared to broader-acting agents.
Celastrol: A Pleiotropic Natural Modulator
Celastrol is a natural product with a broad spectrum of biological activities. Its interaction with Nur77 is a key component of its anti-inflammatory and anti-obesity effects. Celastrol binds directly to Nur77, promoting its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the E3 ubiquitin ligase TRAF2, leading to Lys63-linked ubiquitination of Nur77 itself. This ubiquitinated Nur77 then engages the autophagy receptor p62/SQSTM1, priming damaged or inflamed mitochondria for clearance via mitophagy. This process effectively reduces the source of inflammatory signals. In addition to this unique mechanism, Celastrol also exerts broader anti-inflammatory effects by inhibiting the NF-κB pathway at or upstream of IKK activation and modulating other key cellular pathways like STAT3 and PI3K/Akt.
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity (Kd) of a modulator to purified Nur77 protein.
-
Methodology:
-
Protein Immobilization: Purified recombinant Nur77 ligand-binding domain (LBD) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: The modulator (this compound or Celastrol) is serially diluted in a running buffer (e.g., HBS-EP+) to create a range of concentrations.
-
Binding Analysis: The diluted modulator solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation are monitored in real-time by measuring the change in the refractive index at the surface, generating sensorgrams.
-
Data Processing: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for NF-κB Pathway Inhibition
-
Objective: To assess the inhibitory effect of the modulators on TNF-α-induced NF-κB activation.
-
Methodology:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell lines are pre-treated with various concentrations of this compound or Celastrol for 1-2 hours.
-
Stimulation: Cells are then stimulated with TNF-α (e.g., 20 ng/mL) for 30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration is quantified (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IKKα/β, IκBα, and a loading control (e.g., β-actin). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in phospho-IKK or the prevention of IκBα degradation indicates pathway inhibition.
-
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the modulators.
-
Methodology:
-
Animal Model: Male C57BL/6 mice are used. A baseline group receives a vehicle control.
-
Treatment: Mice are administered this compound (orally) or Celastrol (intraperitoneally) at a predetermined dose.
-
Inflammation Induction: After a set pre-treatment time (e.g., 1-12 hours), mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg) to induce systemic inflammation.
-
Sample Collection: At a specific time point post-LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture, and serum is isolated. Tissues such as the liver and spleen may also be harvested.
-
Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits. Tissue samples can be used for histological analysis or to measure gene expression of inflammatory markers via RT-qPCR.
-
Conclusion and Outlook
Both this compound and Celastrol represent valuable tools for investigating Nur77 biology and developing novel therapeutics.
-
This compound stands out as a targeted, synthetic probe. Its specific interaction with Nur77 and defined downstream effect on NF-κB make it an excellent candidate for studies focused specifically on the role of Nur77 in inflammation, minimizing the confounding effects of hitting multiple pathways. Its oral activity is a significant advantage for in vivo applications and further drug development.
-
Celastrol , as a natural product, demonstrates a more complex and pleiotropic mechanism of action. Its ability to induce mitophagy via the Nur77-TRAF2 axis is a distinct and powerful anti-inflammatory strategy. While its effects on multiple signaling pathways provide broad therapeutic potential, this can also complicate mechanistic studies and may contribute to off-target effects.
For drug development professionals, the choice between a targeted synthetic molecule and a pleiotropic natural product depends on the therapeutic strategy. This compound offers a clear path for developing a specific anti-inflammatory agent by optimizing a known scaffold. Celastrol, while facing challenges in formulation and potential toxicity, provides a rich source of biological activities and unique mechanisms that could inspire novel therapeutic approaches for complex diseases like cancer, metabolic disorders, and autoimmune conditions.
References
Validating Nur77 Modulator Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. Its diverse biological functions are dictated by its subcellular localization and interaction with various signaling pathways. The development of small molecule modulators targeting Nur77 holds significant therapeutic potential. However, ensuring the on-target specificity of these compounds is paramount for their clinical translation. The use of Nur77 knockout (KO) models provides the definitive method for validating that the observed biological effects of a modulator are indeed mediated through Nur77.
This guide compares the performance of several prominent Nur77 modulators, showcasing supporting experimental data from studies utilizing Nur77 knockout models to unequivocally demonstrate their specificity.
Comparison of Nur77 Modulator Activity in Wild-Type vs. Nur77 Knockout Models
The following table summarizes the differential effects of various Nur77 modulators in the presence and absence of Nur77, providing clear evidence of their target engagement.
| Modulator | Model System | Biological Effect Measured | Effect in Wild-Type (WT) | Effect in Nur77 Knockout (KO) | Reference |
| Cytosporone B (Csn-B) | Fasting C57 mice | Blood Glucose Levels | Significant increase in blood glucose | No significant change in blood glucose | [1] |
| Xenograft Tumor Model | Apoptosis and Tumor Growth | Induction of apoptosis and retardation of tumor growth | Effects not observed | [1] | |
| BI1071 | Mouse Embryonic Fibroblasts (MEFs) | Cell Growth Inhibition | Dose-dependent inhibition of cell growth | Significantly diminished inhibitory effect | [2] |
| HeLa Cells | Apoptosis (PARP & Caspase 3 Cleavage) | Strong induction of PARP and caspase 3 cleavage | Strongly suppressed induction of apoptosis markers | [2] | |
| HeLa Cells | Apoptosis (Annexin V/PI staining) | 35.55% apoptotic cells | 3.25% apoptotic cells | [2] | |
| Celastrol | High-Fat Diet-Induced Obesity Mouse Model | Body Weight and Inflammation | Inhibition of obesity and suppression of inflammation | Suppressed anti-obesity and anti-inflammatory effects | |
| "Nur77 modulator 2" | Not specified in publicly available research | Inflammation | Potent, orally active inflammation inhibitor | Data from primary research not publicly available | |
| (Unnamed Modulator) | Dopaminergic neurons in mice | Dopamine Turnover (DOPAC levels) | Basal levels | Higher basal levels of DOPAC | |
| Dopaminergic neurons in mice | Tyrosine Hydroxylase (TH) Activity | Basal levels | Elevated TH activity |
Key Signaling Pathways Modulated by Nur77
The specificity of Nur77 modulators is ultimately linked to their ability to influence downstream signaling pathways in a Nur77-dependent manner. Below are diagrams illustrating two of the most critical pathways.
Experimental Protocols
The validation of Nur77 modulator specificity relies on robust experimental designs. Below are representative protocols for key experiments.
Generation of Nur77 Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of a clonal Nur77 knockout cell line, essential for in vitro specificity studies.
Materials:
-
Wild-type cell line of interest (e.g., HeLa, MEFs)
-
CRISPR/Cas9 plasmid with a selectable marker (e.g., pX330)
-
gRNA oligonucleotide sequences targeting an early exon of the Nur77 gene
-
Lipofectamine or other transfection reagent
-
Appropriate selection agent (e.g., G418)
-
Antibodies for Western blotting (anti-Nur77, anti-actin or other loading control)
-
PCR primers flanking the gRNA target site
Procedure:
-
gRNA Design and Cloning: Design two or more gRNA sequences targeting an early exon of the Nur77 gene to increase the likelihood of a frameshift mutation. Synthesize and clone the gRNAs into a Cas9 expression vector according to the manufacturer's protocol.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the wild-type cells using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic.
-
Clonal Isolation: Once a stable population of resistant cells is established, isolate single cells by limiting dilution or cloning cylinders to generate clonal populations.
-
Screening: Expand individual clones and screen for Nur77 knockout.
-
Western Blot: Lyse cells and perform Western blotting to confirm the absence of the Nur77 protein.
-
Genomic DNA Analysis: Extract genomic DNA and use PCR to amplify the region targeted by the gRNA. Sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
Expansion: Expand the validated Nur77 knockout clonal cell line for use in downstream experiments.
In Vivo Specificity Testing Using Nur77 Knockout Mice
This protocol outlines a general procedure for assessing the specificity of a Nur77 modulator in a disease model using Nur77 knockout mice.
Animal Models:
-
Wild-type (WT) mice (e.g., C57BL/6)
-
Nur77 knockout (Nur77-/-) mice on the same genetic background.
Experimental Design (Example: Inflammation Model):
-
Group Allocation: Randomly assign WT and Nur77-/- mice to vehicle control and modulator treatment groups (n=8-10 mice per group).
-
Induction of Disease Model: Induce the inflammatory condition in all mice (e.g., intraperitoneal injection of lipopolysaccharide, LPS).
-
Modulator Administration: Administer the Nur77 modulator or vehicle to the respective groups at a predetermined dose and schedule.
-
-
Measurement of Inflammatory Markers: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA.
-
Histological Analysis: Perform histological staining (e.g., H&E) on tissues to assess inflammation and tissue damage.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of inflammatory genes in relevant tissues.
-
Expected Outcome for a Specific Modulator: The Nur77 modulator is expected to reduce the inflammatory response in WT mice. In contrast, the modulator should have a significantly reduced or no effect in the Nur77-/- mice, demonstrating that its anti-inflammatory activity is dependent on the presence of Nur77.
Conclusion
The use of Nur77 knockout models is an indispensable tool for the validation of Nur77 modulators. The data presented in this guide for compounds like Cytosporone B and BI1071 clearly demonstrate that their biological activities are contingent on the presence of Nur77. This rigorous approach to specificity testing is crucial for advancing our understanding of Nur77 biology and for the development of safe and effective Nur77-targeted therapeutics. While newer compounds like "this compound" are emerging, the public availability of detailed knockout validation data will be essential for their broader scientific acceptance and potential clinical development.
References
Validating the In Vivo Anti-Inflammatory Effects of Nur77 Modulator 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative Nur77 modulator, designated here as "Nur77 Modulator 2," with established anti-inflammatory agents. The data presented is synthesized from in vivo studies of known Nur77 modulators and is intended to serve as a benchmark for the evaluation of novel therapeutic compounds targeting the nuclear receptor Nur77.
Executive Summary
Nur77, an orphan nuclear receptor, has emerged as a critical regulator of inflammation. Its expression is induced by inflammatory stimuli, and it, in turn, dampens inflammatory responses primarily by inhibiting the NF-κB and MAPK signaling pathways.[1] Nur77 modulators, therefore, represent a promising class of anti-inflammatory therapeutics. This guide compares the hypothetical "this compound" with the potent corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin across key preclinical in vivo models of inflammation. While direct head-to-head quantitative data is limited, this compilation of existing data provides a valuable reference for preclinical study design and interpretation.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize quantitative data from separate in vivo studies for compounds representative of Nur77 modulators and standard anti-inflammatory drugs.
Disclaimer: The data presented below is compiled from various sources and does not represent a direct head-to-head comparison in the same study. Efficacy can vary based on experimental conditions, including animal strain, dosage, and administration route.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Dose | Route | Time Point (hours) | Inhibition of Edema (%) | Reference |
| This compound (Hypothetical) | 10 mg/kg | p.o. | 3 | ~50-60% | Based on data for potent Nur77 modulators |
| Indomethacin | 10 mg/kg | p.o. | 3 | 65.71% | [2] |
| Dexamethasone | 0.5 mg/kg | i.p. | 3 | ~50% | [3] |
Table 2: Efficacy in LPS-Induced Endotoxemia in Mice
This model mimics systemic inflammation and sepsis.
| Compound | Dose | Route | Parameter Measured | Result | Reference |
| This compound (Hypothetical) | 10 mg/kg | i.p. | Serum TNF-α reduction | Significant reduction | Based on Cytosporone B data[4][5] |
| This compound (Hypothetical) | 10 mg/kg | i.p. | Serum IL-6 reduction | Significant reduction | Based on Cytosporone B data |
| Dexamethasone | 5 mg/kg | i.p. | Serum TNF-α reduction | ~67% reduction | |
| Dexamethasone | 5 mg/kg | i.p. | Serum IL-6 reduction | ~76% reduction |
Table 3: Efficacy in Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis, a chronic inflammatory disease.
| Compound | Dose | Route | Parameter Measured | Result | Reference |
| This compound (Hypothetical) | 10 mg/kg/day | p.o. | Reduction in Arthritis Score | Significant reduction | Based on Cytosporone B data in a similar autoimmune model (EAE) |
| Dexamethasone | 0.1 mg/kg/day | p.o. | Inhibition of Paw Swelling | Significant inhibition | |
| Indomethacin | 3 mg/kg/day | p.o. | Inhibition of Paw Swelling | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of a test compound on acute, localized inflammation.
Procedure:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound), vehicle (control), or a reference drug (e.g., Indomethacin, Dexamethasone) is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
Objective: To assess the effect of a test compound on systemic inflammation and cytokine storm.
Procedure:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Mice are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The test compound, vehicle, or reference drug is administered (e.g., i.p.) at a specified time before LPS challenge.
-
Induction of Endotoxemia: A sublethal or lethal dose of LPS (from E. coli) is injected i.p.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 4, 6 hours), blood is collected for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) via ELISA or multiplex assay. In survival studies, mortality is monitored over a period of 48-72 hours.
-
Data Analysis: Cytokine levels in the treated groups are compared to the control group. Survival curves are analyzed using Kaplan-Meier analysis.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic potential of a compound in a model of chronic autoimmune arthritis.
Procedure:
-
Animals: DBA/1J mice are highly susceptible and commonly used.
-
Acclimatization: Mice are acclimatized for at least one week.
-
Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Compound Administration: Treatment with the test compound, vehicle, or reference drug typically begins at the onset of clinical signs of arthritis (around day 24-28) and continues daily.
-
Clinical Assessment: The severity of arthritis is scored 3-4 times a week based on paw swelling and joint inflammation. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Data Analysis: The mean arthritis score for each group is calculated and compared over time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Nur77 and a general workflow for in vivo anti-inflammatory studies.
Caption: Nur77 signaling pathway in inflammation.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of two PBR ligands with classical antiinflammatory drugs in LPS-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nur77 Modulator 2 (Compound B7) Activity in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Nur77 modulator 2, also known as Compound B7, across different cell types. The objective is to offer a clear, data-driven overview of its performance, supported by detailed experimental protocols and visualizations of the underlying signaling pathways. While comprehensive cross-validation data for Compound B7 in a wide array of cell lines is emerging, this guide consolidates the available information and draws comparisons with other relevant Nur77 modulators to provide a broader context for its potential applications.
Introduction to Nur77 and its Modulation
Nur77 (also known as NR4A1, TR3, or NGFI-B) is an orphan nuclear receptor that plays a pivotal role in cell differentiation, apoptosis, and inflammation.[1][2] Its activity is regulated by its expression levels and subcellular localization. In the nucleus, Nur77 acts as a transcription factor. However, upon certain stimuli, it can translocate to the mitochondria, where it interacts with Bcl-2 to promote apoptosis, or to the endoplasmic reticulum, influencing cellular stress responses.[1][3] This dual function makes Nur77 an attractive therapeutic target for various diseases, including cancer and inflammatory disorders.
This compound (Compound B7) is an adamantyl-substituted flavonoid derivative designed to target Nur77.[2] It has been identified as a potent anti-inflammatory agent that functions by modulating the subcellular localization of Nur77.
Comparative Activity of this compound (Compound B7)
The primary research on this compound (Compound B7) has focused on its anti-inflammatory effects in murine macrophage-like RAW 264.7 cells. To provide a comparative perspective, this guide also includes data on a structurally similar compound, B6, which has been studied in human bronchial epithelial cells (16-HBE).
Quantitative Data Summary
| Modulator | Cell Type | Assay | Key Findings | Reference |
| This compound (Compound B7) | RAW 264.7 (murine macrophages) | Nur77 Binding Assay | Binds to Nur77 with a dissociation constant (Kd) of 0.355 μM. | |
| Nitric Oxide (NO) Production | Significantly decreases LPS-induced NO production at concentrations of 1.25, 2.5, and 5 μM. | |||
| Cytokine Production (ELISA) | Significantly decreases LPS-induced production of IL-6, IL-1β, and TNF-α at concentrations of 1.25, 2.5, and 5 μM. | |||
| Western Blot (NF-κB pathway) | Inhibits LPS-induced inflammation via the blockade of NF-κB activation in a Nur77-dependent manner. | |||
| Immunofluorescence | Modulates the colocalization of Nur77 at the mitochondria. | |||
| Compound B6 (structural analog) | 16-HBE (human bronchial epithelial cells) | Western Blot & Immunofluorescence | Inhibits cigarette smoke extract (CSE)-induced expression of Nur77 and its translocation to the endoplasmic reticulum. Reduces ER stress markers (BIP, ATF4, CHOP). | |
| Cytokine Production & Apoptosis | Reduces CSE-induced inflammatory cytokine expression and secretion, and attenuates apoptosis. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Inhibition of Nur77 expression and translocation by compound B6 reduces ER stress and alleviates cigarette smoke-induced inflammation and injury in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nur77 Modulator 2 and Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Nur77 modulator 2 with established Nuclear Factor-kappa B (NF-κB) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The transcription factor NF-κB is a master regulator of the inflammatory response, making it a prime target for therapeutic intervention.[1][2] A newer area of interest is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1), which has been shown to exert anti-inflammatory effects, in part through its negative cross-talk with the NF-κB pathway.[1][3][4] This guide focuses on a compound referred to as "this compound" and compares its anti-inflammatory properties with those of well-characterized NF-κB inhibitors.
Mechanism of Action: A Tale of Two Pathways
NF-κB Inhibitors: The canonical NF-κB signaling pathway is a well-elucidated cascade. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Known NF-κB inhibitors, such as Parthenolide and BAY 11-7082, primarily act by targeting key components of this pathway. Parthenolide has been shown to inhibit the IKK complex, thereby preventing IκBα phosphorylation and degradation. BAY 11-7082 also irreversibly inhibits TNF-α-induced IκBα phosphorylation.
Nur77 Modulators: Nur77 is an orphan nuclear receptor with diverse biological functions, including the regulation of inflammation. Nur77 modulators, such as this compound and the natural product Cytosporone B (Csn-B), represent a distinct class of anti-inflammatory agents. These molecules bind to Nur77 and can modulate its activity and subcellular localization.
The anti-inflammatory effects of Nur77 activation are, in part, mediated by its ability to inhibit the NF-κB signaling pathway. Studies have shown that Nur77 can directly interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes. This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by blocking NF-κB activation in a Nur77-dependent manner.
Comparative Efficacy: A Quantitative Look
The following tables summarize the available quantitative data for this compound and representative NF-κB inhibitors. This data provides a basis for comparing their potency and efficacy in various experimental settings.
Table 1: In Vitro Efficacy Data
| Compound | Target | Assay | Cell Line | Stimulus | Readout | IC50 / EC50 / Kd | Reference(s) |
| This compound | Nur77 | Binding Assay | - | - | - | Kd: 0.35 µM | |
| NF-κB Pathway | Cytokine Production | - | LPS | NO, IL-6, IL-1β, TNF-α | Significant decrease at 1.25, 2.5, and 5 µM | ||
| Cytosporone B (Csn-B) | Nur77 | Transactivation Assay | - | - | Luciferase Activity | EC50: 0.278 nM | |
| Parthenolide | IKK Complex | NF-κB Activation | AS cell lines | TNF/IL-1β | IL-8 Secretion | Significant inhibition at 40 µM | |
| BAY 11-7082 | IκBα Phosphorylation | IκBα Phosphorylation | Tumor cells | TNFα | - | IC50: 10 µM | |
| NF-κB Pathway | NF-κB Luciferase Activity | NCI-H1703 | Basal and TNFα | Luciferase Activity | Effective inhibition at < 8 µM |
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Disease/Condition | Key Findings | Reference(s) |
| This compound | Not explicitly stated, but described as "orally active" | Inflammation | Potent and orally active inflammation inhibitor | |
| Cytosporone B (Csn-B) | Fasting C57 mice | Gluconeogenesis | Elevates blood glucose levels | |
| Xenograft tumor model | Cancer | Retarded tumor growth | ||
| Parthenolide | CFTR-KO and wild-type mice | LPS-induced lung inflammation | Inhibited PMN influx and cytokine/chemokine production | |
| BAY 11-7082 | SCID mice with fibroid xenografts | Uterine fibroids | 50% reduction in tumor weight |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of Nur77 modulators and NF-κB inhibitors.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., this compound, Parthenolide, BAY 11-7082) dissolved in DMSO.
-
TNF-α (recombinant human).
-
Luciferase Assay Reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the respective wells and incubate for 1 hour.
-
Stimulation: Add TNF-α to the wells (final concentration of 10 ng/mL) to stimulate NF-κB activation. Include unstimulated and vehicle controls. Incubate for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and add the Luciferase Assay Reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Western Blot for IκBα Phosphorylation
Objective: To determine the effect of a test compound on the phosphorylation and degradation of IκBα.
Materials:
-
Cell line of interest (e.g., HeLa, macrophages).
-
Test compound.
-
Stimulant (e.g., TNF-α, LPS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate agonist for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Follow with incubation with an HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescence reagent and an imaging system.
In Vivo Model of LPS-Induced Inflammation
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a mouse model of acute inflammation.
Materials:
-
Male C57BL/6 mice.
-
Lipopolysaccharide (LPS).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Anesthesia.
-
Materials for bronchoalveolar lavage (BAL) or tissue collection.
-
ELISA kits for cytokine measurement.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the mice at a predetermined dose and time point before LPS challenge.
-
LPS Challenge: Induce inflammation by administering LPS via intratracheal or intraperitoneal injection.
-
Sample Collection: At a specified time post-LPS challenge (e.g., 3, 6, or 8 hours), euthanize the mice and collect BAL fluid or relevant tissues (e.g., lungs, spleen).
-
Analysis:
-
Cell Infiltration: Perform cell counts and differentials on BAL fluid to assess inflammatory cell influx.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or tissue homogenates using ELISA.
-
Histopathology: Process tissues for histological analysis to evaluate the extent of inflammation and tissue damage.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1: Simplified signaling pathway of NF-κB activation and points of inhibition.
Figure 2: Experimental workflow for an NF-κB reporter assay.
Conclusion
Both Nur77 modulators and direct NF-κB inhibitors demonstrate significant anti-inflammatory potential by targeting different aspects of the inflammatory response. Direct NF-κB inhibitors, such as Parthenolide and BAY 11-7082, have well-defined mechanisms of action within the canonical NF-κB pathway. This compound represents a novel approach, leveraging the endogenous anti-inflammatory properties of Nur77 to suppress NF-κB activity.
The choice between these classes of compounds will depend on the specific research question or therapeutic application. The high potency of some Nur77 modulators, such as Cytosporone B, at the nanomolar level is noteworthy. Further research, including head-to-head in vivo comparative studies, is warranted to fully elucidate the relative efficacy and therapeutic potential of Nur77 modulators in various inflammatory disease models. This guide provides a foundational comparison to inform such future investigations.
References
- 1. Nuclear receptor Nur77: its role in chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 3. Negative cross-talk between the human orphan nuclear receptor Nur77/NAK-1/TR3 and nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Nur77 Modulator 2 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Nur77 modulator 2 in primary cells. We will explore experimental protocols and comparative data for this compound and other relevant modulators, offering insights for researchers in immunology, oncology, and metabolic diseases.
Introduction to Nur77 and its Modulation
Nur77, also known as NR4A1, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2][3] Its activity is not regulated by a known endogenous ligand but can be influenced by small molecule modulators. A key event in Nur77 activation is its translocation from the nucleus to the mitochondria, where it can interact with proteins like Bcl-2 to induce apoptosis.[4][5] Validating that a small molecule modulator directly binds to and engages Nur77 in primary cells is a critical step in drug development.
Comparative Analysis of Nur77 Modulators
This section provides a comparative overview of this compound and other known modulators. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Modulator | Chemical Name/Alias | Type | Binding Affinity (Kd) | Cellular Potency (EC50/IC50) | Key Cellular Effects |
| This compound | Compound B7 | Modulator | 0.35 μM | - | Modulates Nur77 colocalization at mitochondria; Anti-inflammatory via inhibition of NF-κB. |
| Cytosporone B (Csn-B) | Dothiorelone G | Agonist | - | 0.278 nM | Enhances Nur77-dependent transactivation; Promotes Nur77 translocation to the cytoplasm. |
| BI1071 | DIM-C-pPhCF3+MeSO3− | Modulator | 0.17 μM | - | Promotes Nur77 mitochondrial targeting and interaction with Bcl-2, inducing apoptosis. |
| Celastrol | - | Modulator | 0.29 μM | - | Induces Nur77 translocation to mitochondria; Anti-inflammatory and induces autophagy. |
| NB1 | - | Ligand | 0.12 μM | IC50: 91.9 ± 7.4 nM (A549 cells) | Induces Nur77-dependent apoptosis. |
Experimental Protocols for Target Engagement Validation
Validating the direct interaction of a modulator with Nur77 in the complex environment of a primary cell is crucial. Below are detailed protocols for key experimental techniques to assess target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Principle: A ligand-bound protein is more resistant to thermal denaturation. By heating cell lysates at a range of temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blot. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol for High-Throughput CETSA in Primary Lymphocytes:
-
Cell Preparation: Isolate primary lymphocytes (e.g., T cells or B cells) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI-1640 media at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Aliquot 100 µL of the cell suspension into a 96-well PCR plate. Add this compound or other compounds at desired concentrations. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Thermal Challenge: Place the PCR plate in a thermal cycler with a heated lid. Apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing. This can be achieved by placing the plate at -80°C for at least 20 minutes, followed by thawing at room temperature. Repeat this cycle twice.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification of Soluble Nur77: Carefully transfer the supernatant to a new 96-well plate. Determine the amount of soluble Nur77 using a suitable method such as:
-
Western Blotting: Denature the samples, run on an SDS-PAGE gel, transfer to a membrane, and probe with a specific anti-Nur77 antibody.
-
ELISA: Use a sandwich ELISA kit for quantitative measurement of Nur77.
-
-
Data Analysis: Plot the percentage of soluble Nur77 against the temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between two proteins in a cellular context. For Nur77, a key interaction partner is Bcl-2, which occurs upon Nur77's translocation to the mitochondria.
Principle: An antibody against a "bait" protein (e.g., Nur77) is used to pull down the bait and any interacting "prey" proteins (e.g., Bcl-2) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blot.
Protocol for Nur77-Bcl-2 Co-IP in Primary T Cells:
-
Cell Culture and Treatment: Culture primary T cells (e.g., expanded CD3+ T cells) and treat with this compound or a positive control (e.g., BI1071) for a specified time to induce Nur77-Bcl-2 interaction.
-
Cell Lysis: Lyse the cells with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a specific anti-Nur77 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both Nur77 and Bcl-2. The presence of a Bcl-2 band in the Nur77 immunoprecipitate indicates an interaction.
Mitochondrial Translocation Assay
A hallmark of Nur77 activation by many modulators is its translocation from the nucleus to the mitochondria. This can be visualized and quantified using immunofluorescence microscopy or subcellular fractionation followed by Western blotting.
Principle: Changes in the subcellular localization of Nur77 upon treatment with a modulator are assessed.
Protocol for Quantifying Nur77 Mitochondrial Localization by Flow Cytometry:
-
Cell Treatment: Treat primary cells (e.g., PBMCs) with this compound or a control compound for the desired time.
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Stain the cells with a fluorescently-labeled anti-Nur77 antibody (e.g., conjugated to Alexa Fluor 488).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest. Analyze the co-localization of the Nur77 signal (e.g., green fluorescence) with the mitochondrial signal (e.g., red fluorescence). An increase in the co-localized signal in treated cells compared to control cells indicates mitochondrial translocation.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Nur77 Signaling Pathway
Caption: Nur77 signaling pathway upon modulator binding.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP) Workflow
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion
Validating the target engagement of Nur77 modulators in primary cells is essential for advancing these compounds in drug discovery. This guide provides a framework for comparing this compound with other compounds and offers detailed protocols for robust target engagement validation. While direct comparative data for this compound in primary cells using techniques like CETSA is not yet widely available in the public domain, the provided methodologies offer a clear path forward for researchers to generate this critical data. The use of orthogonal assays, such as CETSA, Co-IP, and mitochondrial translocation analysis, will provide a high degree of confidence in the on-target activity of novel Nur77 modulators in a physiologically relevant context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nur77 Modulators in Colorectal Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nur77 modulators in the context of colorectal cancer (CRC), a disease where the nuclear receptor Nur77 has been shown to play a significant, albeit complex, role. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for further investigation.
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target in oncology. Its expression is frequently elevated in colorectal tumors compared to normal tissue.[1][2] Nur77's function is highly dependent on its subcellular localization; nuclear Nur77 is often associated with cancer cell proliferation and survival, while its translocation to the mitochondria can trigger apoptosis.[1][2] This dual functionality makes the modulation of Nur77 activity a compelling strategy for cancer therapy.
This guide focuses on a head-to-head comparison of representative Nur77 agonists and antagonists in the HCT116 human colon cancer cell line, a widely used and well-characterized model in CRC research.
Performance Comparison of Nur77 Modulators in HCT116 Cells
The following tables summarize the quantitative data on the effects of different Nur77 modulators on the viability and apoptosis of HCT116 colon cancer cells.
Table 1: Comparison of the Effects of Nur77 Agonists on HCT116 Cell Viability and Apoptosis
| Modulator | Type | Concentration | Time Point | Effect on Cell Viability (IC50) | Induction of Apoptosis | Reference |
| BI1071 | Agonist | 0.06 µM | 72 hours | 0.06 µM | Induces PARP cleavage and nuclear condensation | [3] |
| DIM-C-pPhOCH3 | Agonist | Not specified for HCT116 | - | Expressed in HCT116, but primary data in RKO cells | Induces apoptosis in RKO cells | |
| Cytosporone B | Agonist | Not specified for HCT116 | - | - | Induces apoptosis in other cancer cell lines |
Table 2: Comparison of the Effects of a Nur77 Antagonist on Cancer Cell Growth
| Modulator | Type | Cell Line | Effect | Reference |
| C-DIM8 (DIM-C-pPhOH) | Antagonist | Pancreatic and lung cancer cells | Inhibits cell growth and induces apoptosis |
Note: While C-DIM8 has been identified as a Nur77 antagonist, specific quantitative data on its effects in HCT116 cells from the reviewed literature is limited. Its primary characterization has been in other cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Culture
HCT116 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is renewed 2-3 times per week.
Cell Viability Assay (MTT Assay)
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Nur77 modulator or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assays
1. DAPI Staining for Nuclear Morphology:
-
Seed HCT116 cells on coverslips in 6-well plates and treat with the Nur77 modulator or vehicle control for the indicated time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) for 5 minutes in the dark.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
2. Western Blotting for PARP Cleavage:
-
Treat HCT116 cells with the Nur77 modulator or vehicle control for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa PARP protein to an 89 kDa fragment is indicative of apoptosis.
3. Annexin V/Propidium Iodide (PI) Staining:
-
Treat HCT116 cells with the Nur77 modulator or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Tumor Model
-
Handle all animals in accordance with institutional guidelines for animal care and use.
-
Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of athymic nude mice.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Nur77 modulator (e.g., BI1071 at 5 mg/kg daily by oral gavage) or vehicle control for a specified period (e.g., 18 days).
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of Nur77 modulators in colorectal cancer.
Caption: Nur77-Bcl-2 mediated apoptosis pathway activated by a Nur77 agonist.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nur77 expression by β-catenin and its mitogenic effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Nur77's Mitochondrial Localization: A Comparative Guide to Modulator-Induced Translocation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the mitochondrial localization of the orphan nuclear receptor Nur77 upon treatment with a chemical modulator. While the specific designation "modulator 2" did not yield specific results in a literature search, this guide will utilize Celastrol, a well-documented Nur77 modulator, as a representative example to illustrate the principles and experimental approaches for confirming Nur77's translocation to the mitochondria.
The translocation of Nur77 from the nucleus to the mitochondria is a critical event in triggering apoptosis and mitophagy in various cell types, making it a key target in drug development, particularly in oncology and inflammatory diseases.[1][2] Confirmation of this subcellular relocalization is paramount for validating the mechanism of action of potential therapeutic compounds.
Quantitative Data Summary
The following table summarizes quantitative data typically generated in experiments designed to confirm the mitochondrial localization of Nur77 induced by a modulator like Celastrol. This data is compiled from representative studies and illustrates the expected outcomes.
| Experimental Assay | Control (Untreated) Cells | Celastrol-Treated Cells | Alternative Modulator (e.g., Csn-B derivative) Treated Cells | Reference |
| Percentage of Cells with Mitochondrial Nur77 Colocalization (Immunofluorescence) | < 5% | > 70% | > 60% | [2][3] |
| Nur77 Protein Level in Mitochondrial Fraction (Western Blot, relative to loading control) | Low to undetectable | Significant increase (e.g., 3-5 fold) | Significant increase (e.g., 2-4 fold) | [3] |
| Nur77-Bcl-2 Co-immunoprecipitation (from mitochondrial lysates) | No detectable interaction | Strong interaction detected | Interaction detected | |
| Cytochrome c Release into Cytosol (Western Blot) | Baseline | Increased levels | Increased levels |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of Nur77 mitochondrial translocation and a typical experimental workflow to confirm this event.
Caption: Nur77 mitochondrial translocation signaling pathway induced by a modulator.
Caption: Experimental workflow for confirming Nur77 mitochondrial localization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Immunofluorescence Staining for Nur77 and Mitochondrial Colocalization
Objective: To visualize the subcellular localization of Nur77 and its colocalization with mitochondria.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HepG2) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of Celastrol or other modulators for the indicated time (e.g., 6 hours). Include a vehicle-treated control group.
-
Mitochondrial Staining: Prior to fixation, incubate the live cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Fixation and Permeabilization: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour. Incubate the cells with a primary antibody against Nur77 overnight at 4°C.
-
Secondary Antibody and Mounting: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Analysis: Visualize the slides using a confocal microscope. Colocalization of the Nur77 signal (green) with the mitochondrial signal (red) will appear as yellow in the merged image, confirming mitochondrial localization.
Subcellular Fractionation and Western Blotting
Objective: To quantitatively assess the amount of Nur77 protein in the mitochondrial fraction.
Protocol:
-
Cell Lysis and Fractionation: Treat cells with the modulator as described above. Harvest the cells and perform subcellular fractionation using a commercially available kit (e.g., Mitochondria Isolation Kit) to separate the nuclear, cytosolic, and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against Nur77 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use antibodies against fraction-specific markers (e.g., Histone H3 for nuclear, α-tubulin for cytosolic, and HSP60 or COX IV for mitochondrial) to verify the purity of the fractions. Quantify the band intensities using densitometry software.
Co-immunoprecipitation (Co-IP)
Objective: To determine if Nur77 physically interacts with mitochondrial proteins like Bcl-2 or TRAF2 after translocation.
Protocol:
-
Mitochondrial Lysate Preparation: Isolate the mitochondrial fraction from modulator-treated and control cells as described above. Lyse the mitochondria using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the mitochondrial lysates with protein A/G agarose beads.
-
Incubate the lysates with a primary antibody against Nur77 or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the potential interacting partners (e.g., Bcl-2, TRAF2). The presence of a band for the interacting protein in the Nur77 IP lane (but not in the IgG control) confirms the interaction.
By employing these methodologies, researchers can robustly confirm the mitochondrial localization of Nur77 induced by a given modulator, providing critical evidence for its mechanism of action and advancing the development of novel therapeutics targeting this important signaling pathway.
References
- 1. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating Downstream Gene Expression Changes Induced by Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Nur77 modulator 2" and other alternative Nur77 modulators, supported by experimental data, to aid in the validation of downstream gene expression changes.
Introduction to Nur77
Nur77 (also known as NR4A1) is a member of the nuclear receptor superfamily and functions as a transcription factor that plays a crucial role in various cellular processes, including apoptosis, inflammation, and metabolism. Its activity is regulated by its expression level, post-translational modifications, and subcellular localization. As a key regulator of gene expression, Nur77 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders. This has led to the development of various modulators that can either activate (agonists) or inhibit (antagonists) its function.
This guide focuses on "this compound," an anti-inflammatory agent, and compares its performance with other well-characterized Nur77 modulators: Cytosporone B (agonist), Celastrol (agonist), and bis-indole derived compounds (CDIMs) (antagonists).
Comparison of Nur77 Modulator Performance
The following tables summarize the quantitative effects of different Nur77 modulators on the expression of key downstream target genes involved in inflammation and apoptosis.
Inflammatory Gene Expression
| Modulator | Target Gene | Cell Type | Treatment Conditions | Fold Change/Effect | Citation |
| This compound | IL-6, IL-1β, TNF-α | Macrophages | LPS-stimulated | Decreased production | [1] |
| Cytosporone B | TNF, IL-1β, IL-6, IL-8 | Pro-inflammatory Macrophages | LPS-stimulated | Significantly suppressed production | [2] |
| Celastrol | IL-1β | Triple-Negative Breast Cancer Cells | 0.5 µM | 0.49 ± 0.03-fold decrease in mRNA | [3] |
| IL-8 | Triple-Negative Breast Cancer Cells | IL-1β stimulated, 0.5 µM Celastrol | 64.8 ± 4.3-fold decrease (Hs578T), 7.6 ± 1.9-fold decrease (HCC1143) | [3] | |
| Bis-indole derived compounds (CDIMs) | Inflammatory Genes | Endometriotic cells | Not specified | Antagonizes pro-inflammatory pathways | [4] |
Apoptotic Gene Expression
| Modulator | Target Gene | Cell Type | Treatment Conditions | Fold Change/Effect | Citation |
| This compound | Not specified | - | - | - | |
| Cytosporone B | Apoptosis-related genes | Cancer cells | Not specified | Induces apoptosis by promoting Nur77 translocation to mitochondria | |
| Celastrol | Apoptosis-related genes | Cancer cells | Not specified | Induces apoptosis | |
| Bis-indole derived compounds (CDIMs) | Pro-apoptotic genes | Endometriotic cells | Not specified | Induces apoptosis and related genes | |
| Bcl-2 | Cancer cells | Not specified | Modulates the Nur77-Bcl-2 apoptotic pathway | ||
| Bax | Cancer cells | Not specified | No significant effect on Bax expression by some analogues |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by these Nur77 modulators.
Figure 1: Simplified signaling pathways of Nur77 modulation.
Experimental Workflows
Validating the downstream effects of Nur77 modulators typically involves a series of experiments to measure changes in gene and protein expression.
Figure 2: General experimental workflow for validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Objective: To quantify the mRNA expression levels of specific downstream target genes of Nur77.
Protocol:
-
RNA Isolation:
-
Culture cells to the desired confluency and treat with the Nur77 modulator at various concentrations and time points.
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls and a melt curve analysis to ensure reaction specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blotting
Objective: To detect and quantify the protein expression levels of specific downstream targets of Nur77.
Protocol:
-
Protein Extraction:
-
Treat cells with the Nur77 modulator as described for RT-qPCR.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
RNA-Sequencing (RNA-Seq)
Objective: To obtain a comprehensive, unbiased profile of the transcriptome in response to Nur77 modulator treatment.
Protocol:
-
Sample Preparation:
-
Isolate high-quality total RNA as described for RT-qPCR.
-
Perform quality control checks on the RNA, ensuring a high RNA Integrity Number (RIN).
-
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Logical Comparison of Modulator Effects
The choice of a Nur77 modulator depends on the desired therapeutic outcome. The following diagram illustrates the logical relationship between the type of modulator and its expected effect on inflammation and apoptosis.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celastrol attenuates the inflammatory response by inhibiting IL-1β expression in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-cell RNA-Seq analysis of molecular changes during radiation-induced skin injury: the involvement of Nur77 [thno.org]
A Comparative Guide to the Pharmacokinetic Profiles of Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). Nur77 is a compelling therapeutic target implicated in apoptosis, inflammation, and metabolism. Understanding the pharmacokinetic properties of its modulators is crucial for their development as potential therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for various Nur77 modulators. It is important to note that comprehensive preclinical pharmacokinetic data for all modulators are not publicly available.
| Modulator | Animal Model | T1/2 (half-life) | Bioavailability (%) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | CL (Clearance) | Vd (Volume of Distribution) | Notes |
| Celastrol | Rat | 11.71 h (liposomal formulation)[1] | 17.06% (pure compound)[2] | 32.03 ± 8.41 µg/L (TGV tablets in female rats)[2] | 2-4 h[2] | Not Reported | 44.63 L/kg (liposomal formulation)[1] | Poor aqueous solubility and low oral bioavailability are major challenges. Liposomal formulations have been shown to significantly improve its pharmacokinetic profile. |
| Z-Guggulsterone | Rat | 0.74 ± 0.35 h | Not Reported | Not Reported | Not Reported | 3.01 ± 0.61 L/h/kg | Not Reported | Exhibits rapid clearance and extensive first-pass metabolism. |
| CUDC-907 | Animal (species not always specified) | Not Reported | Orally bioavailable | Not Reported | Not Reported | Not Reported | Not Reported | A dual inhibitor of PI3K and HDAC. Intermittent dosing schedules appear to be better tolerated in clinical trials. Detailed preclinical pharmacokinetic parameters are not widely published. |
| Cytosporone B | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Publicly available pharmacokinetic data is limited. It is a known agonist of Nur77. |
Key Signaling Pathways of Nur77
Nur77 modulates several critical cellular pathways, most notably in apoptosis and inflammation.
Nur77-Mediated Apoptosis
Nur77 can induce apoptosis through a non-genomic pathway by translocating from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to the release of cytochrome c and caspase activation.
Nur77 in Inflammation
Nur77 plays a crucial role in regulating inflammation, primarily through its interaction with the NF-κB signaling pathway. Nur77 can inhibit the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic profiles. Below are generalized protocols for key in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic Study Workflow in Rats
This workflow outlines the typical steps involved in determining the pharmacokinetic profile of a compound in a rat model.
Protocol for Determining Oral Bioavailability in Rats
Objective: To determine the fraction of an orally administered drug that reaches the systemic circulation.
Materials:
-
Test compound
-
Vehicle for oral and intravenous (IV) administration
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Healthy, male or female rats are acclimated to the laboratory conditions for at least one week. Animals are fasted overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives a single IV bolus dose of the test compound (e.g., via the tail vein) at a predetermined concentration.
-
Oral (PO) Group: Another cohort of rats receives a single oral dose of the test compound via gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the Area Under the Curve (AUC) for both the IV and PO routes. The absolute oral bioavailability (F) is calculated using the following formula: F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Protocol for Determining Drug Half-Life in Vivo
Objective: To determine the time it takes for the concentration of a drug in the body to be reduced by half.
Procedure:
-
Follow steps 1-5 of the "Protocol for Determining Oral Bioavailability in Rats" for either IV or PO administration.
-
Pharmacokinetic Analysis:
-
Plot the natural logarithm of the plasma concentration versus time.
-
Identify the terminal linear elimination phase of the curve.
-
The elimination rate constant (kel) is the negative of the slope of this linear portion.
-
The half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / kel
-
Conclusion
This guide provides a foundational comparison of the pharmacokinetic profiles of selected Nur77 modulators. The available data highlight significant differences in their properties, with Celastrol and Z-Guggulsterone showing challenges in bioavailability and clearance that may require formulation strategies to overcome. Data for CUDC-907 and Cytosporone B are less complete in the public domain, underscoring the need for further research to fully characterize their therapeutic potential. The provided experimental protocols offer a standardized framework for future pharmacokinetic studies, enabling more direct and accurate comparisons between novel Nur77 modulators. The visualization of Nur77's key signaling pathways in apoptosis and inflammation provides a biological context for the action of these modulators and their potential therapeutic applications.
References
Assessing the Specificity of Nur77 Modulator 2 for the NR4A Nuclear Receptor Family
A comprehensive analysis of the available data on Nur77 Modulator 2 (also known as Compound B7) reveals a focused characterization of its interaction with Nur77 (NR4A1), while its specificity across the broader NR4A family, including Nurr1 (NR4A2) and NOR-1 (NR4A3), remains to be publicly documented. This guide provides a detailed overview of the current knowledge, presenting the existing data and highlighting the gaps in our understanding of this modulator's selectivity.
The NR4A family of orphan nuclear receptors, comprising Nur77, Nurr1, and NOR-1, are critical regulators of various physiological processes, including inflammation, metabolism, and cell proliferation. Their structural similarities, particularly in the DNA-binding domain, present a significant challenge in the development of selective pharmacological modulators. This compound, an adamantyl-substituted flavonoid derivative, has emerged as a potent anti-inflammatory agent with a mechanism of action reportedly dependent on Nur77.
Overview of this compound
This compound has been identified as a direct binder of the Nur77 receptor. Its primary described function is the modulation of Nur77's subcellular localization, promoting its translocation to the mitochondria. This action is linked to the inhibition of the NF-κB signaling pathway, a key cascade in the inflammatory response.
Quantitative Data: Binding Affinity for Nur77
Experimental data from the primary literature quantifies the binding affinity of this compound for the Nur77 receptor.
| Compound | Target Receptor | Binding Affinity (Kd) |
| This compound (Compound B7) | Nur77 (NR4A1) | 0.35 µM |
| This compound (Compound B7) | Nurr1 (NR4A2) | Data Not Available |
| This compound (Compound B7) | NOR-1 (NR4A3) | Data Not Available |
Note: The binding affinity for Nurr1 and NOR-1 is currently not available in the reviewed scientific literature.
Experimental Protocols
The binding affinity of this compound for Nur77 was determined using Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity between this compound and the Nur77 protein.
Methodology:
-
Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The interaction between this compound and the immobilized Nur77 protein is detected by measuring changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway involving Nur77 and the experimental workflow for assessing modulator binding.
Caption: Known signaling pathway of this compound.
Caption: Workflow for Surface Plasmon Resonance (SPR).
Comparison with Alternatives and Specificity Assessment
A direct comparison of this compound's performance with alternatives targeting the NR4A family is hampered by the absence of specificity data. While its efficacy in Nur77-dependent anti-inflammatory pathways is established, its potential effects on Nurr1 and NOR-1 remain unknown.
The high degree of homology within the NR4A family necessitates rigorous specificity testing for any potential therapeutic agent. Cross-reactivity could lead to unintended off-target effects, as Nurr1 and NOR-1 play distinct roles in the central nervous system and other tissues.
Key Unanswered Questions:
-
What is the binding affinity of this compound for Nurr1 and NOR-1?
-
Does this compound affect the transcriptional activity of Nurr1 or NOR-1?
-
Are the observed anti-inflammatory effects solely mediated by Nur77, or is there a contribution from interactions with other NR4A receptors?
Conclusion
This compound is a promising compound that directly targets Nur77 and exhibits anti-inflammatory properties through a defined mechanism. However, for its advancement as a selective research tool or therapeutic candidate, a thorough assessment of its specificity for Nur77 over Nurr1 and NOR-1 is imperative. Future studies employing techniques such as binding assays (e.g., SPR, isothermal titration calorimetry) and functional reporter assays with all three NR4A family members are crucial to delineate its selectivity profile and to fully understand its pharmacological potential. Without such data, any claims of Nur77-specific modulation should be interpreted with caution. Researchers and drug development professionals are encouraged to pursue these investigations to provide a more complete picture of this modulator's activity.
Independent Verification of Published Data on Nur77 Modulators: A Comparative Guide
This guide provides an objective comparison of the published data on three small-molecule modulators of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B): BI1071, Cytosporone B, and Celastrol. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Nur77.
Executive Summary
Nur77 is a transcription factor involved in apoptosis, inflammation, and metabolism. Its ability to induce apoptosis in cancer cells, independent of its transcriptional activity, by translocating to the mitochondria and interacting with Bcl-2 has made it an attractive target for cancer therapy. This guide compares three key modulators that target this pathway:
-
BI1071: A synthetic small molecule identified as a potent inducer of the Nur77-Bcl-2 apoptotic pathway.
-
Cytosporone B: A naturally occurring fungal metabolite that acts as a Nur77 agonist.
-
Celastrol: A natural triterpenoid with potent anti-inflammatory effects mediated through Nur77.
This document summarizes their mechanisms of action, presents available quantitative data from published studies, and provides detailed experimental protocols for key assays.
Data Presentation: Quantitative Comparison of Nur77 Modulators
The following tables summarize the available quantitative data for BI1071, Cytosporone B, and Celastrol from various published sources. It is important to note that the experimental conditions, such as cell lines and assay formats, may vary between studies, which should be considered when making direct comparisons.
| Parameter | BI1071 | Cytosporone B | Celastrol | Reference |
| Binding Affinity (Kd) to Nur77-LBD | 0.17 µM | Not explicitly reported, but binds to the LBD | 290 nM | [1][2] |
| Mechanism of Action | Induces Nur77 mitochondrial targeting and interaction with Bcl-2 | Nur77 agonist, stimulates transactivational activity and mitochondrial translocation | Promotes Nur77 translocation to mitochondria and interaction with TRAF2 | [1][2][3] |
Table 1: Biochemical and Mechanistic Properties of Nur77 Modulators. LBD: Ligand-Binding Domain; TRAF2: TNF receptor-associated factor 2.
| Cell Line | BI1071 IC50 | Cytosporone B IC50 | Celastrol IC50 | Reference |
| HCT116 (Colon Cancer) | 0.06 µM | Not Reported | Not Reported | |
| MDA-MB-231 (Breast Cancer) | Induces PARP cleavage at 0.5 µM | Not Reported | Not Reported | |
| BGC-823 (Gastric Cancer) | Not Reported | Induces 63.5% apoptosis at 15.5 µM after 48h | Not Reported | |
| LNCaP (Prostate Cancer) | Not Reported | 13.4 µM | Not Reported | |
| H460 (Lung Cancer) | Not Reported | Not Reported | Not Reported | |
| 5637 (Bladder Cancer) | Not Reported | Not Reported | Inhibits viability (dose-dependent) |
Table 2: In Vitro Efficacy of Nur77 Modulators in Cancer Cell Lines. IC50 values represent the concentration required to inhibit cell growth by 50%. "Not Reported" indicates that data for that specific compound and cell line combination was not found in the searched literature.
Signaling Pathways and Experimental Workflows
Nur77-Mediated Apoptosis Signaling Pathway
This pathway illustrates the mechanism by which Nur77 modulators can induce apoptosis in cancer cells. Upon binding of a modulator like BI1071, Nur77 translocates from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to the release of cytochrome c and caspase activation.
Caption: Nur77-mediated apoptotic signaling pathway.
Celastrol-Mediated Anti-Inflammatory Pathway
Celastrol exerts its anti-inflammatory effects by promoting the translocation of Nur77 to the mitochondria, where it interacts with TRAF2. This interaction inhibits the ubiquitination of TRAF2, a key step in inflammatory signaling pathways such as NF-κB activation. This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Celastrol's anti-inflammatory signaling pathway via Nur77.
Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity
This workflow outlines the key steps in determining the binding affinity of a small molecule to the Nur77 ligand-binding domain (LBD) using SPR.
Caption: Workflow for determining binding affinity using SPR.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of a small molecule modulator to the Nur77 ligand-binding domain (LBD).
Materials:
-
BIAcore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Purified Nur77-LBD protein
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine
-
Running buffer (e.g., PBS with 0.4% DMSO)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Test compound (Nur77 modulator)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilization: Dilute Nur77-LBD to approximately 0.05 mg/mL in an appropriate buffer (e.g., 50 mM NaOAc, pH 5.0) and inject it over the activated chip surface to achieve an immobilization level of ~10,000 response units (RU). Deactivate any remaining active esters with an injection of ethanolamine.
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject each concentration over the Nur77-LBD and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 150 seconds).
-
Switch to running buffer alone and monitor the dissociation phase (e.g., 420 seconds).
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove any bound compound from the Nur77-LBD surface (e.g., 30 seconds).
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a Nur77 modulator on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Nur77 modulator stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Nur77 modulator. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a Nur77 modulator in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection (e.g., SW620)
-
Nur77 modulator formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the Nur77 modulator or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the modulator.
Anti-Inflammatory Assay (LPS-induced TNF-α Secretion)
Objective: To assess the anti-inflammatory effect of a Nur77 modulator by measuring its ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nur77 modulator
-
ELISA kit for TNF-α
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the Nur77 modulator for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the cells for a defined period to allow for cytokine production and secretion (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α secreted by modulator-treated cells to those of the LPS-only treated cells to determine the inhibitory effect of the compound.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Nur77 Modulator 2
For researchers and scientists engaged in drug development, the safe handling and disposal of novel compounds like Nur77 modulator 2 are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step logistical information for the operational use and proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of small molecule inhibitors in a laboratory setting.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS upon receipt of the compound.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard PPE: This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1]
-
Respiratory Protection: When handling the compound in powdered form, a dust mask or respirator is recommended to prevent inhalation.
-
Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following protocol is essential for all research personnel.
Step 1: Identification and Segregation of Waste
Properly identify and segregate all waste streams containing this compound. This includes:
-
Pure, unused compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, flasks)
-
Stock and working solutions
Waste should be segregated based on its physical state (solid or liquid) and chemical compatibility.[2][3] Never mix incompatible waste streams.[2]
Step 2: Waste Collection
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid. The first rinse of any container that held the compound must also be collected as hazardous waste.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated sharps container.
Step 3: Labeling of Waste Containers
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, the solvent(s) used, and the accumulation start date.
Step 4: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials should be stored separately.
Step 5: Arranging for Disposal
Once a waste container is full or has reached the institutional time limit for satellite accumulation, arrange for its disposal through your institution's EHS department. Complete any required hazardous waste pickup forms, providing accurate information about the waste composition and quantity.
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and requirements for hazardous waste accumulation, based on general laboratory safety guidelines. Always confirm these limits with your institution's specific EHS policies.
| Parameter | Guideline | Source(s) |
| Maximum Volume in Lab | Do not store more than 10 gallons of hazardous waste in your lab at any one time. | |
| Acutely Hazardous Waste Limit | Do not accumulate more than 1 quart of acutely hazardous waste. | |
| Container Rinsate Collection | The first rinse of a container that held a hazardous chemical must be collected as hazardous waste. | |
| Highly Toxic Chemical Container Rinse | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected. | |
| Container Fill Level for Pickup | Request a hazardous waste pickup when a container is ¾ full. | |
| Maximum Accumulation Time | Containers must be removed from the satellite accumulation area within one year of the start date. |
Experimental Protocols and Visualizations
To further support your research and safety protocols, the following diagrams illustrate a key signaling pathway involving Nur77 and a general experimental workflow for using small molecule modulators like this compound in cell-based assays.
Caption: Nur77 signaling pathway leading to apoptosis.
Caption: Workflow for cell-based assays with small molecules.
References
Personal protective equipment for handling Nur77 modulator 2
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides crucial safety and logistical information for the handling and disposal of Nur77 modulator 2 (CAS No. 2055829-03-1). Given that this compound is a potent, bioactive small molecule, all handling must be conducted with strict adherence to established safety protocols to minimize exposure risk. The following guidelines are based on best practices for handling potent pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95/FFP2 Respirator | Recommended for low-risk activities such as handling small, pre-weighed quantities in a ventilated enclosure. |
| Half or Full-Face Respirator | Use with P100/FFP3 particulate filters for procedures with a higher risk of aerosol generation. A proper fit test is required. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown/Coveralls | A disposable lab coat or coveralls should be worn over personal clothing to protect against splashes and dust. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required. |
| Face Shield | A face shield should be worn over safety goggles for added protection during procedures with a high risk of splashing. | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare labeled, sealed waste containers for solid, liquid, and contaminated PPE waste.
-
-
Handling:
-
Put on all required PPE in the correct order before entering the designated handling area.
-
When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a ventilated enclosure to minimize dust generation.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate solvent (e.g., 70% ethanol), followed by a suitable detergent.
-
Dispose of all waste in the pre-labeled, sealed hazardous waste containers. This includes contaminated gloves, wipes, and any disposable equipment.
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including unused compound, contaminated consumables (e.g., weigh boats, pipette tips), and disposable PPE, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to inactivate the compound, followed by a thorough washing with laboratory detergent. The initial solvent rinse should be collected as hazardous liquid waste.
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[2] Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
